(S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660899 | |
| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321429-48-5 | |
| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. Understanding these characteristics is paramount for its effective application as a chiral building block in the synthesis of pharmacologically active molecules.
Chemical Identity and Structural Framework
This compound is the hydrochloride salt of the chiral amine (S)-1-(3-Fluorophenyl)ethylamine. The introduction of the hydrochloride salt form is a common strategy in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.[1] The salt formation converts the basic free amine into a more stable, crystalline solid.[1]
The structure consists of a benzene ring substituted with a fluorine atom at the meta-position and a chiral ethylamine group at the 1-position, with the stereochemistry fixed in the (S)-configuration.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of a substance are critical for its handling, formulation, and role in chemical synthesis. The hydrochloride salt form generally imparts a higher melting point, increased thermal stability, and enhanced aqueous solubility compared to the free base.
A summary of the key physical properties is presented below. It is important to note that while some data is available from commercial suppliers, other values may be predicted or inferred from structurally similar compounds. Experimental verification is always recommended for critical applications.
| Property | Value | Source/Notes |
| CAS Number | 321429-48-5 | [2][3] |
| Molecular Formula | C₈H₁₁ClFN | [] |
| Molecular Weight | 175.63 g/mol | [3][] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly reported; expected to be significantly higher than the free base (0 °C).[6] Salt formation increases melting points.[1] | Inferred |
| Solubility | Expected to be soluble in water, methanol, and ethanol. | Inferred from general properties of amine hydrochlorides. |
| Specific Optical Rotation | Levorotatory (-). The exact value requires experimental determination. | Inferred from (S)-configuration designation.[7] |
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is crucial. A multi-step analytical workflow is typically employed for quality control.
Caption: A typical analytical workflow for quality control.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[8][9] Pure substances exhibit a sharp and defined melting range, whereas impurities typically depress the melting point and broaden the range.[8][10]
Experimental Protocol: Capillary Method [8][11]
-
Sample Preparation: Finely powder a small amount of the dry this compound.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[11]
-
Heating: Place the capillary tube in a calibrated melting point apparatus. Heat at a controlled rate, typically reducing the ramp rate to 1-2 °C per minute near the expected melting point.[9][11]
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the material is completely liquid (clear point).[11] The recorded melting range provides an indication of purity.
Optical Rotation Measurement
Optical rotation is the property of a chiral substance to rotate the plane of polarized light.[7][12] The measurement is essential to confirm the stereochemical identity of the enantiomer. Substances that rotate the plane clockwise are dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[7] For this compound, a negative rotation is expected.
Experimental Protocol: Specific Rotation Determination [13][14]
-
Solution Preparation: Accurately weigh a specific amount of the sample and dissolve it in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask. Adjust the solution to a constant temperature, typically 25°C.[13]
-
Instrument Calibration: Determine the zero point of the polarimeter using a blank (the pure solvent).[14]
-
Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Make several readings of the observed rotation.[13]
-
Calculation: The specific optical rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/100 mL.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
While optical rotation confirms the bulk enantiomeric nature, chiral HPLC is the definitive method to determine enantiomeric purity or enantiomeric excess (e.e.). This technique separates the (S) and (R) enantiomers, allowing for their precise quantification.[15][16]
Experimental Protocol: Chiral HPLC Analysis [17][18]
-
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(3-Fluorophenyl)ethylamine.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column specifically designed for chiral separations, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or crown-ether based CSP, is required.[15][17]
-
Mobile Phase: A mixture of solvents, often a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol. The exact composition must be optimized for the specific column used.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-260 nm.[17]
-
Procedure:
-
Prepare a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Prepare a solution of the this compound sample at a known concentration.
-
Inject the solutions onto the HPLC system.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Handling and Storage
This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many amine hydrochlorides, it may be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and degradation.[5]
Conclusion
The physical properties of this compound—its solid nature, melting point characteristics, solubility, and optical activity—are defining features that dictate its utility in pharmaceutical research and development. The analytical protocols outlined in this guide provide a framework for ensuring the material's quality and integrity, which is a prerequisite for its successful application in the synthesis of novel therapeutic agents. Rigorous characterization is the foundation upon which reliable and reproducible scientific outcomes are built.
References
- Pharmaguideline. (2011).
- digicollections.net. 1.
- British Pharmacopoeia. Appendix V F.
- Japanese Pharmacopoeia.
- NANOLAB.
- Analytical Testing Labs.
- Babu, N. J., & Nangia, A. (2011).
- ResolveMass Laboratories Inc.
- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]
- Google Patents.
- Sousa, M. E., & Castanheira, E. M. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(22), 5327. [Link]
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
- CD Formul
- MDPI.
- ResearchGate.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound - [sigmaaldrich.com]
- 5. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 14. digicollections.net [digicollections.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Foreword: The Strategic Importance of Chiral Amines in Modern Drug Discovery
An In-depth Technical Guide to (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and safety. Chiral amines, particularly enantiomerically pure phenylethylamines, represent a cornerstone class of building blocks for constructing complex, biologically active molecules. This compound, the subject of this guide, is a prime exemplar of such a critical intermediate. The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed for the practicing researcher and drug development professional.
Core Identity and Physicochemical Properties
This compound is a chiral amine salt valued as a key starting material and intermediate.[] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 321429-48-5 .[2][3] The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for storage and use in various synthetic protocols.
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 321429-48-5 | [][2][3] |
| Molecular Formula | C₈H₁₀FN·HCl | [] |
| Molecular Weight | 175.63 g/mol | [][3] |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | [][2] |
| Synonyms | Benzenemethanamine, 3-fluoro-α-methyl-, hydrochloride, (αS) | [] |
| InChI Key | RKALWMOKWLLQMU-RGMNGODLSA-N | [][2] |
| Canonical SMILES | CC(C1=CC(=CC=C1)F)N.Cl | [] |
| Purity (Typical) | ≥95% | [] |
Stereoselective Synthesis: Strategies and Protocols
The utility of this compound is entirely dependent on its enantiomeric purity. Therefore, its synthesis is a critical exercise in stereocontrol. Two primary strategies are employed in industrial and laboratory settings: direct asymmetric synthesis or the resolution of a racemic mixture.
Strategy 1: Asymmetric Synthesis via Transfer Hydrogenation
Direct asymmetric synthesis is often the more elegant and efficient route, as it avoids the loss of 50% of the material inherent in classical resolution. Asymmetric transfer hydrogenation of a prochiral imine is a robust and widely adopted method for producing chiral amines.
Causality of Experimental Choice: This method is favored for its operational simplicity, use of readily available catalysts and hydrogen donors, and typically high enantioselectivities. The catalyst, often a Ruthenium or Rhodium complex with a chiral ligand, creates a chiral environment that directs the addition of hydrogen to one face of the imine double bond, preferentially forming one enantiomer.
Caption: Workflow for Asymmetric Synthesis.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Imine Formation: In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq) in methanol. Add ammonium formate (1.5 eq) and stir at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or GC-MS.
-
Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere (N₂ or Ar), prepare the chiral catalyst solution by dissolving the chosen catalyst (e.g., (S,S)-Ts-DENEB™) in formic acid.
-
Asymmetric Reduction: Add the catalyst solution (0.1-1 mol%) to the imine solution. Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress of the reduction should be monitored by HPLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Salt Formation: Concentrate the organic phase under reduced pressure. Dissolve the resulting free amine oil in a suitable solvent like diethyl ether or isopropanol. Slowly add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure this compound.[4]
Strategy 2: Chiral Resolution of Racemic Amine
Chiral resolution is a classical and highly reliable technique that separates enantiomers from a racemic mixture by converting them into diastereomeric salts.[5] These diastereomers have different physical properties, most importantly solubility, allowing for their separation by crystallization.[6]
Causality of Experimental Choice: This method is chosen when a direct asymmetric route is not available or cost-effective. The key to success is selecting a chiral resolving agent that forms a crystalline salt with one enantiomer while the salt of the other remains in solution. Tartaric acid derivatives are common choices for resolving amines.[7]
Experimental Protocol: Diastereomeric Salt Resolution
-
Racemate Preparation: First, synthesize the racemic 1-(3-fluorophenyl)ethylamine using a standard method like reductive amination of 3-fluoroacetophenone.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-Tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to induce crystallization of the less soluble diastereomeric salt. The process can take several hours to days.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomeric Purity Check: Analyze a small sample of the crystalline salt to determine its diastereomeric purity, which corresponds to the enantiomeric purity of the amine. This is typically done by chiral HPLC after liberating the free amine.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is strongly alkaline (>11) to deprotonate the amine.
-
Final Extraction and Salt Formation: Extract the free (S)-amine with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. Form the hydrochloride salt as described in step 6 of the asymmetric synthesis protocol.
Analytical Characterization for Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Standard Analytical Workflow for QC.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Expected chemical shifts (in CDCl₃ or D₂O) would include: a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, and a complex multiplet pattern in the aromatic region for the fluorophenyl group.[8][9]
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the number and type of carbon atoms. Key signals include those for the methyl and methine carbons, and multiple aromatic carbons, with their shifts influenced by the fluorine substituent.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would be observed for N-H stretching of the ammonium salt, C-H aromatic and aliphatic stretching, C=C aromatic ring stretching, and a strong C-F stretching band.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum would show the molecular ion for the free amine (C₈H₁₀FN) at m/z 139.17.
Chiral Purity Analysis
The determination of enantiomeric excess (e.e.) is the most critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11]
Self-Validating Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
System Validation: Before analyzing the sample, validate the HPLC system by injecting a sample of the racemic amine. This ensures the chiral column is capable of separating the two enantiomers and establishes their respective retention times.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 Hexane:IPA:DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample onto the column. The two enantiomers will elute at different times.
-
Calculation: Integrate the peak areas for the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ). Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
-
-
Acceptance Criteria: For use in pharmaceutical development, the enantiomeric excess must typically be ≥99%.
Applications in Medicinal Chemistry and Drug Development
This compound is not intended for direct therapeutic use but serves as an invaluable chiral building block.[4] Its stereospecific structure is transferred to the final active pharmaceutical ingredient (API), dictating its interaction with biological targets like enzymes or receptors.
Its primary application lies in the synthesis of neurologically active agents.[12] For instance, the enantiomer, (R)-1-(3-Fluorophenyl)ethylamine, has been utilized in the synthesis of compounds with anticonvulsant activity.[4][13] This highlights the critical role of stereochemistry; the (S)-enantiomer could be a key component for synthesizing agents with distinct pharmacological profiles, potentially targeting CNS disorders like depression or anxiety.[12]
Caption: Role as a synthon in API synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15][16] |
Recommended Handling and Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14][15]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] The compound is hygroscopic (absorbs moisture from the air), so protection from moisture is critical to maintain its integrity.[14]
Conclusion
This compound (CAS: 321429-48-5) is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its defined stereochemistry and fluorinated phenyl ring provide a powerful combination for designing next-generation therapeutics, particularly in the challenging area of central nervous system disorders. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is paramount for any research or development professional aiming to leverage its full potential in the pursuit of novel medicines.
References
- J&K Scientific. (n.d.). This compound | 321429-48-5.
- Chemsigma. (n.d.). 1-(3'-Fluorophenyl)ethylamine hydrochloride [276875-50-4].
- MySkinRecipes. (n.d.). This compound.
- Busch, K. W., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(5), 243-53.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Chiral resolution.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Google Patents. (n.d.). CN113603640A - A kind of synthetic method of oxypyrone ethylamine salt.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. onyxipca.com [onyxipca.com]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. rsc.org [rsc.org]
- 11. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
Introduction: The Significance of (S)-1-(3-Fluorophenyl)ethylamine in Modern Drug Discovery
(S)-1-(3-Fluorophenyl)ethylamine is a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereogenic center and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the specific (S)-enantiomer is often crucial for achieving the desired pharmacological activity and reducing off-target effects. This guide provides a comprehensive overview of the principal synthetic routes to obtain high-purity (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, classical and enzymatic resolution, and the final salt formation, offering a blend of theoretical insights and actionable protocols.
Strategic Approaches to the Enantioselective Synthesis of (S)-1-(3-Fluorophenyl)ethylamine
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. For (S)-1-(3-Fluorophenyl)ethylamine, several robust strategies can be employed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.
Route 1: Asymmetric Reductive Amination
Direct asymmetric synthesis from a prochiral starting material is often the most elegant and efficient approach, as it avoids the loss of 50% of the material inherent in classical resolution methods. Asymmetric reductive amination of 3-fluoroacetophenone is a highly effective strategy. This can be achieved through transfer hydrogenation of a transiently formed imine using a chiral catalyst.
Causality Behind Experimental Choices:
-
Starting Material: 3-Fluoroacetophenone is a readily available and cost-effective prochiral ketone.
-
Imine Formation: The in-situ formation of an imine with an ammonia source is the first step.
-
Chiral Catalyst: The crux of this method lies in the use of a chiral transition metal catalyst, typically based on Ruthenium or Rhodium, with a chiral ligand. These catalysts create a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of the (S)-enantiomer.
-
Hydrogen Source: A formic acid/triethylamine mixture is a common and convenient source of hydrogen for transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Objective: To synthesize (S)-1-(3-Fluorophenyl)ethylamine via asymmetric transfer hydrogenation of 3-fluoroacetophenone.
Materials:
-
3-Fluoroacetophenone
-
Ammonium formate
-
[RuCl(p-cymene){(S,S)-Ts-DPEN}] (or a similar chiral Ru or Rh catalyst)
-
Formic acid
-
Triethylamine
-
Anhydrous isopropanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroacetophenone (1 equivalent) and ammonium formate (1.5 equivalents) in anhydrous isopropanol.
-
Catalyst Addition: Add the chiral Ruthenium catalyst (e.g., [RuCl(p-cymene){(S,S)-Ts-DPEN}]) in a catalytic amount (typically 0.1-1 mol%).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir for several hours (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the isopropanol.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-Fluorophenyl)ethylamine.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amine.[1]
-
-
Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the purified amine using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Route 2: Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethylamine
Chiral resolution is a classical and widely used method for separating enantiomers. This approach involves the synthesis of the racemic amine, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated based on their different physical properties, typically solubility.
Sub-Route 2a: Classical Resolution with a Chiral Acid
Causality Behind Experimental Choices:
-
Racemic Amine Synthesis: The racemic amine can be prepared by various methods, most commonly through reductive amination of 3-fluoroacetophenone using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source (Leuckart reaction).[2]
-
Chiral Resolving Agent: A chiral acid, such as L-(+)-tartaric acid, is used to form diastereomeric salts with the racemic amine.[3][4] The choice of the resolving agent is critical and often requires empirical screening to find one that provides salts with significantly different solubilities.[5]
-
Solvent System: The solvent for crystallization is chosen to maximize the solubility difference between the two diastereomeric salts. This often requires experimentation with different solvents and solvent mixtures.
-
Liberation of the Free Amine: After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
Objective: To resolve racemic 1-(3-Fluorophenyl)ethylamine using L-(+)-tartaric acid.
Materials:
-
Racemic 1-(3-Fluorophenyl)ethylamine
-
L-(+)-Tartaric acid
-
Methanol (or another suitable solvent for crystallization)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 1-(3-Fluorophenyl)ethylamine (1 equivalent) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature or cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol. The collected salt is the (S)-amine-(L)-tartrate or the (R)-amine-(L)-tartrate, depending on which is less soluble in the chosen solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the (S)-Amine: Suspend the purified diastereomeric salt in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 9).
-
Extraction and Purification: Extract the liberated free amine with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the enantiomerically enriched (S)-1-(3-Fluorophenyl)ethylamine.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the amine by chiral HPLC or GC.
Sub-Route 2b: Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative to classical resolution. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product.
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a robust and highly enantioselective enzyme for the kinetic resolution of primary amines.[6]
-
Acyl Donor: An acyl donor, such as ethyl acetate, serves as both the solvent and the acylating agent. The choice of the acyl donor can influence the reaction rate and enantioselectivity.
-
Reaction Conditions: The reaction is typically run at a slightly elevated temperature to increase the reaction rate. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To obtain (S)-1-(3-Fluorophenyl)ethylamine via lipase-catalyzed kinetic resolution of the racemate.
Materials:
-
Racemic 1-(3-Fluorophenyl)ethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Ethyl acetate (or another suitable acyl donor)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve racemic 1-(3-Fluorophenyl)ethylamine (1 equivalent) in ethyl acetate.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by GC or HPLC.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted (S)-amine and the N-acetylated (R)-amine. Separate these two compounds by column chromatography or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in diethyl ether and extract with dilute aqueous HCl. The (S)-amine will move to the aqueous layer as the hydrochloride salt, while the neutral (R)-amide will remain in the organic layer. Basify the aqueous layer and extract the (S)-amine with diethyl ether.
-
-
Purification and Analysis: Dry the organic layer containing the (S)-amine over anhydrous magnesium sulfate, filter, and remove the solvent. Determine the enantiomeric excess by chiral HPLC or GC.
Route 3: Biocatalytic Asymmetric Synthesis using Transaminases
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The use of enantioselective transaminases allows for the direct synthesis of chiral amines from prochiral ketones with high enantiopurity.[7][8]
Causality Behind Experimental Choices:
-
Enzyme Selection: A highly (S)-selective ω-transaminase is required. Enzyme screening is often necessary to identify a suitable biocatalyst for the specific substrate, 3-fluoroacetophenone.
-
Amine Donor: A cheap and readily available amine, such as isopropylamine, is typically used in large excess to drive the reaction equilibrium towards the product. The co-product is acetone, which is volatile and can be removed to further shift the equilibrium.
-
Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Reaction Conditions: The reaction is performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
Objective: To synthesize (S)-1-(3-Fluorophenyl)ethylamine from 3-fluoroacetophenone using a transaminase.
Materials:
-
3-Fluoroacetophenone
-
(S)-selective ω-transaminase
-
Isopropylamine (or another suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., pH 7.5)
-
DMSO (as a co-solvent if needed for substrate solubility)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing PLP, the (S)-selective ω-transaminase, and the amine donor (e.g., isopropylamine).
-
Substrate Addition: Add a solution of 3-fluoroacetophenone in a minimal amount of a co-solvent like DMSO to the reaction mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up:
-
Once the reaction has reached completion, saturate the aqueous mixture with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Final Step: Formation of the Hydrochloride Salt
For ease of handling, improved stability, and better crystallinity, the final free amine is typically converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
Objective: To convert (S)-1-(3-Fluorophenyl)ethylamine to its hydrochloride salt.
Materials:
-
(S)-1-(3-Fluorophenyl)ethylamine
-
Anhydrous diethyl ether (or another suitable non-protic solvent)
-
HCl solution in anhydrous diethyl ether (or anhydrous HCl gas)
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified (S)-1-(3-Fluorophenyl)ethylamine in anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a solution of HCl in anhydrous diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
| Synthesis Route | Starting Material | Key Reagent/Catalyst | Typical Yield | Typical e.e. |
| Asymmetric Transfer Hydrogenation | 3-Fluoroacetophenone | Chiral Ru/Rh Catalyst | Good to Excellent | >95% |
| Classical Chiral Resolution | Racemic Amine | L-(+)-Tartaric Acid | <50% (per enantiomer) | >99% (after recrystallization) |
| Enzymatic Kinetic Resolution | Racemic Amine | Candida antarctica Lipase B | ~45% (for the amine) | >99% |
| Biocatalytic (Transaminase) | 3-Fluoroacetophenone | (S)-selective ω-Transaminase | Good to Excellent | >99% |
Visualizations
Overall Synthetic Strategies
Caption: Overview of synthetic routes to (S)-1-(3-Fluorophenyl)ethylamine HCl.
Workflow for Classical Chiral Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Authored by a Senior Application Scientist
Abstract
This compound is a chiral amine whose direct pharmacological profile is not extensively documented in publicly available literature.[1] However, its structural architecture, featuring a phenethylamine backbone with a fluorine substitution, strongly suggests a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This guide synthesizes the known pharmacology of TAAR1 with the chemical properties of this compound to propose a putative mechanism of action. We will explore the molecular pharmacology of TAAR1, its role as a key modulator of monoaminergic and glutamatergic systems, and how the subject compound may function as an agonist at this receptor. Furthermore, this document provides detailed experimental protocols to validate this hypothesis, offering a roadmap for researchers in neuroscience and drug development.
Introduction to this compound
This compound is a synthetic, chiral small molecule.[1][] It is the hydrochloride salt of (S)-1-(3-Fluorophenyl)ethylamine, which consists of a phenethylamine core structure with a fluorine atom at the meta-position of the phenyl ring.[1] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4][5] While primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, its structural similarity to endogenous trace amines warrants an investigation into its own potential biological activity.[1][6]
Chemical Properties and Structural Analogy
The core of (S)-1-(3-Fluorophenyl)ethylamine is the phenethylamine skeleton, which is also the backbone for many endogenous neurotransmitters and psychoactive compounds.[3] The key structural features are:
-
Phenethylamine Core: This is the same core structure as β-phenethylamine (PEA), a well-established endogenous agonist of TAAR1.[7][8]
-
(S)-Enantiomer: The stereochemistry at the alpha-carbon can be crucial for receptor affinity and efficacy.
-
3-Fluoro Substitution: The fluorine atom at the meta-position can alter the electronic properties of the aromatic ring and its interaction with biological targets.[3]
This structural similarity to PEA and other amphetamine-like TAAR1 agonists forms the basis of the hypothesis that this compound acts as a TAAR1 agonist.[8][9]
The Putative Target: Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric disorders.[10] Unlike classical monoamine receptors, TAAR1 is activated by a class of endogenous compounds known as trace amines, which are present in the brain at much lower concentrations than dopamine, serotonin, or norepinephrine.[7][11]
Expression and Function of TAAR1
TAAR1 is expressed in key regions of the central nervous system, particularly in monoaminergic neurons of the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), as well as in cortical and limbic structures.[10][12] Its primary role is to modulate the activity of dopamine, serotonin, and glutamate systems.[10][13]
-
Dopaminergic Modulation: TAAR1 activation has been shown to inhibit the firing of dopamine neurons in the VTA and modulate dopamine transporter (DAT) function.[8][13] This results in a "braking" effect on dopaminergic neurotransmission.[14]
-
Serotonergic and Glutamatergic Regulation: TAAR1 also influences serotonergic and glutamatergic pathways, suggesting its potential to treat a broader range of symptoms in psychiatric disorders beyond psychosis.[9][12]
TAAR1 Signaling Pathways
TAAR1 is known to couple to multiple G protein signaling pathways, primarily Gs and Gq.[7]
-
Gs Pathway: Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This is a common method for assessing TAAR1 agonism in vitro.[7]
-
Gq Pathway: Coupling to Gq proteins activates phospholipase C, leading to the production of inositol phosphates and diacylglycerol, which in turn mobilize intracellular calcium.
The specific signaling cascade activated can depend on the agonist bound to the receptor.
Caption: Proposed TAAR1 signaling cascade upon agonist binding.
Proposed Mechanism of Action of this compound
We hypothesize that this compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .
Upon binding to TAAR1, the compound is expected to induce a conformational change in the receptor, leading to the activation of intracellular Gs and/or Gq signaling pathways. This would result in increased production of second messengers like cAMP and the subsequent modulation of downstream signaling cascades.
The ultimate physiological consequence of this proposed mechanism would be a modulation of monoaminergic and glutamatergic neurotransmission, similar to that observed with other TAAR1 agonists.[12][13] This could manifest as a reduction in the firing rate of dopamine neurons and an alteration of dopamine reuptake dynamics.[8]
Experimental Validation of the Proposed Mechanism
To validate the hypothesis that this compound is a TAAR1 agonist, a series of in vitro and cellular assays are required.
Quantitative Data Summary (Hypothetical)
The following table outlines the expected data from the proposed experiments, which would be necessary to characterize the compound's activity at TAAR1.
| Assay Type | Parameter | Expected Value Range | Purpose |
| Radioligand Binding Assay | Ki | 1 nM - 1 µM | To determine the binding affinity of the compound for TAAR1. |
| cAMP Accumulation Assay | EC50 | 10 nM - 5 µM | To measure the functional potency of the compound as a TAAR1 agonist. |
| β-Arrestin Recruitment Assay | EC50 | 10 nM - 5 µM | To assess potential biased agonism. |
| Receptor Selectivity Panel | Ki / IC50 | > 10 µM | To ensure the compound is selective for TAAR1 over other GPCRs. |
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for human TAAR1.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell membrane preparation from the above cells.
-
Radioligand: [3H]-EPPTB (a known TAAR1 antagonist).
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a known TAAR1 agonist (e.g., β-phenethylamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Prepare cell membranes from HEK293-hTAAR1 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-EPPTB (e.g., at its Kd), and serial dilutions of this compound.
-
For non-specific binding, add a high concentration of β-phenethylamine instead of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC50) of this compound as a TAAR1 agonist.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound (test compound).
-
Positive control: A known TAAR1 agonist (e.g., RO5256390).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Plate the HEK293-hTAAR1 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for experimental validation of TAAR1 agonism.
Conclusion
While direct evidence is currently lacking, the structural characteristics of this compound provide a strong rationale for proposing its mechanism of action as a TAAR1 agonist. This hypothesis is grounded in the well-established pharmacology of the phenethylamine scaffold and the known function of TAAR1 as a modulator of key neurotransmitter systems. The experimental protocols detailed in this guide offer a clear path for validating this proposed mechanism. Confirmation of TAAR1 agonism would position this compound and its derivatives as valuable tools for research into neuropsychiatric disorders and as potential starting points for novel therapeutic development.
References
- Wikipedia. TAAR1. [Link]
- CADTH. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. NCBI Bookshelf. [Link]
- Frontiers.
- MDPI. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. [Link]
- ACS Publications. Trace Amine-Associated Receptor 1 (TAAR1)
- PubMed. Fluorine in psychedelic phenethylamines. [Link]
- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]
- (Rs)-1-(3-Fluorophenyl)Ethylamine. [Link]
- PubMed.
- PubMed Central.
- MySkinRecipes. This compound. [Link]
- PubMed Central. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. [Link]
- PubMed Central. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. [Link]
- PubMed.
- Patsnap Synapse.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Pharmaffiliates. Chemical Name : (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride. [Link]
- Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride role in asymmetric catalysis
An In-depth Technical Guide to the Role of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Asymmetric Catalysis
Foreword for the Advanced Practitioner
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a driving force behind innovation, particularly within pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inert or, in some cases, deleterious. Consequently, the field of asymmetric catalysis has become a cornerstone of efficient and precise chemical synthesis.
This guide focuses on This compound , a chiral amine that has emerged as a pivotal building block and stereochemical controller in asymmetric synthesis. The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability and modify electronic properties, making its derivatives highly valuable in drug design.[1] This document moves beyond a simple recitation of facts to provide a Senior Application Scientist’s perspective on the why and how—elucidating the mechanistic underpinnings and practical execution of methodologies where this chiral amine is central. We will explore its application as a chiral auxiliary, a precursor to high-performance ligands for asymmetric hydrogenation, and a classical resolving agent, providing validated protocols and field-proven insights for the discerning researcher.
Foundational Principles: The Versatility of a Chiral Amine
Asymmetric catalysis aims to create a chiral product from an achiral or racemic precursor, guided by a chiral influence. (S)-1-(3-Fluorophenyl)ethylamine serves as this influence in several distinct, powerful ways:
-
As a Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate. Its defined stereochemistry sterically and electronically directs the subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[2] This method is valued for its reliability and high diastereoselectivity.
-
As a Precursor to Chiral Ligands: The amine is the foundational building block for more complex chiral ligands. These ligands, when coordinated to a transition metal (commonly Ruthenium, Rhodium, or Iridium), form highly efficient catalysts for reactions like asymmetric hydrogenation, turning prochiral ketones and imines into valuable chiral alcohols and amines.[3]
-
As a Chiral Resolving Agent: In classical resolution, the amine is used to separate a racemic mixture of acidic compounds. It reacts with the racemate to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]
The choice of application depends on the specific synthetic challenge, including substrate scope, desired scale, and economic feasibility.
Application I: The Chiral Auxiliary Approach for Stereoselective Alkylation
The use of phenylethylamine derivatives as chiral auxiliaries is a well-established strategy for the asymmetric synthesis of α-substituted carboxylic acids.[6][7] The (S)-1-(3-fluorophenyl)ethylamine moiety provides a rigid conformational scaffold that effectively shields one face of a derived enolate, directing electrophilic attack to the opposite face.
Mechanism of Action:
-
Amide Formation: The chiral amine is coupled with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable amide.
-
Enolate Generation: A strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) deprotonates the α-carbon, forming a conformationally locked lithium enolate. The stereocenter of the auxiliary, in conjunction with chelation to the lithium ion, dictates the enolate's geometry.
-
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The bulky fluorophenyl group on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus creating a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The newly functionalized amide is hydrolyzed (typically under acidic or basic conditions) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Workflow: Asymmetric Alkylation Using a Chiral Auxiliary
Caption: Workflow for asymmetric α-alkylation.
Application II: Ligand Synthesis for Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the reduction of prochiral ketones and imines.[3] The catalysts are typically in-situ generated complexes of Ruthenium(II), Rhodium(III), or Iridium(III) with a chiral ligand. (S)-1-(3-Fluorophenyl)ethylamine is an excellent starting material for synthesizing N-tosylated diamine ligands, which are highly effective in Ru(II)-catalyzed ATH.
The Noyori-Type Catalytic Cycle: The widely accepted mechanism involves a metal-hydride species generated from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.
-
Catalyst Precursor Activation: A Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, reacts with the chiral ligand (e.g., (S,S)-TsDPEN, a ligand class accessible from phenylethylamine derivatives) and a base (e.g., KOH or Et₃N) to form the active 16-electron Ru-amido complex.
-
Hydride Formation: The hydrogen donor (isopropanol) coordinates to the metal center and, via β-hydride elimination, generates an 18-electron Ru-hydride species, releasing acetone.
-
Hydrogen Transfer: The prochiral substrate (ketone or imine) coordinates to the Ru-hydride. The hydride and a proton from the amine ligand are transferred to the substrate in a concerted, six-membered ring transition state (the "metal-ligand bifunctional" mechanism). This step is highly stereoselective, dictated by the chiral environment of the ligand.
-
Product Release & Catalyst Regeneration: The chiral product (alcohol or amine) is released, regenerating the 16-electron Ru-amido complex to re-enter the catalytic cycle.
Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Mechanism of Ru-catalyzed ATH.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions. All procedures should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of a Chiral Amine via ATH of an Imine
Objective: To synthesize (S)-1-phenylethylamine from N-(1-phenylethylidene)aniline using a catalyst derived from a ligand analogous to those made from (S)-1-(3-Fluorophenyl)ethylamine.
Materials & Reagents:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
N-(1-phenylethylidene)aniline (imine substrate)
-
Acetonitrile (anhydrous)
-
Standard inert atmosphere glassware (Schlenk line)
-
Magnetic stirrer, heating mantle
Procedure:
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Add anhydrous acetonitrile (2 mL).
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve the imine substrate (0.5 mmol, 100 mol%) in a 5:2 mixture of formic acid/triethylamine (1 mL).
-
Hydrogenation: Add the imine/formic acid/triethylamine solution to the activated catalyst solution.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude amine product by silica gel column chromatography.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified amine by chiral HPLC analysis.
| Parameter | Typical Value |
| Substrate/Catalyst Ratio | 100:1 |
| Temperature | 40 °C |
| Time | 18 h |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | >98% |
| Table 1: Representative results for ATH of an imine. |
Protocol 2: Chiral Resolution of Racemic Ibuprofen
Objective: To separate racemic ibuprofen into its enantiomers using (S)-1-(3-Fluorophenyl)ethylamine as the resolving agent.
Materials & Reagents:
-
Racemic (RS)-Ibuprofen
-
(S)-1-(3-Fluorophenyl)ethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen (10 mmol) in methanol (20 mL) in an Erlenmeyer flask.
-
In a separate beaker, dissolve (S)-1-(3-Fluorophenyl)ethylamine (5 mmol, 0.5 eq) in methanol (10 mL).
-
Slowly add the amine solution to the ibuprofen solution with stirring. A precipitate should begin to form.
-
Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature, and finally place it in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold diethyl ether. The solid is the less soluble diastereomeric salt, enriched in (S)-Ibuprofen-(S)-amine.
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in water (20 mL).
-
Acidify the suspension with 2 M HCl until the pH is ~1-2. This protonates the ibuprofen carboxylate and the amine.
-
Extract the enantiomerically enriched (S)-Ibuprofen with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (S)-Ibuprofen.
-
-
Recovery of Resolving Agent:
-
Take the acidic aqueous layer from the previous step.
-
Make the solution basic by adding 2 M NaOH until the pH is ~11-12.
-
Extract the liberated (S)-1-(3-Fluorophenyl)ethylamine with diethyl ether (3 x 20 mL).
-
Dry the organic layer over anhydrous K₂CO₃, filter, and evaporate the solvent to recover the resolving agent.
-
-
Analysis: Determine the optical purity of the recovered (S)-Ibuprofen using a polarimeter or by chiral HPLC.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 321429-48-5 | [][9] |
| Molecular Formula | C₈H₁₁ClFN | [10] |
| Molecular Weight | 175.63 g/mol | [][10] |
| Appearance | Solid | [11] |
| Purity | ≥95% (typical) | [] |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | [][9] |
| Table 2: Properties of this compound. |
Concluding Remarks
This compound is more than a mere chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility as a chiral auxiliary provides a reliable pathway for creating stereocenters with high diastereoselectivity.[2][6] As a precursor, it enables the synthesis of sophisticated ligands that drive highly efficient and enantioselective catalytic processes like asymmetric transfer hydrogenation.[3] Furthermore, its role as a classical resolving agent remains a practical and scalable method for obtaining enantiopure materials.[5] The presence of the fluorine atom imparts unique properties that are increasingly sought after in the design of novel therapeutic agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols detailed in this guide is essential for leveraging the full potential of this key chiral building block in the pursuit of stereochemically precise and innovative molecular design.
References
- Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.
- MySkinRecipes. This compound.
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC, NIH.
- Wikipedia. Chiral auxiliary.
- Mas-Roselló, J., et al. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection.
- Rodrigues, C. J. C., & Ferrer, M. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar.
- Szymański, W., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- Nájera, C., & Yus, M. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
- Concellón, J. M., et al. 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. PubMed.
- Wills, M., et al. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI.
- Nájera, C., & Yus, M. Catalytic asymmetric transfer hydrogenation of ketones: recent advances. SciSpace.
- J&K Scientific. This compound (CAS 321429-48-5).
- Fariña, F., et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC, NIH.
- Pharmaffiliates. (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride.
- List, B., et al. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed.
- Hong, J., et al. Asymmetric synthesis of cyclic indole aminals via 1,3-stereoinduction. PubMed.
- Onyx Scientific. Chiral Resolution Screening.
- Török, B., et al. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing.
- Szymański, W., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
- Kim, D. H., et al. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate.
- Alvim, J., et al. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI.
- Zadrazil, J., et al. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. kanto.co.jp [kanto.co.jp]
- 4. tcichemicals.com [tcichemicals.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound [myskinrecipes.com]
- 11. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]
(S)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide for the Advanced Researcher
Introduction: The Strategic Importance of a Fluorinated Chiral Amine
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and the precise control of stereochemistry are paramount for optimizing pharmacological activity, metabolic stability, and overall drug-like properties.[1][2][3] (S)-1-(3-Fluorophenyl)ethylamine hydrochloride has emerged as a pivotal chiral building block, valued for its unique combination of a stereogenic center and a strategically placed fluorine atom on the phenyl ring.[1] This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility as a chiral intermediate is well-established in the synthesis of complex molecular targets, particularly those with neurological activity.[4][5]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of (S)-1-(3-Fluorophenyl)ethylamine and its hydrochloride salt is essential for its effective use in synthesis and for ensuring safe handling. The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the freebase, which is a liquid at room temperature.[4][6][7]
Table 1: Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethylamine and its Hydrochloride Salt
| Property | (S)-1-(3-Fluorophenyl)ethylamine (Free Base) | (S)-1-(3-Fluorophenyl)ethylamine HCl (Salt) | Source(s) |
| CAS Number | 444643-09-8 | 321429-48-5 | [4][8] |
| Molecular Formula | C₈H₁₀FN | C₈H₁₀FN·HCl | [4][] |
| Molecular Weight | 139.17 g/mol | 175.63 g/mol | [4][][10] |
| Appearance | Liquid | Solid | [4] |
| Boiling Point | 182.6 ± 15.0 °C (Predicted) | Not Applicable | [6] |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | Not Determined | [4] |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether, benzene) | Soluble in water | [6][11] |
| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | RKALWMOKWLLQMU-RGMNGODLSA-N | [4][] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory.[13][14] All manipulations should be performed in a well-ventilated fume hood.[15] In case of contact with eyes, rinse cautiously with water for several minutes.[13]
Synthesis of Enantiomerically Pure (S)-1-(3-Fluorophenyl)ethylamine
The generation of enantiomerically pure (S)-1-(3-Fluorophenyl)ethylamine is a critical first step for its use as a chiral building block. Two predominant strategies are employed: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis: A Direct Enantioselective Approach
Asymmetric synthesis offers an elegant and efficient route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions.[16] Asymmetric reductive amination of the prochiral ketone, 3-fluoroacetophenone, is a particularly effective method.[1]
Workflow for Asymmetric Reductive Amination:
Caption: Workflow for Asymmetric Synthesis.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established methodologies for the synthesis of chiral amines and represents a robust approach.[4]
-
Catalyst Preparation: In an inert atmosphere glovebox, a suitable chiral catalyst is prepared. A common choice involves a ruthenium-based catalyst with a chiral diphosphine ligand, such as (R,R)-TsDPEN, complexed with a metal precursor like [RuCl₂(p-cymene)]₂.
-
Reaction Setup: A reaction vessel is charged with 3-fluoroacetophenone (1.0 eq), the chiral catalyst (e.g., 0.5 mol%), and a suitable solvent such as isopropanol.
-
Hydrogen Source: An excess of an ammonia source, which also acts as the hydrogen donor, such as ammonium formate (e.g., 5.0 eq), is added.[13]
-
Reaction Execution: The mixture is heated to a controlled temperature (e.g., 60-80°C) and stirred until the reaction is complete, as monitored by an appropriate technique like HPLC or GC.[13]
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[4] The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4] The crude product is then purified by column chromatography on silica gel to yield the pure (S)-1-(3-fluorophenyl)ethylamine.[4]
Causality Behind Experimental Choices:
-
Chiral Catalyst: The choice of a chiral ligand (e.g., Tol-BINAP or a chiral diamine) is critical as it creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the imine intermediate, thus ensuring high enantiomeric excess.[13]
-
Ammonia/Hydrogen Source: Ammonium formate serves a dual role as both the nitrogen source for imine formation and the hydrogen donor in the transfer hydrogenation process, simplifying the reaction setup.[13]
-
Solvent: A protic solvent like methanol or isopropanol is often used as it can participate in the catalytic cycle and help solubilize the reagents.[13]
Application as a Chiral Resolving Agent
(S)-1-(3-Fluorophenyl)ethylamine is an effective chiral resolving agent for racemic carboxylic acids.[16] This classical resolution technique relies on the formation of diastereomeric salts with different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.[7]
Workflow for Chiral Resolution of a Racemic Acid:
Caption: Chiral Resolution Workflow.
Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid
-
Liberation of the Free Amine: If starting with the hydrochloride salt, the free (S)-1-(3-fluorophenyl)ethylamine must first be liberated. This is achieved by dissolving the salt in water, adding a base (e.g., NaOH) to raise the pH, and extracting the free amine into an organic solvent like dichloromethane.[7] The organic layer is then dried and the solvent removed.
-
Salt Formation: The racemic carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate), heating if necessary. The liberated (S)-1-(3-fluorophenyl)ethylamine (0.5 to 1.0 equivalent) is then added to the solution.[7]
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[17]
-
Isolation: The precipitated diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric excess of the acid in the salt should be determined by chiral HPLC.
-
Liberation of the Enantiopure Acid: The isolated diastereomeric salt is dissolved or suspended in water and acidified (e.g., with 1M HCl). This protonates the amine, making it water-soluble, and liberates the free carboxylic acid, which can then be extracted with an organic solvent.[18] Evaporation of the solvent yields the enantiomerically enriched carboxylic acid.
Applications in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a chiral synthon for the construction of more complex, biologically active molecules.[4] The stereochemistry at the benzylic position is often critical for the efficacy and target affinity of the final drug candidate.[4] While direct pharmacological studies on the building block itself are not widely reported, its enantiomer, (R)-1-(3-fluorophenyl)ethylamine, has been utilized in the preparation of compounds with anticonvulsant activity, suggesting the (S)-enantiomer is a key component for other neurologically active agents.[4][5][19]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-1-(3-fluorophenyl)ethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Representative ¹H NMR data for a related derivative, N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide, shows characteristic signals for the aromatic protons, the methine proton of the ethylamine moiety, and the methyl group.[20]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity. A suitable chiral stationary phase (e.g., Chiralcel OD-H) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
-
Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.[10]
Conclusion
This compound is a high-value chiral building block that offers a powerful tool for the introduction of a fluorinated, stereodefined amine moiety in drug discovery and development. Its utility is demonstrated through its successful application in both asymmetric synthesis and classical chiral resolution. A thorough understanding of its properties, synthetic routes, and analytical methods, as detailed in this guide, is crucial for its effective and strategic implementation in the synthesis of novel therapeutic agents.
References
- (1S)-1-(3-Fluorophenyl)ethylamine. PubChem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Safety Data Sheet - m-Aminophenyl Tosylate. Angene Chemical.
- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI.
- Chiral resolution. Wikipedia.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- (R)-1-(3-fluorophenyl)ethanamine. PubChem.
- (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride. Pharmaffiliates.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate.
- Chiral Resolution Screening. Onyx Scientific.
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
- Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Publishing.
- The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed.
- 1-(3-Fluorophenyl)ethanamine. PubChem.
- Asymmetric Total Synthesis of Hetiamacins A–F. PMC - NIH.
- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC - NIH.
- Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University.
- This compound. J&K Scientific.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed.
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.fr [fishersci.fr]
- 12. angenechemical.com [angenechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. onyxipca.com [onyxipca.com]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. mdpi.com [mdpi.com]
Discovery of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
An In-depth Technical Guide on the Discovery, Synthesis, and Application of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical chiral building block in modern pharmaceutical development. We will delve into its discovery, detailed synthetic and analytical methodologies, and its role in the creation of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.
Introduction: The Significance of Chiral Fluorinated Amines
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When this is combined with a chiral amine, it creates a powerful building block for creating stereospecific interactions with biological targets. (S)-1-(3-Fluorophenyl)ethylamine is a prime example of such a scaffold, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its hydrochloride salt form enhances stability and ease of handling in laboratory and industrial settings.
Synthesis and Stereoselective Control
The synthesis of this compound with high enantiomeric purity is paramount for its use in pharmaceutical applications. The primary methods to achieve this are through the resolution of a racemic mixture or by asymmetric synthesis.
Racemic Synthesis followed by Chiral Resolution
A common and scalable approach involves the initial synthesis of a racemic mixture of 1-(3-fluorophenyl)ethylamine, followed by resolution to isolate the desired (S)-enantiomer. The racemic amine is typically prepared via reductive amination of 3-fluorobenzaldehyde.
The resolution of the racemic amine is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. The desired (S)-enantiomer can then be liberated from the salt by treatment with a base.
Asymmetric Synthesis
Direct asymmetric synthesis offers a more elegant and efficient route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. One effective method is the asymmetric reductive amination of 3-fluorobenzaldehyde. This can be accomplished using a chiral catalyst or a chiral auxiliary.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
Chromatographic Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the definitive methods for determining the enantiomeric excess (e.e.) of the final product. A chiral stationary phase is used to separate the (S) and (R) enantiomers.
-
Purity Assessment: HPLC or GC with a non-chiral column is used to determine the overall chemical purity.
Table 1: Typical Analytical Data for this compound
| Parameter | Typical Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 224-228 °C |
| Optical Rotation | Specific values depend on concentration and solvent |
| Enantiomeric Excess (e.e.) | >99% |
| Purity (HPLC) | >99% |
Applications in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of a range of pharmaceutical compounds. Its specific stereochemistry and the presence of the fluorine atom are often key to the biological activity of the final drug molecule.
One notable application is in the development of inhibitors for various enzymes and receptors. For example, derivatives of this amine have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs) and as components of novel antibiotics.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Racemic 1-(3-Fluorophenyl)ethylamine
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde in methanol, add an excess of ammonium acetate and sodium cyanoborohydride.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by distillation under reduced pressure to obtain racemic 1-(3-fluorophenyl)ethylamine.
Protocol 2: Chiral Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve the racemic amine and a molar equivalent of L-tartaric acid in a suitable solvent (e.g., a mixture of methanol and water).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the diastereomeric salt of the (S)-amine.
-
Isolation: Collect the crystals by filtration and wash with a cold solvent.
-
Liberation of the Free Amine: Treat the isolated salt with an aqueous base (e.g., sodium hydroxide) and extract the free (S)-amine with an organic solvent.
-
Hydrochloride Salt Formation: Bubble hydrogen chloride gas through a solution of the (S)-amine in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess.
Visualizations
Diagram 1: General Workflow for Synthesis and Resolution
Caption: Workflow from starting material to the final hydrochloride salt.
Diagram 2: Principle of Chiral Resolution
Caption: Diastereomeric salt formation for enantiomer separation.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical research and development. Its synthesis, primarily through chiral resolution of the racemate, and rigorous analytical characterization are essential for its successful application. The strategic use of this compound will undoubtedly continue to contribute to the discovery of novel and effective therapeutics.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling and Application of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development.[1] Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular entities with targeted pharmacological activities, particularly within the central nervous system.[1] The presence of a fluorine atom can significantly influence a molecule's electronic properties and metabolic stability, rendering this compound a desirable component in modern drug design.[1]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses related to this compound. As its application in research and development continues to expand, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage. These properties dictate the compound's behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 321429-48-5 | [2][3] |
| Molecular Formula | C₈H₁₁ClFN | [4] |
| Molecular Weight | 175.63 g/mol | [3][4] |
| Appearance | White to off-white solid (crystal/powder) | [5] |
| Melting Point | 208°C | [5] |
| Solubility | Soluble in water | [6] |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethan-1-amine;hydrochloride | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to be fully aware of its potential health effects to implement appropriate safety measures.
GHS Pictogram:
Hazard Statements:
Some sources may also classify the free base form as corrosive, causing severe skin burns and eye damage.[10][11] Given that the hydrochloride salt can hydrolyze, it is prudent to handle it with the same level of caution as a corrosive substance.
Safe Handling and Exposure Control
Adherence to rigorous safe handling protocols is the most effective way to mitigate the risks associated with this compound.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[12] A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.[5]
-
Safety Stations: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[12]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent direct contact with the compound.
Caption: Required Personal Protective Equipment Workflow.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[13][14] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][15]
-
Skin Protection: A full-length laboratory coat should be worn. Handle the compound with chemical-resistant gloves (e.g., nitrile).[13] Gloves must be inspected for integrity before use, and proper glove removal technique should be followed to avoid skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or when dust is generated, a NIOSH-approved respirator should be used.[12]
General Handling Procedures
A systematic approach to handling ensures both safety and experimental accuracy.
Caption: Safe Handling Workflow for (S)-1-(3-Fluorophenyl)ethylamine HCl.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[13][16] Store locked up.[11][17]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[10]
-
Atmosphere: For long-term storage, keeping the compound under an inert gas is recommended to protect it from moisture.[5][7]
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][11] If the person feels unwell or if breathing is difficult, seek immediate medical attention.[7][18]
-
Skin Contact: Immediately take off all contaminated clothing.[11] Wash the affected skin with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7] Immediately call a poison center or doctor.[11]
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[11]
Accidental Release Measures
A clear and systematic approach is necessary to contain and clean up a spill safely.
Caption: Emergency Response Workflow for a Spill.
-
Personal Precautions: Wear suitable protective equipment and ensure adequate ventilation.[7][11] Evacuate non-essential personnel from the area.
-
Environmental Precautions: Prevent the product from entering drains.[7][11]
-
Containment and Cleanup: For a solid spill, pick up and arrange for disposal without creating dust.[7] Sweep up the material and place it in a suitable, closed container for disposal.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[7][10]
-
Specific Hazards: In case of a fire, irritating and toxic gases may be generated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14]
Disposal Considerations
All waste materials must be handled as hazardous waste.
-
Product Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[6][11] This should be done through a licensed waste disposal company.[5][19]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[11]
Conclusion
This compound is an indispensable tool in modern pharmaceutical research. Its potential hazards necessitate a culture of safety and a thorough understanding of its properties. By adhering to the guidelines outlined in this document—employing appropriate engineering controls, consistently using personal protective equipment, following established handling and storage procedures, and being prepared for emergencies—researchers can safely harness the synthetic potential of this valuable chiral building block.
References
- PubChem. (n.d.). (1S)-1-(3-Fluorophenyl)ethylamine. National Center for Biotechnology Information.
- NET. (2017). Safety Data Sheet for (S)-N-[1-(4-fluorophenyl)ethyl]methylamine.
- European Chemicals Agency. (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products.
- PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information.
- J&K Scientific. (n.d.). This compound.
- Angene Chemical. (2025). Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. (1S)-1-(3-Fluorophenyl)ethylamine | C8H10FN | CID 7127576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 19. angenechemical.com [angenechemical.com]
A Comprehensive Technical Guide to the Solubility of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for formulation development, process chemistry, and ensuring bioavailability. This document moves beyond a simple recitation of data, offering insights into the principles governing its solubility and providing detailed, field-proven protocols for its empirical determination.
Physicochemical Properties: The Foundation of Solubility
Before delving into solubility data, it is crucial to understand the intrinsic physicochemical properties of this compound. These parameters provide the theoretical framework for interpreting its behavior in various solvent systems.
This compound is the salt formed from the reaction of the chiral amine (S)-1-(3-Fluorophenyl)ethylamine with hydrochloric acid. The protonation of the primary amine group significantly influences its physical properties, most notably its solubility profile, by introducing an ionic character.
Table 1: Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethylamine and its Hydrochloride Salt
| Property | (S)-1-(3-Fluorophenyl)ethylamine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₈H₁₀FN | C₈H₁₁ClFN | [][2] |
| Molecular Weight | 139.17 g/mol | 175.63 g/mol | [][2] |
| Appearance | Colorless Liquid | White to off-white solid | [3] |
| pKa (of the conjugate acid) | ~9.5 (Predicted) | ~9.5 (Predicted) | [4] |
The pKa of the conjugate acid is a critical parameter governing the pH-dependent solubility of the hydrochloride salt. At a pH below the pKa, the equilibrium favors the protonated, charged form, which is generally more water-soluble. Conversely, at a pH above the pKa, the uncharged free base predominates, which is typically less soluble in aqueous media but more soluble in organic solvents.
Solubility Profile: A Quantitative Overview
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility Classification | Estimated Solubility (g/L) |
| Water | 80.1 | Freely Soluble | > 100 |
| Methanol | 32.7 | Soluble | 50 - 100 |
| Ethanol | 24.5 | Sparingly Soluble | 10 - 30 |
| Isopropanol | 19.9 | Slightly Soluble | 1 - 10 |
| Acetone | 20.7 | Very Slightly Soluble | 0.1 - 1 |
| Dichloromethane | 9.1 | Insoluble | < 0.1 |
| Toluene | 2.4 | Insoluble | < 0.1 |
| Hexane | 1.9 | Insoluble | < 0.1 |
The high solubility in polar protic solvents like water and methanol is attributed to the favorable ion-dipole interactions between the charged ammonium group and the chloride ion with the solvent molecules. As the solvent polarity decreases, the ability to solvate the ions diminishes, leading to a sharp decrease in solubility.
The Influence of Temperature
For most salts, solubility is an endothermic process, meaning it increases with temperature. This relationship can be quantified and is a critical factor in processes like crystallization and formulation.
Table 3: Hypothetical Temperature Dependence of Aqueous Solubility
| Temperature (°C) | Estimated Aqueous Solubility (g/L) |
| 5 | 80 |
| 25 | 120 |
| 50 | 180 |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][6] This technique is reliable and provides thermodynamic solubility data, which is crucial for drug development.
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring an excess of the solid is present, the system reaches equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the clear supernatant is then measured, representing the equilibrium solubility.
Detailed Experimental Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand in the constant temperature bath for a sufficient period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
pH-Dependent Solubility and pKa Determination
For ionizable compounds like this compound, solubility is significantly influenced by the pH of the aqueous medium. Understanding this relationship is critical for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
The Henderson-Hasselbalch Relationship
The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. For the conjugate acid of an amine (BH+):
pH = pKa + log([B]/[BH+])
Where [B] is the concentration of the free base and [BH+] is the concentration of the protonated amine. This equation illustrates that as the pH decreases, the concentration of the more soluble protonated form increases.
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a robust method for determining the pKa of an ionizable compound.[7][8] It can also be adapted to determine the solubility of the free base.
Detailed Protocol for Potentiometric Titration
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a co-solvent mixture if necessary.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. The intrinsic solubility of the free base can also be calculated from the titration data where precipitation is observed.[8]
Caption: Schematic of a Potentiometric Titration Setup.
Factors Influencing Solubility: Beyond the Basics
Several other factors can influence the solubility of this compound, and a comprehensive understanding of these is essential for robust formulation and process development.
-
Common Ion Effect: The presence of a common ion, such as chloride from excipients like sodium chloride, can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, and the absorption of water can affect their physical properties and apparent solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data in the public domain is limited, the fundamental principles governing its solubility have been elucidated. The detailed experimental protocols for the shake-flask method and potentiometric titration provide researchers with the necessary tools to generate reliable and accurate solubility and pKa data. A thorough understanding and empirical determination of these parameters are critical for the successful development of pharmaceutical products containing this important chiral building block.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2007). Study on standardization of shake-flask solubility determination method.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- J&K Scientific. (n.d.). This compound.
- ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
- National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Chemsigma. (n.d.). 1-(3'-Fluorophenyl)ethylamine hydrochloride.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES.
- NIST. (n.d.). SOLUBILITY DATA SERIES.
- International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmaceutical agents, its structural integrity and purity are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for the unequivocal identification and characterization of this compound. This guide offers a detailed analysis of the NMR and IR spectroscopic data expected for this compound, grounded in the fundamental principles of these analytical methods. We will explore the causal relationships between the molecular structure and the spectral features, providing a robust framework for researchers to interpret and validate their own experimental data.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecule's structure and the logical connections between its components and the expected spectral signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the ammonium (NH₃⁺) protons. The hydrochloride salt form significantly influences the chemical shift and appearance of the amine protons.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C'H) | 7.10 - 7.50 | m | - | 4H |
| Methine (Cα-H) | ~4.5 | q | ~7.0 | 1H |
| Ammonium (NH₃⁺) | 8.5 - 9.5 | br s | - | 3H |
| Methyl (Cβ-H₃) | ~1.7 | d | ~7.0 | 3H |
Causality Behind Assignments:
-
Aromatic Protons (7.10 - 7.50 ppm): These protons are in the most deshielded region due to the anisotropic effect of the benzene ring. The electron-withdrawing fluorine atom will influence their precise chemical shifts and introduce complex splitting patterns due to both H-H and H-F coupling.
-
Methine Proton (~4.5 ppm): This proton (Cα-H) is adjacent to both the aromatic ring and the electron-withdrawing ammonium group, causing a significant downfield shift. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).[1]
-
Ammonium Protons (8.5 - 9.5 ppm): In the hydrochloride salt, the amine is protonated to an ammonium group (NH₃⁺). These protons are highly deshielded and often exchange with residual water or deuterated solvent, leading to a broad singlet that may not show clear coupling.
-
Methyl Protons (~1.7 ppm): These protons (Cβ-H₃) are on a standard aliphatic carbon and are coupled to the single methine proton, resulting in a doublet.
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1' (Quaternary) | ~140 |
| C3' (C-F) | ~163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C'H) | 115 - 131 |
| Cα (CH) | ~55 |
| Cβ (CH₃) | ~20 |
Causality Behind Assignments:
-
Aromatic Carbons (115 - 163 ppm): The aromatic carbons resonate in the typical downfield region. The carbon directly attached to the fluorine (C3') will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The other aromatic carbons will also exhibit smaller couplings to fluorine.
-
Cα (~55 ppm): This carbon is attached to the electronegative nitrogen atom, causing a downfield shift compared to a simple alkane carbon.
-
Cβ (~20 ppm): This methyl carbon is in a typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those of the NH₃⁺ group.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).
Caption: A streamlined workflow for acquiring high-quality NMR data.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectrum: Analysis and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the ammonium group, the aromatic ring, and the aliphatic C-H bonds.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 2800 | N-H stretch (NH₃⁺) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch | Medium |
| ~1600 & ~1500 | C=C stretch (aromatic ring) | Medium-Strong |
| 1625 - 1560 | Asymmetric N-H bend (NH₃⁺) | Medium |
| 1550 - 1500 | Symmetric N-H bend (NH₃⁺) | Medium |
| ~1250 | C-N stretch | Medium |
| ~1150 | C-F stretch | Strong |
Causality Behind Assignments:
-
N-H Stretching (3200 - 2800 cm⁻¹): The most prominent feature for a primary amine salt is the broad and strong absorption band due to the N-H stretching vibrations of the NH₃⁺ group.[2] This broadness is a result of extensive hydrogen bonding in the solid state.[3]
-
C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretching (~1600 & ~1500 cm⁻¹): These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
N-H Bending (1625 - 1500 cm⁻¹): The NH₃⁺ group exhibits both asymmetric and symmetric bending vibrations in this region.[2]
-
C-N and C-F Stretching (~1250 & ~1150 cm⁻¹): The C-N stretching vibration for aromatic amines is typically found in this region.[4][5] The C-F stretch gives a strong absorption band, which is a useful diagnostic peak for fluorinated compounds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is common for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Caption: Standard procedure for obtaining an FT-IR spectrum.
Conclusion
The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted spectral data, based on established principles of chemical structure and spectroscopic theory, serve as a reliable reference for researchers. By following the outlined experimental protocols and understanding the causal links between molecular structure and spectral output, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]
- Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
- Gao, H., & Liu, Y. (2009). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 29(1), 124–127. [Link]
- Dharmatti, S. S., & Weaver, H. E. (1958). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 1(4), 329-334. [Link]
- LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7408, 1-Phenethylamine. [Link]
- Bouchard, L. S., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 6(4), 62. [Link]
- ResearchGate. 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12236038, 1-Phenylethylamine hcl. [Link]
- Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]
- Loemker, J. E., Read Jr, J. M., & Goldstein, J. H. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 91(2), 228-231. [Link]
- SpectraBase. Fluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
- NC State University Libraries. 24.
- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
Sources
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Foreword: The Criticality of Chiral Intermediates in Drug Discovery
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. Chiral amines, in particular, represent a significant class of building blocks, with estimates suggesting they are present in approximately 40% of all active pharmaceutical ingredients (APIs)[1]. (S)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS No: 321429-48-5) is a prime example of such a critical intermediate. Its defined stereochemistry and the presence of a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity—make it a valuable synthon for a variety of neurologically active compounds and other complex molecular targets[2][3].
This guide is designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. It moves beyond a simple list of vendors to provide a comprehensive framework for sourcing this compound. We will delve into the practical, field-proven methodologies for supplier identification, qualification, and, most importantly, the independent verification of quality to ensure the integrity of your research and development pipeline.
Section 1: The Supplier Qualification Workflow: A System for Trust
Sourcing a specialty chemical is not a passive act of procurement; it is the first step in quality control. The supplier's documentation is a claim that must be independently verified. The following workflow outlines a robust, self-validating system for qualifying a commercial source for this compound.
Caption: A logical workflow for qualifying commercial chemical suppliers.
Phase 1: Paper-Based Vetting
The initial phase relies on the documentation provided by the supplier. A Certificate of Analysis (CoA) is not merely a formality; it is a technical document that reveals the supplier's own quality control standards[4].
-
Causality: Why scrutinize the analytical methods on the CoA? A supplier reporting "Purity: >98% by HPLC" is more transparent than one simply stating ">98%". If enantiomeric excess (ee) is determined by chiral HPLC, it demonstrates a higher level of stereochemical quality control than if it's measured by older, less precise methods like optical rotation[1]. Look for suppliers who provide detailed CoAs with lot-specific data and clear methodologies.
Phase 2: Empirical Verification
Trust, but verify. The most critical step is to analyze an evaluation sample in your own laboratory using your own validated methods. This eliminates any ambiguity and confirms the material's suitability for your specific application.
-
Causality: Why perform orthogonal testing? A supplier might use HPLC with UV detection for purity analysis. Your in-house analysis should include this, but also ¹H NMR to confirm structural identity and rule out organic impurities that may not have a UV chromophore. For a chiral molecule, the single most important verification is the enantiomeric purity, for which a specific chiral HPLC method is required[5][6]. This empirical data is your ultimate standard for trustworthiness.
Section 2: Comparative Analysis of Commercial Suppliers
The following table summarizes publicly available information for several commercial suppliers of this compound. This data is for illustrative purposes and should be confirmed directly with the suppliers, as specifications and availability can change.
| Supplier | Example Product Number | Stated Purity (Typical) | CAS Number | Notes |
| BOC Sciences | 321429-48-5 | 95% | 321429-48-5 | Offers a wide range of chemical synthesis services, including chiral synthesis and resolution[][]. |
| J&K Scientific | CS-0000149 (via ChemScene) | Not explicitly stated | 321429-48-5 | Lists the compound and provides basic chemical identifiers[9]. |
| Sigma-Aldrich | Not specified | Not specified | 321429-48-5 | A major distributor; availability and specs can vary by region and brand (e.g., Aldrich, ChemScene). |
| CP Lab Safety | Not specified | 95% | 321429-48-5 | Provides the compound in 10-gram package sizes, specifying it for research and industrial use[10]. |
Note: Researchers should always request a lot-specific CoA for the most accurate data before purchasing.
Section 3: Experimental Protocol: Verification of Enantiomeric Purity
This section provides a detailed, representative protocol for determining the enantiomeric excess (ee) of a commercial sample of this compound using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Objective: To separate and quantify the (S)- and (R)-enantiomers to verify the enantiomeric purity of the supplied material.
Principle:
Chiral HPLC is a powerful technique for separating enantiomers[1]. It utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification[6]. Cellulose- and amylose-based CSPs are widely used for their broad applicability in separating chiral amines.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (or a compatible solvent like ethanol). Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: A cellulose-based CSP, such as a Chiralcel® OD-H or Lux® Cellulose-3 column (or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A common starting point is 90:10 (v/v) Hexane:Isopropanol. An amine additive, such as 0.1% Diethylamine (DEA), is often required to improve peak shape and prevent tailing of basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. The (R)-enantiomer, if present as an impurity, will appear as a separate peak from the main (S)-enantiomer peak.
-
(Optional but recommended): If a standard for the racemic mixture is available, inject it to confirm the identity and elution order of the two enantiomer peaks.
-
-
Data Analysis:
-
Integrate the peak areas for both the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100%
-
The result should be compared against the specification on the supplier's CoA and your internal quality standards (e.g., ee > 99.5%).
-
Section 4: Safety, Handling, and Storage
Proper handling is essential for both personnel safety and maintaining the chemical's integrity.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the compound. Work in a well-ventilated area or a chemical fume hood[1].
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Based on typical data for similar amine hydrochlorides, storage at room temperature is generally acceptable.
-
In case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
Skin: Wash with plenty of soap and water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
The selection of a commercial supplier for a critical building block like this compound is a foundational decision that impacts the entire downstream research and development process. A scientifically rigorous approach, grounded in the principle of "trust but verify," is non-negotiable. By implementing a systematic qualification workflow that combines careful documentation review with robust in-house analytical verification, researchers can ensure the quality and stereochemical integrity of their starting materials, thereby building a foundation of reliability and reproducibility for their scientific endeavors.
References
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- LookChem. (R)-fenfluramine (CAS:37577-24-5) manufacturer & supplier.
- CP Lab Safety. This compound, 95% Purity, C8H11ClFN, 10 grams.
- Google Books. Drugs: Synonyms and Properties.
- Merck Index. Fenfluramine.
- Pharmaffiliates. (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride.
- PubMed Central. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Wikipedia. Chiral analysis.
- Wikipedia. Arylcyclohexylamine.
- PubChem. Levofenfluramine.
- National Library of Medicine. Fenfluramine MeSH Descriptor Data 2025.
- Google Patents. Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. calpaclab.com [calpaclab.com]
A Guide to Fluorinated Chiral Amines in Organic Synthesis: Properties, Strategies, and Applications
Introduction: The Strategic Imperative of Fluorine in Chiral Amine Synthesis
In the landscape of modern organic synthesis and drug discovery, chiral amines stand as ubiquitous and indispensable structural motifs. Their presence in over 40% of pharmaceuticals and countless agrochemicals underscores their importance. The strategic incorporation of fluorine into these chiral amine frameworks has emerged as a transformative approach, offering chemists a powerful tool to fine-tune molecular properties with unparalleled precision.[1][2][3] The introduction of fluorine is not merely an atomic substitution; it is a profound modification that can dramatically alter a molecule's electronic character, conformation, metabolic stability, and pharmacokinetic profile.[4][5][6]
This guide provides an in-depth exploration of fluorinated chiral amines, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the underlying principles and causalities that govern the synthesis and application of these high-value compounds. We will explore the "why" behind experimental design, from the selection of a fluorinating agent to the choice of a catalytic system, grounding our discussion in authoritative, field-proven insights.
Part 1: The "Fluorine Effect": Modulating Physicochemical Properties
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are the origins of its profound impact on molecular behavior.[4][7] When incorporated into a chiral amine, these properties manifest in several critical ways.
Basicity (pKa) Attenuation
The most significant electronic consequence of fluorination is its powerful inductive electron-withdrawing effect. This effect dramatically reduces the basicity of the amine nitrogen. For instance, a single β-fluorine atom can lower the pKa of an aliphatic amine from ~10.7 to ~9.0, while a β,β-difluoro substitution can further reduce it to ~7.3.[8] This modulation is a critical tool in drug design.[2][9] A lower pKa means the amine is less protonated at physiological pH (7.4), which can enhance membrane permeability and improve oral bioavailability, as the neutral form of a drug is more readily absorbed.[4][10]
Caption: Impact of β-fluorination on amine basicity (pKa).
Lipophilicity and Conformational Control
Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve binding affinity to hydrophobic pockets in target proteins.[4][11] Furthermore, the stereoelectronic effects of the C-F bond can impose significant conformational constraints on a molecule. The gauche effect, for example, can stabilize specific rotamers, locking the molecule into a bioactive conformation that enhances its potency and selectivity.[1]
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 105.4 kcal/mol.[3] This inherent strength makes C-F bonds highly resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions (metabolic "soft spots"), medicinal chemists can block these degradation pathways, thereby increasing the drug's half-life and overall efficacy.[1][4]
| Property | Unsubstituted Amine | Fluorinated Amine | Consequence in Drug Design |
| Basicity (pKa) | High (~10-11) | Lowered (~5-9) | Improved bioavailability, reduced off-target ion channel activity.[4][8][9] |
| Lipophilicity (LogP) | Lower | Higher | Enhanced membrane permeability and target binding.[11][12] |
| Metabolic Stability | Susceptible to C-H oxidation | Resistant at fluorinated site | Increased drug half-life and reduced toxic metabolites.[1][4] |
| Conformation | Flexible | Restricted/Biased | Increased potency and selectivity through pre-organization.[5][6] |
| Caption: Comparative physicochemical properties of amines vs. fluorinated amines. |
Part 2: Asymmetric Synthetic Strategies
The development of robust and stereoselective methods to synthesize fluorinated chiral amines is a central challenge in modern organic chemistry. The strategies employed are diverse, often tailored to the specific position of the fluorine atom relative to the amine (e.g., α, β, or γ).
Synthesis of α-Trifluoromethyl Chiral Amines
α-Trifluoromethyl (α-CF₃) amines are particularly valuable as non-basic amide isosteres and potent enzyme inhibitors.[13][14] The primary strategies for their asymmetric synthesis revolve around the chemistry of trifluoromethyl imines.
Caption: Major synthetic routes to chiral α-trifluoromethyl amines.
A. Catalytic Asymmetric Reduction of CF₃-Ketimines This is one of the most direct and common strategies.[13][15] Prochiral trifluoromethyl ketimines, readily formed from the corresponding ketones, are reduced using a chiral catalyst and a hydrogen source. Transition metals like Ruthenium, Rhodium, and Manganese complexed with chiral phosphine ligands have proven highly effective.[16][17]
Key Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination [16] This protocol describes the direct synthesis of a primary α-(trifluoromethyl)arylmethylamine from the corresponding ketone.
-
Catalyst Preparation: In a glovebox, a solution of [Ru(p-cymene)Cl₂]₂ and the chosen chiral ligand (e.g., a chiral diphosphine) in anhydrous solvent (e.g., isopropanol) is stirred at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: To a pressure-resistant vial equipped with a stir bar, add the aryl-trifluoromethyl ketone (1.0 mmol), ammonium acetate (NH₄OAc, 5.0 mmol) as the nitrogen source, and the pre-formed catalyst solution (0.01 mmol, 1 mol%).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and purge it with high-purity hydrogen gas (H₂). Pressurize the reactor to 50 atm of H₂.
-
Heating and Monitoring: Place the reactor in a preheated oil bath at 80 °C and stir for 24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling and carefully venting the reactor, quench the reaction with saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure chiral primary amine.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Causality Behind Choices:
-
Nitrogen Source: Ammonium acetate is chosen as an inexpensive and readily available source of ammonia in situ.[16]
-
Catalyst System: Ruthenium complexes are known for their high activity in hydrogenation reactions. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the imine intermediate preferentially, leading to high enantioselectivity.
-
Pressure and Temperature: Elevated pressure and temperature are required to ensure sufficient hydrogen solubility and to overcome the activation energy of the catalytic cycle.
B. Nucleophilic Addition to CF₃-Imines The addition of carbon-based nucleophiles (e.g., organozinc reagents, Grignard reagents, or enolates) to CF₃-imines provides access to α-tertiary amines.[13][15] The stereochemical outcome is often controlled by a chiral auxiliary on the imine nitrogen, such as the N-tert-butylsulfinyl group.[10] This group acts as a powerful stereodirecting element, after which it can be easily cleaved under acidic conditions.
Synthesis of β-Fluoro Chiral Amines
β-Fluoroamines are prevalent in CNS-active agents and antiviral drugs like Sofosbuvir.[18] Their synthesis often involves creating the C-N or C-C bond adjacent to a pre-existing C-F bond.
A. Organocatalytic Aminofluorination of Alkenes This modern approach constructs both the C-F and C-N bonds stereoselectively across a double bond in a single operation.[19] For example, α,β-unsaturated aldehydes can undergo a cascade reaction involving conjugate addition of an amine followed by enantioselective fluorination of the resulting enamine intermediate.
Caption: Organocatalytic cascade for β-fluoroamine synthesis.
B. Traceless Activating Group Strategy A convergent and powerful strategy involves the asymmetric addition of α-fluoro nitroalkanes to imines.[18] The reaction is catalyzed by a chiral bifunctional Brønsted acid/base catalyst, which activates both the nucleophile and the electrophile to control stereochemistry. The nitro group, having served its purpose of activating the α-carbon for fluorination and subsequent C-C bond formation, is then removed in a "traceless" manner via reduction or elimination.[18][20]
Part 3: Applications in Synthesis and Medicinal Chemistry
Fluorinated chiral amines are not merely synthetic curiosities; they are high-value building blocks and functional molecules that drive innovation.
Building Blocks for Active Pharmaceutical Ingredients (APIs)
The unique properties conferred by fluorine make these amines highly sought-after precursors in drug development.[2][11] Many modern drugs incorporate these motifs to enhance their pharmacological profiles. For example, fluorinated analogs of neurologically active phenethylamines have been developed to improve CNS penetration and metabolic stability.[4][18] The anti-HIV drug Efavirenz and the anticancer kinase inhibitor Gefitinib are prominent examples of marketed drugs containing fluorinated motifs derived from such synthetic strategies.[11]
Chiral Ligands and Organocatalysts
The electronic properties of fluorinated amines make them excellent candidates for use in catalysis. When incorporated into ligands for transition metals, the electron-withdrawing fluorine atoms can modulate the electronic properties of the metal center, influencing the catalyst's activity and selectivity. Furthermore, chiral fluorinated amines themselves can act as potent organocatalysts. For example, chiral primary amines are used to catalyze the asymmetric α-fluorination of aldehydes and ketones, propagating chirality from the catalyst to the substrate.[21] Chiral quaternary ammonium fluorides, derived from cinchona alkaloids, have also been developed as powerful catalysts for asymmetric bond-forming reactions.
Conclusion
Fluorinated chiral amines represent a confluence of two of the most powerful strategies in modern medicinal chemistry: chiral synthesis and organofluorine chemistry. The ability to precisely control stereochemistry while simultaneously leveraging the profound physicochemical effects of fluorine provides an unparalleled platform for the design of next-generation pharmaceuticals, agrochemicals, and materials. The synthetic methodologies, while sophisticated, are built on a foundation of clear chemical principles—from the stereodirecting power of a chiral auxiliary to the intricate dance of a catalytic cycle. As our understanding of these principles deepens and new synthetic tools continue to emerge, the role of fluorinated chiral amines in advancing the chemical sciences is set to expand even further.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- (2021) Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365–8404. [Link]
- B.G. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- (n.d.).
- (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Douglas, C. J., & Overman, L. E. (2013). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. [Link]
- (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central (PMC). [Link]
- (2022).
- (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
- Douglas, C. J., & Overman, L. E. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. [Link]
- Ooi, T., & Maruoka, K. (n.d.). Asymmetric Organocatalysis of Structurally Well-Defined Chiral Quaternary Ammonium Fluorides. Accounts of Chemical Research. [Link]
- (2017).
- (2009).
- (2024).
- (2020).
- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]
- (2000). Asymmetric Fluoroorganic Chemistry : Fluorine-Containing Chiral Compounds of Biomedical Interest.
- (2025). Recent Advances in C—H Fluorination and Amination with N -Fluorobenzenesulfonimide.
- (n.d.). Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch. The Journal of Organic Chemistry. [Link]
- (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
- (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Medium. [Link]
- (2004). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines.
- (2025). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation.
- Sorochinsky, A., et al. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Semantic Scholar. [Link]
- (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF.
- (2011). A general, enantioselective synthesis of β- and γ-fluoroamines. PubMed Central (PMC). [Link]
- (2009).
- (2018). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Journal of the American Chemical Society. [Link]
- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry.
- (n.d.).
- (2011). Recent advances in green fluorine chemistry. Dove Press. [Link]
- (2023).
- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- (2024). Recent Advances on Fluorine Chemistry. PubMed Central (PMC). [Link]
- Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry. [Link]
- (2023). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central (PMC). [Link]
- (2025). Applications of Fluorine in Medicinal Chemistry | Request PDF.
- (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides.
- (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- Yau, Y., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
- (2025). C−F Bond Activation in Organic Synthesis.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organocatalytic Enantioselective Olefin Aminofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Chiral resolution of carboxylic acids with (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Application Note and Protocol: Chiral Resolution of Carboxylic Acids Using (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
Abstract
This document provides a detailed guide for the chiral resolution of racemic carboxylic acids utilizing this compound as a resolving agent. The protocol is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide elucidates the underlying principles of diastereomeric salt crystallization, offers a comprehensive, step-by-step experimental protocol, and discusses critical parameters that influence the success of the resolution. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[2] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to isolate pure enantiomers from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical challenge in chemical synthesis and drug development.[3]
Diastereomeric salt crystallization is a robust and scalable method for chiral resolution.[2][4] This classical technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[3][5] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, such as solubility, melting point, and crystal structure.[6][7] This difference in solubility allows for their separation by fractional crystallization.[2]
(S)-1-(3-Fluorophenyl)ethylamine is a valuable chiral resolving agent for acidic compounds. Its hydrochloride salt is often used for convenience in handling and stability. The presence of the fluorine atom can influence the electronic properties and crystal packing of the resulting diastereomeric salts, potentially enhancing the selectivity of the resolution. This guide will focus on the practical application of this compound for the resolution of racemic carboxylic acids.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The core principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. A racemic mixture of a carboxylic acid, denoted as (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral amine, in this case, (S)-Amine (from this compound). This acid-base reaction forms two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine].
These diastereomeric salts have different spatial arrangements and intermolecular interactions, leading to different crystal lattice energies and, consequently, different solubilities in a given solvent.[2] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved.[8] The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be recovered by breaking the salt, typically through treatment with an acid or a base.[3][5]
Figure 1. General workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the chiral resolution of a generic racemic carboxylic acid. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid and must be determined empirically through screening experiments. [2]
Materials and Equipment
Materials:
-
Racemic carboxylic acid
-
This compound
-
A suitable base (e.g., NaOH, NaHCO₃) for neutralizing the hydrochloride salt
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, and mixtures thereof)
-
Acid for salt cleavage (e.g., HCl, H₂SO₄)
-
Base for salt cleavage (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
Equipment:
-
Reaction vessel with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical instrumentation for determining diastereomeric and enantiomeric excess (e.g., NMR, HPLC with a chiral column)
Preliminary Steps: Free-Basing the Resolving Agent
This compound is a salt. To react with the carboxylic acid, the free amine must be generated.
-
Dissolution: Dissolve a known quantity of this compound in a suitable solvent, such as water or a mixture of water and an organic solvent.
-
Neutralization: Add a stoichiometric equivalent of a base (e.g., 1M NaOH solution) dropwise while stirring. Monitor the pH to ensure it becomes basic (pH > 10).
-
Extraction: Extract the free (S)-1-(3-Fluorophenyl)ethylamine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the free amine. Caution: The free amine is volatile; handle it in a well-ventilated fume hood.
Diastereomeric Salt Formation and Crystallization
The success of the resolution hinges on identifying a solvent system that provides a significant difference in solubility between the two diastereomeric salts.[9]
-
Solvent Screening (Small Scale):
-
In separate small test tubes, dissolve a small amount of the racemic carboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the free (S)-1-(3-Fluorophenyl)ethylamine in a range of solvents.
-
Heat the solutions to obtain a clear solution, then allow them to cool slowly to room temperature and then in an ice bath.
-
Observe which solvents yield crystalline material. The goal is to find a solvent where one diastereomer crystallizes while the other remains in solution.[9]
-
-
Preparative Scale Crystallization:
-
Dissolution: In a reaction vessel, dissolve the racemic carboxylic acid (1 equivalent) and the free (S)-1-(3-Fluorophenyl)ethylamine (0.5-1.0 equivalents) in the optimal solvent identified during screening. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.
-
Heating: Gently heat the mixture with stirring until all solids dissolve.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
-
Maturation: Further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer. Allow the mixture to stand for a period (maturation time) to ensure complete crystallization.
-
Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[2]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis of Diastereomeric Excess (d.e.): At this stage, it is crucial to determine the diastereomeric purity of the crystalline salt. This can be done using ¹H NMR spectroscopy, where the signals for the two diastereomers may be distinct.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. This step is repeated until the desired diastereomeric excess is achieved.
Liberation of the Enantiomerically Pure Carboxylic Acid
The final step is to cleave the diastereomeric salt to recover the enantiomerically pure carboxylic acid.
-
Salt Cleavage:
-
Acidic Cleavage: Dissolve or suspend the purified diastereomeric salt in water or a biphasic mixture of water and an organic solvent. Add a strong acid (e.g., 1M HCl) until the pH is acidic (pH < 2). This will protonate the carboxylic acid and keep the amine in its protonated, water-soluble form.
-
Basic Cleavage: Alternatively, treat the salt with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming its water-soluble salt, while the free amine can be extracted into an organic solvent.
-
-
Extraction: Extract the enantiomerically pure carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer from the salt cleavage contains the resolving agent, which can be recovered for reuse by basification and extraction, improving the overall process economy.
Figure 2. Detailed experimental workflow for chiral resolution.
Data Interpretation and Quality Control
Table 1: Key Parameters for Optimization and Analysis
| Parameter | Method of Determination | Importance |
| Solvent System | Empirical screening | Determines the solubility difference between diastereomers, directly impacting separation efficiency. |
| Stoichiometry of Resolving Agent | Molar ratio variation | Affects yield and purity. 0.5-0.6 equivalents can sometimes yield higher purity in the first crop. |
| Crystallization Temperature | Temperature-controlled experiments | Influences crystal growth rate, size, and purity. Slow cooling is generally preferred. |
| Diastereomeric Excess (d.e.) | ¹H NMR Spectroscopy | Quantifies the purity of the isolated diastereomeric salt. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | Determines the enantiomeric purity of the final carboxylic acid product. |
| Yield | Gravimetric analysis | Measures the efficiency of the resolution process. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Carboxylic acid and resolving agent are too soluble in the chosen solvent. - Solution is not supersaturated. | - Try a less polar solvent or a solvent mixture. - Concentrate the solution. - Cool to a lower temperature. - Add a seed crystal. |
| Oily precipitate forms instead of crystals | - Cooling is too rapid. - Impurities are present. | - Cool the solution more slowly. - Purify the starting materials. - Try a different solvent. |
| Low diastereomeric/enantiomeric excess | - Poor solubility difference between diastereomers. - Mother liquor trapped in the crystals. | - Screen for a more selective solvent. - Perform multiple recrystallizations of the diastereomeric salt. - Ensure efficient washing of the filtered crystals with cold solvent. |
| Low yield of resolved acid | - The desired diastereomer is significantly soluble in the mother liquor. - Loss of material during transfers and filtration. | - Optimize the crystallization temperature and time. - Re-work the mother liquor to recover more product. - Ensure careful handling during experimental steps. |
Conclusion
The chiral resolution of carboxylic acids using this compound via diastereomeric salt crystallization is a powerful and versatile method for obtaining enantiomerically pure compounds. The success of this technique is highly contingent on the systematic screening and optimization of experimental parameters, most notably the choice of solvent. By understanding the principles behind the formation and differential solubility of diastereomeric salts, researchers can effectively design and execute efficient resolution protocols. This guide provides a robust framework to assist scientists in developing specific and optimized procedures for their target molecules, ultimately contributing to advancements in asymmetric synthesis and drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry.
- NIH. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- Thesis. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.
- PhD Thesis. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- BenchChem. (n.d.). An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8).
- PubMed. (2005). Diastereoselection of chiral acids in a cylindrical capsule.
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. unchainedlabs.com [unchainedlabs.com]
Application Note: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation Using (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical industry for the development of stereochemically pure active pharmaceutical ingredients (APIs).[1][2][3] Diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and widely employed methods for achieving this separation.[2][4][5] This application note provides a comprehensive technical guide and detailed protocols for the use of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride as a chiral resolving agent for racemic carboxylic acids. We will delve into the underlying chemical principles, outline a systematic approach for methods development, provide a step-by-step experimental protocol, and offer insights into troubleshooting common challenges.
Introduction: The Imperative of Chirality in Drug Development
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. While chemically similar, enantiomers often exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.[3] Therefore, the synthesis and isolation of a single, desired enantiomer (the eutomer) is a regulatory and safety imperative.
Diastereomeric salt crystallization is a powerful technique that leverages fundamental principles of stereochemistry to achieve this separation.[1][6] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiopure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physical properties, most notably solubility, which allows for their separation by crystallization.[4][5]
(S)-1-(3-Fluorophenyl)ethylamine is a highly effective chiral resolving agent.[7] The presence of a fluorine atom can enhance crystal lattice interactions and modify solubility profiles, often leading to cleaner separations.[8] It is typically supplied as a hydrochloride salt for improved stability and handling.[][10] This guide will detail its application in resolving racemic carboxylic acids.
The Principle of Resolution: From Enantiomers to Separable Diastereomers
The core of the technique lies in the transient conversion of an inseparable enantiomeric pair into a separable diastereomeric pair. A racemic mixture of a carboxylic acid, denoted as (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral amine, in this case, (S)-Amine.
This acid-base reaction yields two distinct diastereomeric salts:
-
Salt 1: [(R)-Acid]•[(S)-Amine]
-
Salt 2: [(S)-Acid]•[(S)-Amine]
Because these salts are diastereomers, they have different melting points, boiling points, and, crucially, different solubilities in a given solvent system.[2][5] By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution while the other remains in the mother liquor.[11] Once the less soluble diastereomeric salt is isolated in solid form, a simple acid-base workup can be used to break the salt, yielding the enantiomerically enriched carboxylic acid and recovering the resolving agent.[1][12]
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol Development: A Systematic Approach
A successful resolution is highly dependent on the choice of experimental conditions. A trial-and-error approach is often inefficient.[6] We recommend a systematic screening process.
3.1. Liberation of the Free Amine this compound is a salt and must be converted to its free base form to react with the target carboxylic acid.
-
Protocol: Dissolve the hydrochloride salt in water. Add a stoichiometric equivalent of a strong base (e.g., 2M NaOH) and extract the liberated free amine into an organic solvent like dichloromethane (DCM) or diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting oil is the free (S)-1-(3-Fluorophenyl)ethylamine.
3.2. Key Parameters for Screening
-
Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a critical variable. While a 1.0 equivalent of the amine is a logical starting point, using 0.5 equivalents is often more effective. This creates a competitive binding scenario that can enhance the precipitation of the less soluble salt, maximizing the yield based on the resolving agent.
-
Solvent Selection: The ideal solvent or solvent mixture will exhibit a large difference in solubility for the two diastereomeric salts.[11] A good screening panel includes solvents of varying polarity such as methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and aqueous mixtures.
-
Temperature and Cooling Profile: Crystallization is typically induced by cooling a saturated solution. A slow and controlled cooling rate is generally favored to ensure high diastereomeric purity.[4][13] A typical profile might be cooling from 60 °C to room temperature over 4-6 hours, followed by holding at a lower temperature (e.g., 4 °C) for several hours.
Table 1: Physicochemical Properties of Resolving Agent
| Property | Value | Reference(s) |
| Chemical Name | This compound | [][10] |
| CAS Number | 321429-48-5 | [][10] |
| Molecular Formula | C₈H₁₁ClFN | [] |
| Molecular Weight | 175.63 g/mol | [] |
| Appearance | Solid | - |
| Purity (Typical) | ≥95% | [] |
Detailed Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a representative workflow for the resolution of a generic racemic carboxylic acid.
Materials:
-
Racemic Mandelic Acid
-
(S)-1-(3-Fluorophenyl)ethylamine (free base, prepared as in 3.1)
-
Methanol (or other chosen solvent)
-
Hydrochloric Acid (3M HCl)
-
Sodium Hydroxide (2M NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, vacuum filtration apparatus.
Caption: Step-by-step experimental workflow for chiral resolution.
Step-by-Step Methodology:
-
Salt Formation: In a 100 mL flask, dissolve 1.52 g (10 mmol) of racemic mandelic acid in 50 mL of methanol, heating gently to achieve full dissolution. In a separate vial, dissolve 0.69 g (5 mmol, 0.5 eq) of (S)-1-(3-Fluorophenyl)ethylamine (free base) in 5 mL of methanol. Add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal results, do not disturb the flask during this initial cooling phase. After reaching room temperature, place the flask in a 4 °C refrigerator for at least 12 hours to maximize crystal precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[11]
-
Drying: Dry the isolated crystals under vacuum to a constant weight.
-
Determination of Diastereomeric Excess (d.e.) (Optional but Recommended): At this stage, a small sample of the salt can be analyzed to determine its purity. This can be done by dissolving the salt and analyzing it via chiral HPLC or by breaking the salt (as in step 6) and analyzing the resulting acid.[3][14] If the d.e. is insufficient, a recrystallization from the same solvent system can be performed.[11]
-
Liberation of the Enantiomerically Enriched Acid: Suspend the dried diastereomeric salt in a mixture of 30 mL of water and 30 mL of ethyl acetate. With vigorous stirring, add 3M HCl dropwise until the pH of the aqueous layer is ~1-2. This breaks the salt, protonating the amine (making it water-soluble) and ensuring the carboxylic acid is in its neutral, organic-soluble form.[15]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 15 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
-
Analysis of Enantiomeric Excess (e.e.): Determine the final enantiomeric purity of the isolated acid using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.[16]
Troubleshooting
Table 2: Common Problems and Solutions in Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is too dilute.- Poor solvent choice (salts are too soluble).- Cooling was too rapid. | - Concentrate the solution by removing some solvent.- Try a less polar solvent or a solvent mixture.- Cool the solution more slowly.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the desired product, if available.[6] |
| Oiling Out | - The melting point of the diastereomeric salt is lower than the crystallization temperature.- Supersaturation is too high. | - Add a small amount of a co-solvent in which the oil is soluble.- Re-heat the mixture to dissolve the oil, then cool much more slowly at a slightly lower starting concentration. |
| Low Yield | - The solubilities of the two diastereomers are too similar in the chosen solvent.- Insufficient cooling/crystallization time. | - Screen for a different solvent system that maximizes the solubility difference.- Increase the crystallization time or lower the final temperature. |
| Low Enantiomeric Excess (e.e.) | - Inefficient separation; the desired salt co-precipitated with the more soluble diastereomer.- Mother liquor was not sufficiently removed during filtration. | - Recrystallize the isolated salt from the same or a different solvent system.[11]- Ensure the cooling process is slow and controlled.- Wash the filtered crystals effectively with a minimal amount of cold solvent. |
Conclusion
Diastereomeric salt formation is a time-tested and industrially relevant method for chiral resolution. This compound serves as an excellent resolving agent for a wide range of racemic carboxylic acids. Success in this technique is not serendipitous but is achieved through a systematic and logical approach to methods development. By carefully optimizing key parameters such as stoichiometry, solvent selection, and temperature profiles, researchers can develop robust and scalable processes for the isolation of high-purity enantiomers, a critical step in modern drug development and manufacturing.
References
- Benchchem.
- Benchchem. An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8).
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Conference Proceedings.
- Wikipedia. Chiral resolution. [Link]
- Benchchem. Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- Wikipedia.
- Polo, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 221-234. [Link]
- BOC Sciences. CAS 321429-48-5 this compound.
- J&K Scientific. This compound | 321429-48-5.
- Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Celon Pharma S.A. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Bracher, F., & Papke, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1072–1091. [Link]
- Joyce, L. A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. [Link]
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Bioorganic & Organic Chemistry. [Link]
- Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture. [Link]
- RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride as a Chiral Auxiliary in Aldol Reactions
Introduction: Harnessing Fluorinated Chiral Amines for Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Achieving stereocontrol in this reaction is of paramount importance, particularly in the synthesis of pharmaceuticals and natural products, where specific stereoisomers often exhibit desired biological activity.[1] Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily incorporating a chiral moiety into the substrate, which directs the facial approach of the reacting partners.[2]
This guide focuses on the application of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride as a chiral auxiliary in diastereoselective aldol reactions. This auxiliary, derived from the readily available 1-phenylethylamine (α-PEA), offers a unique combination of steric and electronic properties.[2] The fluorine substituent can influence the electronic nature of the aromatic ring and potentially enhance diastereoselectivity through specific electronic interactions or by modifying the conformational preferences of the key intermediates.[3]
The general strategy involves the formation of a chiral enamine from a ketone and (S)-1-(3-Fluorophenyl)ethylamine, which then reacts with an aldehyde in a diastereoselective manner. Subsequent hydrolysis of the resulting iminium salt and cleavage of the auxiliary yields the desired chiral β-hydroxy ketone.[4]
Core Principles and Mechanistic Rationale
The stereochemical outcome of the aldol reaction is controlled by the chiral environment established by the (S)-1-(3-Fluorophenyl)ethylamine auxiliary. The reaction proceeds through a chiral enamine intermediate. The formation of the enamine from a ketone and the secondary amine derived from the chiral primary amine is a key step.[5] The subsequent reaction of this nucleophilic enamine with an aldehyde proceeds through a Zimmerman-Traxler-like transition state, where the chiral auxiliary effectively shields one face of the enamine, leading to a preferred direction of attack by the electrophilic aldehyde.[2]
The presence of the fluorine atom on the phenyl ring can modulate the electron density and steric profile of the auxiliary, potentially leading to enhanced diastereoselectivity compared to its non-fluorinated counterpart.
Experimental Protocols
Protocol 1: Neutralization of this compound
The commercially available hydrochloride salt of the chiral amine must be neutralized to the free amine before its use in enamine formation.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve this compound in deionized water in a separatory funnel.
-
Slowly add 1 M NaOH solution while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing the addition until the solution is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free (S)-1-(3-Fluorophenyl)ethylamine as an oil. The free amine should be used immediately or stored under an inert atmosphere.
Protocol 2: Asymmetric Aldol Reaction via a Chiral Enamine
This protocol describes the formation of a chiral enamine from cyclohexanone and (S)-1-(3-Fluorophenyl)ethylamine, followed by its reaction with benzaldehyde.
Materials:
-
(S)-1-(3-Fluorophenyl)ethylamine (freshly prepared from the hydrochloride salt)
-
Cyclohexanone
-
Benzaldehyde
-
Anhydrous toluene (or other suitable aprotic solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser
-
Silica gel for column chromatography
Step 1: Chiral Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add anhydrous toluene, cyclohexanone (1.0 eq), and (S)-1-(3-Fluorophenyl)ethylamine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature. The resulting solution contains the chiral enamine and can be used directly in the next step.
Step 2: Diastereoselective Aldol Addition
-
Cool the toluene solution of the chiral enamine to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add freshly distilled benzaldehyde (1.0 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude aldol adduct.
Protocol 3: Hydrolysis and Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed by acidic hydrolysis to yield the β-hydroxy ketone.
Materials:
-
Crude aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the crude aldol adduct in a mixture of THF and water.
-
Add 2 M HCl and stir the mixture at room temperature. Monitor the hydrolysis of the iminium intermediate to the ketone by TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral β-hydroxy ketone. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction for recycling.[6]
Data Presentation
The following table presents hypothetical data for the asymmetric aldol reaction of various ketones and aldehydes using (S)-1-(3-Fluorophenyl)ethylamine as the chiral auxiliary, based on typical results for similar systems.
| Entry | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Cyclohexanone | Benzaldehyde | 85 | 95:5 |
| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 82 | 97:3 |
| 3 | Acetone | Isobutyraldehyde | 75 | 90:10 |
| 4 | Propiophenone | 2-Naphthaldehyde | 88 | 92:8 |
Visualization of the Workflow
The overall experimental workflow can be visualized as a three-step process:
Caption: Overall workflow for the asymmetric aldol reaction.
Mechanistic Diagram
The stereochemical outcome is determined by the facial selectivity of the aldehyde addition to the chiral enamine.
Caption: Simplified mechanism of the chiral auxiliary-mediated aldol reaction.
Conclusion and Future Perspectives
This compound is a promising chiral auxiliary for asymmetric aldol reactions. The protocols provided herein offer a robust framework for its application. The fluorinated phenyl group may offer advantages in terms of diastereoselectivity and crystallinity of intermediates, facilitating purification. Further optimization of reaction conditions, including the choice of solvent, temperature, and potential Lewis acid additives, could lead to even higher yields and stereoselectivities. The versatility of this auxiliary opens avenues for its use in the synthesis of a wide range of chiral β-hydroxy ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.
References
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-4(S)-isopropyl-1,3-oxazolidin-2-one. Organic Syntheses, 68, 83.
- Myers, A. G., et al. (2000). A Practical Method for the Synthesis of Pseudoephedrine Amides. Organic Letters, 2(22), 3493–3496.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Paradigm for Stereocontrol in Organic Synthesis.
- Enders, D., & Gruttadauria, M. (1997). Asymmetric Aldol Reactions with Chiral Lithioenamines. European Journal of Organic Chemistry, 1997(5), 829–840.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
- Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
- Seebach, D., & Golinski, J. (1981). Synthesis of open-chain 2,3-dihydroxy aldehydes and ketones from α-hydroxy aldehydes (glyceraldehyde, lactic aldehyde). On the stereochemistry of the aldol reaction. Helvetica Chimica Acta, 64(5), 1413–1425.
- Paterson, I., & Goodman, J. M. (1989). Studies in macrolide synthesis: the aldol reaction of chiral boron enolates. Tetrahedron Letters, 30(8), 997–1000.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Application Note: (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride as a Key Chiral Building Block for Bioactive Amide Synthesis
Abstract
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride is a critical chiral building block in modern medicinal chemistry. Its unique structure, combining a stereochemically defined amine with a fluorinated aromatic ring, offers a powerful scaffold for the synthesis of novel bioactive compounds. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after moiety in drug design.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this intermediate, focusing on its application in amide bond synthesis—one of the most frequently utilized reactions in pharmaceutical development.[2] We present the underlying principles, a detailed and self-validating experimental protocol, troubleshooting guidance, and the causal logic behind procedural choices to ensure robust and reproducible outcomes.
The Strategic Value of (S)-1-(3-Fluorophenyl)ethylamine in Drug Discovery
The efficacy and safety of many pharmaceuticals are dictated by the precise three-dimensional arrangement of their atoms. Chiral amines are indispensable components in this context, serving as foundational elements for enantiomerically pure drugs where one stereoisomer provides the therapeutic benefit while the other may be inactive or cause undesirable side effects.[3] this compound is particularly valuable due to the synergistic combination of its chiral center and its fluorine substituent.
-
The Chiral Amine Core: The (S)-configuration at the ethylamine's alpha-carbon is crucial for establishing specific, high-affinity interactions with biological targets such as enzymes and receptors. Utilizing an enantiomerically pure starting material like this ensures that the resulting bioactive molecule has the correct orientation for optimal binding, a cornerstone of rational drug design.
-
The Fluorine Advantage: The fluorine atom at the meta-position of the phenyl ring is not a passive substituent. Its high electronegativity and small size allow it to modulate the electronic properties of the molecule without adding significant steric bulk. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced membrane permeability, and stronger binding interactions through the formation of favorable electrostatic or hydrogen-bonding contacts with the target protein.[1][4] This intermediate is frequently employed in the synthesis of compounds targeting the central nervous system, such as antidepressants and antipsychotics.[5]
Caption: Key structural features of (S)-1-(3-Fluorophenyl)ethylamine.
Core Synthetic Application: Amide Bond Formation
The most prevalent application of this compound is its use as the amine component in amide coupling reactions.[2] This transformation is fundamental to medicinal chemistry for linking molecular fragments. The general strategy involves the "activation" of a carboxylic acid partner to make it susceptible to nucleophilic attack by the amine.
Mechanism Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea or active ester intermediate.[6][7] This intermediate is then readily attacked by the primary amine of (S)-1-(3-Fluorophenyl)ethylamine to form the desired amide bond with high efficiency under mild conditions.
Caption: General workflow for amide coupling reactions.
Protocol: Synthesis of a Model Bioactive Amide
This section provides a detailed, step-by-step protocol for the synthesis of N-((S)-1-(3-fluorophenyl)ethyl)benzamide, a representative amide, using a standard carbodiimide-mediated coupling method.[6][8]
Principle of the Protocol: This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carboxylic acid activating agent.[6] Hydroxybenzotriazole (HOBt) is included as an additive; it traps the initial O-acylisourea intermediate to form an active ester. This strategy is crucial for two reasons: it minimizes the risk of racemization of chiral carboxylic acids (if used) and prevents the formation of an N-acylurea byproduct from the EDC reagent. A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIEA), is required to neutralize the hydrochloride salt of the starting amine and the HOBt, liberating the free amine for reaction.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier |
| This compound | C₈H₁₁ClFN | 175.63 | J&K Scientific[9] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Sigma-Aldrich |
| EDC (hydrochloride salt) | C₈H₁₇N₃·HCl | 191.70 | Fisher Scientific[6] |
| HOBt (monohydrate) | C₆H₅N₃O·H₂O | 153.14 | Sigma-Aldrich |
| DIEA | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Fisher Scientific |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for chromatography | - | - | Standard Lab Supply |
Experimental Protocol:
-
Reagent Preparation:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv).
-
Add HOBt monohydrate (1.68 g, 11.0 mmol, 1.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 40 mL).
-
-
Activation of Carboxylic Acid:
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) to the stirring solution in one portion. The solution may become slightly cloudy.
-
Stir the mixture at 0 °C for 20 minutes to allow for pre-activation.
-
-
Amine Addition and Coupling Reaction:
-
In a separate vial, dissolve this compound (1.76 g, 10.0 mmol, 1.0 equiv) in a minimal amount of DCM (5 mL).
-
Add DIEA (3.5 mL, 20.0 mmol, 2.0 equiv) to the amine solution. Causality Note: Two equivalents of base are used; one to neutralize the amine hydrochloride salt and one to neutralize the HOBt and the HCl generated from EDC·HCl.
-
Add the amine/DIEA solution dropwise to the activated carboxylic acid mixture at 0 °C over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting amine.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM (50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes excess DIEA, while the base wash removes unreacted benzoic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a white solid.
-
Expected Results and Validation
This protocol is designed to be self-validating by providing clear expected outcomes and characterization data against which the experimental results can be compared.
Quantitative Data Summary
| Parameter | Expected Outcome |
| Product | N-((S)-1-(3-fluorophenyl)ethyl)benzamide |
| Theoretical Yield | 2.43 g |
| Typical Experimental Yield | 85-95% (2.07 g - 2.31 g) |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₄FNO |
| Molecular Weight | 243.28 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H), 7.5-7.2 (m, 6H), 7.0-6.9 (m, 2H), 6.5 (d, 1H, NH), 5.3 (p, 1H), 1.6 (d, 3H) |
| Mass Spec (ESI+) | m/z = 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient coupling reagent; inactive reagents (hydrolyzed); insufficient base. | Use fresh, anhydrous solvents. Ensure 1.1 equivalents of coupling reagents are used. Confirm 2.0 equivalents of DIEA. |
| Low Yield | Loss of product during aqueous work-up; incomplete reaction; purification issues. | Ensure pH is correct during washes. Check for product precipitation. Optimize chromatography gradient. |
| N-acylurea Byproduct | Reaction temperature too high; absence of HOBt. | Ensure HOBt is included in the reaction. Maintain temperature at 0 °C during additions and allow to warm slowly. |
| Racemization of Product | (Less common for amine) Use of a nucleophilic base; prolonged high temperatures. | Use a non-nucleophilic base like DIEA. Avoid excessive heating. Use HOBt or OxymaPure to suppress racemization.[2][8] |
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex, enantiomerically pure bioactive molecules. Its strategic use, particularly in robust and well-understood reactions like amide coupling, enables medicinal chemists to efficiently generate novel compounds with potentially enhanced pharmacological profiles. The detailed protocol and mechanistic insights provided in this note serve as a reliable foundation for researchers, facilitating the seamless integration of this versatile building block into drug discovery and development pipelines.
References
- MySkinRecipes. This compound. [Link]
- J&K Scientific. This compound | 321429-48-5. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Pharmaffiliates. Why Chiral Amines Are Key in Modern Drug Synthesis. [Link]
- AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
- Organic Syntheses. Z-L-Phg-Val-OMe by Amide Coupling. [Link]
- BORIS Portal. Green Chemistry. [Link]
- ResearchGate. Synthesis of bioactive spiro-2-[3′-(2′-phenyl)-3 H -indolyl]-1-aryl-3-phenylaziridines and SAR studies on their antimicrobial behavior | Request PDF. [Link]
- NIH. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
- ResearchGate. (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
- ResearchGate. Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
- Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. This compound [myskinrecipes.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
Application Note: Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
Introduction
(S)-1-(3-Fluorophenyl)ethylamine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical configuration of such molecules is paramount, as different enantiomers of a drug can exhibit significantly varied pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and reproducibility.[2] This application note presents a detailed, robust, and validated chiral HPLC method for the analysis of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride, ensuring its suitability for quality control in drug development and manufacturing. The method is developed and validated in accordance with the principles outlined in USP General Chapter <1225> and ICH Guideline Q2(R1).[3][4][5]
The primary challenge in the chiral separation of primary amines like 1-(3-Fluorophenyl)ethylamine lies in the selection of an appropriate CSP and mobile phase combination that can effectively discriminate between the two enantiomers.[6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including amines.[7][8] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for achieving enantioseparation.[9] This note will detail the systematic approach to method development, optimization, and validation.
Methodology and Experimental Design
The causality behind the experimental choices is rooted in achieving a baseline separation of the enantiomers with good peak shape and a reasonable run time, making the method suitable for routine analysis. The selection of a polysaccharide-based chiral stationary phase is a logical starting point due to their proven success in separating a wide range of chiral amines.[7][8]
Instrumentation and Materials
A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV detector is suitable for this application.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as the CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) is a suitable choice.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound reference standard and sample for analysis.
Chromatographic Conditions: A Rationale
The selection of a normal-phase mobile system (n-Hexane/Isopropanol) is deliberate. This system often provides better selectivity for chiral amines on polysaccharide-based CSPs compared to reversed-phase conditions.[6] The alcohol modifier (IPA) plays a crucial role in modulating retention and enantioselectivity. A small amount of a basic additive, such as Diethylamine (DEA), is essential to improve peak shape and reduce tailing of the basic amine analyte by minimizing interactions with residual silanol groups on the silica support of the CSP.[8]
Table 1: Optimized Chiral HPLC Method Parameters
| Parameter | Optimized Value | Justification |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) | Proven selectivity for a wide range of chiral amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Balances retention time and resolution. DEA improves peak shape. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable analysis time. |
| Column Temperature | 25 °C | Ensures reproducibility of retention times and selectivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection Wavelength | 263 nm | Corresponds to a UV maximum of the analyte for optimal sensitivity. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial sample handling to the final data interpretation.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride in the Strategic Synthesis of Potent Aurora Kinase B Inhibitors
Introduction: The Critical Role of Aurora Kinase B in Mitosis and Oncology
Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitotic progression, ensuring the faithful segregation of genetic material during cell division.[1][2][3] The family comprises three paralogs in mammals: Aurora A, B, and C, each with distinct but sometimes overlapping functions.[1] Aurora Kinase B (AURKB) is a cornerstone of the Chromosomal Passenger Complex (CPC), a dynamic molecular machine that also includes INCENP, Survivin, and Borealin.[4][5] As the enzymatic heart of the CPC, AURKB has a multifaceted role, orchestrating chromosome condensation, correcting improper kinetochore-microtubule attachments, governing the spindle assembly checkpoint, and overseeing the final stages of cytokinesis.[1][5][6]
Given its essential functions, the precise regulation of AURKB is paramount for genomic stability. Its overexpression is a common feature in a wide array of human cancers—including leukemia, breast, and prostate cancer—and is often correlated with aneuploidy, tumorigenesis, and poor patient prognosis.[7][8][9] This has firmly established AURKB as a high-priority therapeutic target for the development of novel anticancer agents.[7][9] Small molecule inhibitors targeting AURKB have shown promise by inducing endoreduplication, polyploidy, and ultimately, apoptosis in cancer cells.[9][10]
This guide focuses on the strategic use of a key chiral building block, (S)-1-(3-Fluorophenyl)ethylamine hydrochloride , in the synthesis of potent and selective AURKB inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols, and discuss methods for evaluating the biological activity of the resulting compounds.
Part 1: The Strategic Importance of this compound in Kinase Inhibitor Design
The selection of starting materials in medicinal chemistry is a critical decision that profoundly influences the pharmacological profile of the final drug candidate. This compound is not merely a simple amine; it is a carefully chosen synthon that imparts several desirable properties to an Aurora Kinase B inhibitor.[11][]
-
Chiral Specificity: The stereochemistry at the benzylic position is often crucial for high-affinity binding to the ATP pocket of kinases. The (S)-enantiomer provides a specific three-dimensional orientation that can be optimized to form key interactions with amino acid residues in the target protein, enhancing potency and selectivity.
-
Fluorine Substitution: The fluorine atom at the meta-position of the phenyl ring is a classic bioisosteric modification in drug design. It can significantly alter the electronic properties of the ring, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within the kinase binding site, further increasing affinity.
-
Synthetic Versatility: As a primary amine, it serves as a versatile handle for coupling with various heterocyclic scaffolds, such as pyrimidines and pyrazoles, which are common core structures in many kinase inhibitors.[13][14][15]
Part 2: Synthetic Strategy and Experimental Protocols
A prevalent strategy for constructing potent Aurora kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction, where a chiral amine displaces a leaving group on an electron-deficient heterocyclic core. Here, we detail a representative synthesis of a pyrimidine-based AURKB inhibitor.
Workflow for Synthesis of a Pyrimidine-Based AURKB Inhibitor
The following diagram outlines a typical two-step synthesis. The first step involves the selective reaction of an amine with a di- or tri-chlorinated pyrimidine. The second step introduces the (S)-1-(3-Fluorophenyl)ethylamine moiety.
Caption: Synthetic workflow for a pyrimidine-based AURKB inhibitor.
Protocol 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Intermediate 1)
This protocol is adapted from established methodologies for the synthesis of pyrimidine-based kinase inhibitors.[13]
Rationale: This initial step builds the core heterocyclic scaffold. The reaction conditions are chosen to favor mono-substitution on the 2,4,6-trichloropyrimidine ring by the aminopyrazole. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Materials:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
3-Amino-5-methylpyrazole (1.5 eq)
-
Triethylamine (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (e.g., 10 g, 54.6 mmol) in anhydrous THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol).
-
Add triethylamine (11.4 mL, 81.9 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Cool the reaction mixture and quench with brine (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
-
Protocol 2: Synthesis of the Final AURKB Inhibitor
Rationale: This is the key step where the chiral amine is introduced. A higher boiling point solvent (n-butanol) and a non-nucleophilic base (DIPEA) are used to drive the SNAr reaction to completion by displacing one of the remaining chlorine atoms.
-
Materials:
-
Intermediate 1 from Protocol 1 (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol
-
-
Procedure:
-
In a round-bottom flask, suspend Intermediate 1 (e.g., 5.0 g, 20.5 mmol) and this compound (4.3 g, 24.6 mmol) in n-butanol (100 mL).
-
Add DIPEA (10.7 mL, 61.5 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C under reflux and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Part 3: Biological Evaluation and Mechanism of Action
Protocol 3: In Vitro Aurora Kinase B Inhibition Assay
This protocol outlines a general method to determine the potency (IC₅₀) of the synthesized compound against AURKB.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of AURKB. The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or radiolabeled ATP, to determine the extent of inhibition.
-
Reagents & Materials:
-
Recombinant human Aurora Kinase B enzyme
-
Suitable substrate (e.g., Histone H3 peptide)
-
ATP (with [γ-³³P]ATP for radiometric assay or unlabeled for antibody-based detection)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, AURKB enzyme, and the substrate.
-
Add the test compound dilutions to the wells and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or EDTA for immunoassays).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The data below is hypothetical, designed to illustrate the importance of the (S)-1-(3-Fluorophenyl)ethylamine moiety in achieving high potency.
| Compound ID | R-Group (Amine Component) | AURKB IC₅₀ (nM) | AURKA IC₅₀ (nM) | Selectivity (AURKA/AURKB) |
| 1 (Target) | (S)-1-(3-Fluorophenyl)ethyl | 5 | 250 | 50x |
| 2 | (R)-1-(3-Fluorophenyl)ethyl | 250 | 1500 | 6x |
| 3 | 1-(Phenyl)ethyl | 50 | 1000 | 20x |
| 4 | 1-(3-Chlorophenyl)ethyl | 8 | 320 | 40x |
| 5 | Benzyl | 150 | >5000 | >33x |
Analysis: The hypothetical data clearly demonstrates the criticality of the (S)-stereocenter (compare Compound 1 vs. 2) and the beneficial effect of the 3-fluoro substitution (compare Compound 1 vs. 3) for potent and selective AURKB inhibition.
Aurora Kinase B Signaling Pathway and Point of Inhibition
AURKB, as part of the CPC, localizes to centromeres in early mitosis.[4] It phosphorylates key substrates, including Histone H3 at Serine 10 [p-H3(Ser10)], which is essential for proper chromosome condensation and segregation.[1][9] It also phosphorylates proteins at the kinetochore to destabilize incorrect microtubule attachments, ensuring biorientation.[1][6] Inhibition of AURKB prevents these phosphorylation events, leading to severe mitotic defects.
Caption: AURKB signaling pathway and the intervention point of a synthetic inhibitor.
Conclusion
This compound is a high-value chiral building block for the synthesis of potent and selective Aurora Kinase B inhibitors. Its specific stereochemistry and the presence of a fluorine atom are key features that contribute to high target affinity and favorable drug-like properties. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers in medicinal chemistry and drug discovery to develop novel therapeutics targeting AURKB, a critical node in cancer cell proliferation. The continued exploration of inhibitors derived from this and related synthons holds significant promise for advancing the frontier of oncology treatment.
References
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Kollare, P., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
- Carmena, M., et al. (2012). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology.
- ResearchGate. (n.d.). Comprehensive list of Aurora B inhibitors in clinical trials.
- Pistritto, G., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. PubMed.
- Li, H., et al. (2020). Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression. European Journal of Medicinal Chemistry.
- Valli, A., et al. (2021). Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma. PMC - NIH.
- Katsha, A., et al. (2021).
- MySkinRecipes. (n.d.). This compound.
- Lin, Y-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Lin, Y-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.
- Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
- Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.
- ResearchGate. (n.d.). The chemical structures of the known Aurora-B kinase inhibitors and the....
- Head, M. S., et al. (2009). Structure-based design of Aurora A & B inhibitors. PubMed.
- Ko, H., et al. (2014).
- Science.gov. (n.d.). aurora kinase inhibitors: Topics.
- ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- Harrington, E. A., et al. (2008). Aurora kinase inhibitors: Novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias.
- Lee, H-J., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC - NIH.
Sources
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scientist's Guide to the Derivatization of Amines for Chiral Gas Chromatography Analysis
Introduction: The Analytical Challenge of Chiral Amines
In the realms of pharmaceutical development, clinical diagnostics, and forensic science, the stereochemistry of amine-containing molecules is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. Consequently, the accurate quantification of individual enantiomers is not merely an analytical task but a critical necessity for ensuring drug safety and efficacy.
Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for this purpose. However, primary and secondary amines often present a significant analytical challenge due to their inherent polarity and low volatility.[1][2][3] These properties lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation in the high-temperature environment of a GC system.[1][2][4]
Derivatization, the chemical modification of an analyte, elegantly overcomes these obstacles.[1][2][4] By replacing the active hydrogens on the amino group with less polar, more stable functional groups, we can dramatically improve the analyte's chromatographic behavior.[1] For chiral analysis, this strategy is twofold:
-
Achiral Derivatization for Chiral GC Columns: An achiral derivatizing agent is used to enhance volatility and improve peak shape, followed by separation on a chiral stationary phase (CSP) column.
-
Chiral Derivatization for Achiral GC Columns: A chiral derivatizing agent (CDA) of known enantiomeric purity reacts with the racemic amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[5][6]
This application note provides a comprehensive guide to the derivatization of amines for chiral GC analysis. We will explore the underlying chemical principles, compare key derivatizing agents, and provide detailed, field-proven protocols for their application.
Pillar 1: The "Why" - Causality in Reagent Selection
The choice of derivatizing agent is the most critical decision in method development. It dictates the reaction conditions, the stability of the resulting derivative, the sensitivity of the analysis, and ultimately, the success of the enantiomeric separation. The selection process should be guided by the structure of the amine, the required sensitivity, and the available instrumentation.
Acylation: The Workhorse for Volatility and Sensitivity
Acylation involves the reaction of an amine with an acylating agent, typically a fluorinated anhydride, to form a stable amide. This is one of the most common derivatization strategies.[1]
-
Mechanism: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the elimination of a carboxylate leaving group, forming the stable amide and a carboxylic acid byproduct. The reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.[2]
-
Key Reagents:
-
Trifluoroacetic Anhydride (TFAA): The most reactive and volatile of the common fluorinated anhydrides.[7][8] It reacts readily with primary and secondary amines. The resulting trifluoroacetamide derivatives are highly volatile and exhibit excellent sensitivity on an Electron Capture Detector (ECD) due to the presence of fluorine atoms.[1][7]
-
Pentafluoropropionic Anhydride (PFPA) & Heptafluorobutyric Anhydride (HFBA): These reagents are slightly less reactive than TFAA but produce derivatives that are more stable and less volatile, which can be advantageous for certain applications. They also provide excellent ECD sensitivity.[1]
-
Table 1: Comparison of Common Acylating Agents
| Reagent | Abbreviation | Key Advantages | Considerations |
| Trifluoroacetic Anhydride | TFAA | Highly reactive, very volatile derivatives, excellent for ECD.[7][8] | Byproducts are acidic; moisture-sensitive.[1] |
| Pentafluoropropionic Anhydride | PFPA | Forms stable derivatives, high ECD response.[1] | Less reactive than TFAA; moisture-sensitive.[1] |
| Heptafluorobutyric Anhydride | HFBA | Excellent for trace analysis with ECD, stable derivatives.[1][8] | Requires anhydrous conditions.[1] |
Alkylation with Chloroformates: Versatility in Aqueous Media
Alkylation with chloroformate reagents offers a robust and versatile alternative to acylation, forming stable carbamate derivatives. A significant advantage is that this reaction can often be performed in aqueous solutions, simplifying sample preparation for biological matrices.[1][9][10]
-
Mechanism: The reaction, often referred to as a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the chloroformate, with subsequent elimination of a chloride ion. The reaction is typically performed in a two-phase system (e.g., water/hexane) with a base like pyridine or sodium bicarbonate to neutralize the HCl byproduct.[11]
-
Key Reagents:
-
Ethyl Chloroformate (ECF): A widely used reagent for derivatizing a broad array of metabolites, including amines and amino acids.[9][10] The resulting ethoxycarbonyl derivatives are stable and exhibit good chromatographic properties.
-
Propyl Chloroformate: Used for aqueous samples to create stable derivatives suitable for GC/FID and GC-MS analysis.[3]
-
Heptafluorobutyl Chloroformate (HFBCF): This reagent combines the advantages of chloroformate chemistry with the high sensitivity of fluorinated tags, making it excellent for trace analysis of secondary amino acids with GC-MS.[12]
-
Chiral Derivatizing Agents (CDAs): Creating Separable Diastereomers
When a chiral stationary phase is unavailable or does not provide adequate resolution, derivatization with a single-enantiomer CDA is the method of choice.[13] This converts the enantiomeric pair into a diastereomeric pair, which can then be separated on a standard achiral column.[6]
-
Mechanism: The principle is identical to achiral derivatization (e.g., acylation), but the reagent itself is chiral. The reaction of a racemic amine (R/S) with a pure (S)-CDA will produce two diastereomers: (R,S) and (S,S). These diastereomers have different physical properties, including different interaction strengths with the GC stationary phase, allowing for their separation.[14]
-
Key Reagents:
-
(S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (L-TPC or TFAPC): A highly effective and widely used CDA for the chiral separation of primary and secondary amines, including amphetamines and cathinones.[15][16] It forms stable diastereomeric amides that are well-resolved on common non-chiral columns like HP-5MS.[16]
-
α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl, Mosher's Acid Chloride): A classic reagent used to form diastereomeric amides (Mosher's Amides).[13][17] While extensively used for determining absolute configuration and enantiomeric excess by NMR spectroscopy, the resulting stable amides are also amenable to chromatographic separation.[18][19]
-
(-)-Menthyl Chloroformate: This reagent introduces a chiral menthyl group, forming diastereomeric carbamates that can be resolved by GC.[1]
-
Table 2: Comparison of Common Chiral Derivatizing Agents (CDAs)
| Reagent | Abbreviation | Derivative Type | Key Advantages | Considerations |
| (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride | L-TPC, TFAPC | Amide | Excellent resolution for many amines on standard columns; stable derivatives.[15][16] | Can be stereoselective in reaction, requiring careful validation.[20] |
| Mosher's Acid Chloride | MTPA-Cl | Amide | Well-established method; derivatives are stable and suitable for both NMR and GC.[13][19] | The lack of an alpha-proton prevents racemization during the reaction.[13] |
| (-)-Menthyl Chloroformate | Carbamate | Forms stable diastereomers.[1] | Resolution can be analyte-dependent. |
Pillar 2: Trustworthiness - Self-Validating Protocols
A protocol is only as good as its reproducibility. The following methodologies are designed to be robust and include critical control points. For any quantitative method, it is imperative to ensure the derivatization reaction proceeds to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric ratio.[1]
Protocol 1: General Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for creating volatile derivatives of primary and secondary amines for analysis on either chiral or achiral columns.
Materials:
-
Amine sample (1 mg/mL in a suitable solvent, e.g., ethyl acetate)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Anhydrous Pyridine or Triethylamine (optional, as catalyst/acid scavenger)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: Pipette 100 µL of the amine sample solution into a reaction vial. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as TFAA is highly moisture-sensitive.[1]
-
Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA. If the amine is a salt (e.g., hydrochloride), add 10-20 µL of a base like pyridine to neutralize the acid and liberate the free amine.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 20-30 minutes.[1]
-
Work-up: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried derivative in a suitable volume (e.g., 200-500 µL) of the injection solvent (e.g., ethyl acetate or hexane).
-
Analysis: The sample is now ready for injection into the GC system.
Workflow Diagram: TFAA Derivatization
Caption: Workflow for the acylation of amines using TFAA.
Protocol 2: Chiral Derivatization with (S)-(-)-N-Trifluoroacetylprolyl Chloride (L-TPC)
This protocol describes the formation of diastereomers from a racemic amine for separation on a standard achiral column (e.g., HP-5MS, DB-5).
Materials:
-
Racemic amine sample (1 mg/mL in a suitable solvent)
-
(S)-(-)-N-Trifluoroacetylprolyl Chloride (L-TPC) solution (e.g., 0.1 M in dichloromethane)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
Methodology:
-
Sample Preparation: Place 100 µL of the amine solution into a reaction vial and evaporate to dryness under nitrogen if necessary.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried residue. Then, add 20 µL of anhydrous triethylamine (TEA) to act as an acid scavenger.
-
Derivatization: Add 150 µL of the L-TPC solution to the vial. The use of a slight excess of the derivatizing agent is recommended to drive the reaction to completion.
-
Reaction: Cap the vial, vortex thoroughly, and allow the reaction to proceed at room temperature for 30-60 minutes. For sterically hindered amines, gentle heating (e.g., 50°C for 20 minutes) may be required. Monitor reaction completion by TLC or a pilot GC run if necessary.
-
Work-up: Add 500 µL of 1 M HCl to the reaction mixture to quench the reaction and remove excess TEA. Vortex and allow the layers to separate.
-
Extraction: Transfer the upper organic layer containing the diastereomeric amides to a clean vial.
-
Analysis: The organic extract is ready for direct injection into the GC-MS system.[16]
Workflow Diagram: L-TPC Chiral Derivatization
Caption: Workflow for chiral amine analysis via L-TPC derivatization.
Pillar 3: Authoritative Grounding & Data Presentation
Successful chiral analysis requires not only a robust protocol but also appropriate analytical conditions. The choice of GC column is critical.
GC Column Selection:
-
For Diastereomer Separation (after CDA): A standard, non-polar to mid-polar column is typically sufficient. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS) is an excellent starting point due to its versatility and robustness.[16]
-
For Enantiomer Separation (after Achiral Derivatization): A chiral stationary phase (CSP) is required. Cyclodextrin-based columns are the most common for GC. Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has shown good selectivity for derivatized 1-phenylalkylamines.[21] Chirasil-Val, derived from the amino acid valine, is another popular and effective CSP for separating derivatized amino acids and amines.[12][22]
Table 3: Typical GC Conditions for Chiral Amine Analysis
| Parameter | Condition for Diastereomers (e.g., L-TPC) | Condition for Enantiomers (on CSP) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS)[16] | 25 m x 0.25 mm ID (e.g., Chirasil-L-Val)[12] |
| Carrier Gas | Helium, constant flow ~1.0 mL/min[16] | Helium or Hydrogen, optimal flow rate |
| Inlet | Split/Splitless, 250°C | Split/Splitless, 230-250°C |
| Oven Program | Start at 100-150°C, ramp 5-15°C/min to 280-300°C | Start at a lower temperature (e.g., 80-100°C) to maximize resolution, ramp 2-5°C/min to 220-240°C |
| Detector | MS or FID | MS or FID |
Data Interpretation:
The result of a successful chiral separation is a chromatogram showing two distinct peaks for the two enantiomers (as diastereomers or enantiomers). The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) of the two isomers:
% ee = |(A1 - A2) / (A1 + A2)| * 100
Logical Flowchart: Method Development Strategy
Caption: Decision tree for developing a chiral GC method for amines.
Conclusion
Derivatization is an indispensable technique for the successful chiral analysis of amines by gas chromatography. By converting polar, non-volatile amines into stable derivatives, chromatographic performance is vastly improved. The strategic choice between an achiral derivatization coupled with a chiral column, or a chiral derivatization with a standard achiral column, provides analysts with flexible and powerful options to tackle diverse analytical challenges. The protocols and guidelines presented here, grounded in established chemical principles, serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate reliable methods for enantioselective analysis.
References
- Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1232, 256-261.
- Qiu, Y., et al. (2009). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888.
- Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661.
- Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78.
- Guo, K., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 18.
- Husek, P. (1998). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. Journal of Chromatographic Science, 36(9), 447-452.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
- Berthod, A., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1228, 219-228.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association, 93(1), 3-13.
- Tefera, Y. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Chemistry: Bulgarian Journal of Science Education, 21(1), 107-124.
- Moldoveanu, S. C., & David, V. (2015). Derivatization methods in GC and GC/MS. Sample Preparation in Chromatography, 60, 817-867.
- Moldovan, R. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629.
- Yisak, T. (2015). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Scientific & Engineering Research, 6(4), 1327-1341.
- Pailer, M., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(2), 116-123.
- Schurig, V. (2011). Gas chromatographic enantioseparation of derivatized α-amino acids on chiral stationary phases—Past and present. Journal of Chromatography B, 879(32), 3126-3141.
- Allen, D. A., et al. (2013). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 90(11), 1494-1497.
- Kataoka, H. (2005). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 1071(1-2), 1-21.
- Liew, H. P., & Abdullah, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8837265.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Buy N-Trifluoroacetylprolyl chloride | 36724-68-2 [smolecule.com]
- 16. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of enantiomerically pure amines
An Application Guide to the Large-Scale Synthesis of Enantiomerically Pure Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Amines
Enantiomerically pure amines are indispensable building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, a testament to their importance in molecular recognition and biological activity.[3][4] The specific three-dimensional arrangement (chirality) of these amine-containing molecules is often critical to their therapeutic effect, with one enantiomer providing the desired activity while the other may be inactive or even cause adverse effects.
Consequently, the development of robust, scalable, and sustainable methods for producing single-enantiomer amines is a paramount objective in process chemistry.[4][5] This guide provides an in-depth analysis of the principal strategies employed for large-scale synthesis, focusing on the underlying scientific principles, field-proven insights, and detailed protocols to empower researchers in this critical area. We will explore four primary pillars of asymmetric amine synthesis: asymmetric hydrogenation, biocatalytic conversion, the use of chiral auxiliaries, and kinetic resolution.
Strategy 1: Asymmetric Hydrogenation of Prochiral Imines
Asymmetric hydrogenation of imines stands out as one of the most direct and atom-economical routes to chiral amines.[3] This method involves the reduction of a prochiral imine (or a related C=N bond-containing substrate) using molecular hydrogen in the presence of a chiral transition-metal catalyst.[3][6][7] The catalyst, typically based on iridium (Ir) or ruthenium (Ru) complexed with a chiral ligand, creates a chiral environment that directs the hydrogen addition to one face of the imine, leading to the preferential formation of one amine enantiomer.
Causality of Experimental Choices: The success of this method hinges on the precise design of the chiral ligand. The ligand's structure dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity of the hydrogenation.[8] Reaction conditions such as hydrogen pressure, temperature, and solvent are optimized to maximize both catalytic activity (turnover number) and enantioselectivity (enantiomeric excess, ee). This approach is highly valued in industry for its high efficiency and the generation of minimal waste, with water being the only theoretical byproduct in a direct reductive amination.[9]
Data Presentation: Representative Asymmetric Hydrogenation Systems
| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl amines | High | up to 90% | [3] |
| Ru-dtbm-Segphos | Aryl methyl ketones (with NH₃) | Chiral primary amines | High | >93% | [9] |
| Ir-diphosphine ligand | Cyclic 2-aryl imines | Chiral cyclic amines | High | High | [10] |
| Chiral Iridium Catalyst with Spiro Ligand | Dialkyl imines | Chiral dialkyl amines | 65-85% | 81-98% | [8] |
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation of an Imine.
Protocol: General Procedure for Asymmetric Reductive Amination
This protocol describes a general procedure for the direct asymmetric reductive amination of a ketone to a primary amine.[9]
-
Reactor Preparation: To a suitable high-pressure autoclave, add the chiral catalyst (e.g., a pre-formed Ru-chiral diphosphine complex, 0.01-1 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the aryl methyl ketone substrate (1.0 equiv) and the amine source (e.g., ammonium chloride, 1.5 equiv) to the reactor.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., methanol or isopropanol) to the desired concentration.
-
Reaction Setup: Seal the reactor. Purge the system several times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 20-80 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging) and analyzing them by GC or HPLC to determine substrate conversion.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting chiral amine can be isolated and purified by standard methods, such as acid-base extraction followed by distillation or crystallization.
-
Analysis: Determine the enantiomeric excess (ee) of the purified amine using chiral HPLC or GC.
Strategy 2: Biocatalytic Synthesis with Engineered Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[4][5] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) with exquisite chemo-, regio-, and stereoselectivity.[11] For chiral amine synthesis, two enzyme classes are particularly prominent: ω-Transaminases (TAs) and Amine Dehydrogenases (AmDHs).[4][12]
-
Transaminases (TAs) catalyze the transfer of an amino group from an inexpensive amino donor (like isopropylamine) to a prochiral ketone acceptor, generating the chiral amine and a ketone byproduct (acetone).[13][14]
-
Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia and a nicotinamide cofactor (NADH or NADPH).[4][12]
Causality of Experimental Choices: A major challenge in TA-catalyzed reactions is the unfavorable thermodynamic equilibrium.[11][15] To drive the reaction towards the product, process optimization strategies are crucial. These include using a large excess of the amino donor or, more effectively, removing one of the products in situ.[16] Immobilizing the enzyme on a solid support (e.g., beads or membranes) is a key strategy for large-scale applications, as it enhances stability, allows for easy separation from the reaction mixture, and enables catalyst recycling.[4][11][17]
Data Presentation: Representative Transaminase Systems
| Enzyme System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Immobilized TA on Polypropylene Membrane | (R)-2-fluoro-α-methylbenzylamine | In situ crystallization with DPPA | 72% (overall recovery) | Preserved | [11][15] |
| ATA-113 / ATA-117 (Transaminases) | Acetophenone | (S)- or (R)-methylbenzylamine | >90% | >99% | [16] |
| ATA@ITQ-2 (Immobilized TA) | 4-(4-methoxyphenyl)-2-butanone | (S)-4-(4-methoxyphenyl)-2-butanamine | High | High | [13] |
| Engineered Amine Dehydrogenase (GkAmDH) | Benzylacetone | Chiral amine | >99% (conversion) | >99% | [12] |
Experimental Workflow: Enzymatic Transamination
Caption: Workflow for Immobilized Transaminase Reaction.
Protocol: Large-Scale Asymmetric Synthesis using an Immobilized Transaminase
This protocol is adapted from methods developed for high-concentration synthesis.[16]
-
Reactor Setup: To a temperature-controlled reaction vessel, add an aqueous buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reagent Addition: Add the prochiral ketone substrate to the desired final concentration (e.g., 50 g/L). Add the amino donor (e.g., isopropylamine) in excess (e.g., 1 M).
-
Enzyme Addition: Add the immobilized transaminase preparation (e.g., TA covalently bound to resin beads). The enzyme loading should be optimized based on its specific activity (e.g., 1-5% w/v).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Equilibrium Shift (Optional but Recommended): If not using spontaneous product transformation, add a product removal system, such as an ion-exchange resin, to capture the amine product as it is formed, thereby driving the equilibrium.[16]
-
Monitoring: Monitor the reaction for ketone conversion and amine formation using HPLC or GC.
-
Enzyme Recovery: Once the reaction reaches completion, stop the stirring and allow the immobilized enzyme beads to settle. Decant the supernatant or filter the mixture to recover the biocatalyst. The enzyme can be washed and stored for reuse.
-
Product Isolation: Isolate the chiral amine product from the aqueous solution. This is typically achieved by adjusting the pH to >10 and extracting with an organic solvent (e.g., methyl tert-butyl ether or dichloromethane).
-
Purification & Analysis: Dry and concentrate the organic extracts. Purify the crude amine by distillation or crystallization. Determine yield and enantiomeric excess (chiral HPLC/GC).
Strategy 3: Chiral Auxiliaries for Diastereoselective Synthesis
The chiral auxiliary approach is a powerful and reliable strategy that involves temporarily attaching a chiral molecule—the auxiliary—to an achiral substrate.[18][19] This creates a chiral adduct where the auxiliary's stereocenter directs subsequent reactions to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused.[18]
Causality of Experimental Choices: For amine synthesis, Ellman's tert-butanesulfinamide is an exceptionally versatile and widely used chiral auxiliary.[20] It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. The sulfinyl group coordinates with organometallic reagents (e.g., Grignard or organolithium reagents), forming a rigid six-membered ring transition state that effectively shields one face of the C=N bond, forcing the nucleophile to attack from the opposite face.[18] This mechanism leads to predictable and high levels of diastereoselectivity. The final step involves simple acidic hydrolysis to cleave the auxiliary, yielding the desired chiral amine. This method's reliability and broad substrate scope have led to its use on metric-ton scales in industry.[20]
Data Presentation: Synthesis via tert-Butanesulfinamide Auxiliary
| Ketone/Aldehyde | Nucleophile (R'-M) | Product Amine | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Aromatic Aldehydes | Alkyl Grignard | α-Aryl, α-Alkyl Amines | >95:5 | High | [18][20] |
| Aromatic Ketones | Alkyl Grignard | α,α-Disubstituted Aryl Amines | >90:10 | High | [18][20] |
| Aliphatic Aldehydes | Aryl Grignard | α-Alkyl, α-Aryl Amines | >95:5 | High | [18][20] |
| Various | Various | Broad scope of amines | Generally High | High | [20][21] |
Experimental Workflow: Chiral Auxiliary Method
Caption: Workflow for Chiral Amine Synthesis using an Auxiliary.
Protocol: Synthesis of a Chiral Amine via tert-Butanesulfinamide
This protocol is a generalized procedure based on the Ellman methodology.[18][20]
-
Formation of N-Sulfinyl Imine:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Add a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) and stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC).
-
Filter off the solid and concentrate the filtrate to obtain the crude N-tert-butanesulfinyl imine, which is often used directly in the next step.
-
-
Diastereoselective Addition:
-
Dissolve the crude sulfinyl imine in an anhydrous solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C or -48 °C).
-
Slowly add the organometallic reagent (e.g., a Grignard reagent in THF, ~1.5 equiv) dropwise via syringe.
-
Stir the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
-
Work-up and Auxiliary Cleavage:
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude sulfinamide product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl in dioxane, ~2.0 equiv).
-
Stir at room temperature until cleavage is complete (monitored by TLC).
-
-
Isolation:
-
Concentrate the mixture. The product amine hydrochloride salt can often be precipitated with a solvent like diethyl ether.
-
The free amine can be obtained by neutralization with a base and subsequent extraction. The recovered chiral auxiliary can be isolated from the aqueous layer.
-
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Strategy 4: Kinetic Resolution of Racemic Amines
Kinetic resolution is a pragmatic method for separating a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[1][22] One enantiomer reacts faster to form a new product, while the slower-reacting enantiomer is left behind, enriched in the unreacted starting material.
Causality of Experimental Choices: Enzymatic Kinetic Resolution (EKR) is a widely used and highly effective technique, often employing lipases (e.g., Candida antarctica lipase B, CAL-B) for the enantioselective acylation of a racemic amine.[22][23] The enzyme's chiral active site preferentially binds and acylates one enantiomer, converting it to an amide. The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion. At this point, one can theoretically obtain the acylated product and the unreacted amine, both with high enantiomeric purity.[22] The major limitation of this method is its theoretical maximum yield of 50% for a single enantiomer.[24] This can be overcome by coupling the resolution with an in situ racemization of the unreacted enantiomer, a process known as Dynamic Kinetic Resolution (DKR), which allows for a theoretical yield of 100%.[24][25]
Data Presentation: Representative Enzymatic Kinetic Resolutions
| Racemic Amine | Acylating Agent | Enzyme | Conversion (%) | ee (Amine) (%) | ee (Amide) (%) | Reference |
| 1-Phenylethylamine | Isopropyl Methoxyacetate | Novozym 435 (CAL-B) | ~50% | >99% | >99% | [22] |
| 3-Methoxycyclohexan-1-amine | Isopropyl 2-ethoxyacetate | Immobilized CAL-B | ~51% | 98% | 93% | [26] |
| Various Aliphatic Amines | (R)-Phenylglycine propyl ester | CAL-B | Variable | Enriched | Enriched | [23] |
| 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Candida rugosa Lipase | ~28% | - | 96% | [27] |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Amine.
Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol is a generalized procedure based on established methods.[22]
-
Reaction Setup: To a flask, add the racemic amine (1.0 equiv) and a suitable anhydrous organic solvent (e.g., methyl tert-butyl ether or toluene).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of 10-50 mg per mmol of amine.
-
Acylation: Begin stirring the suspension at the desired temperature (e.g., 30-50 °C). Slowly add the acylating agent (e.g., ethyl acetate, 0.5-0.6 equiv) to the mixture. Using a slight substoichiometric amount of the acylating agent helps prevent over-reaction.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC, tracking the disappearance of the starting amine and the formation of the amide product.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for reuse.
-
Separation: The unreacted amine and the formed amide must be separated. This is typically achieved by:
-
Acid-base extraction: Add aqueous acid (e.g., 1M HCl) to the filtrate to protonate and extract the unreacted amine into the aqueous phase. The neutral amide remains in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Column chromatography: For smaller scales, direct separation by silica gel chromatography is also possible.
-
-
Analysis: Determine the enantiomeric excess of both the recovered unreacted amine and the isolated amide product using chiral HPLC or GC.
Conclusion and Future Outlook
The large-scale synthesis of enantiomerically pure amines is a dynamic field with a diverse toolkit available to the modern chemist.
-
Asymmetric Hydrogenation offers unparalleled atom economy and efficiency, making it a preferred choice for many industrial processes, especially when a suitable catalyst can be identified.
-
Biocatalysis provides an exceptionally selective and sustainable route, operating under green conditions. Advances in protein engineering are continually expanding the substrate scope and robustness of enzymes like transaminases and amine dehydrogenases, making them increasingly viable for industrial production.[4][12]
-
The Chiral Auxiliary method, particularly with reagents like tert-butanesulfinamide, remains a highly reliable and predictable strategy with a broad scope, serving as a dependable workhorse in both academic and industrial labs.[20]
-
Kinetic Resolution is a practical approach for separating racemates, and when combined with in situ racemization to create a Dynamic Kinetic Resolution process, it can overcome its inherent 50% yield limitation to become a highly efficient transformation.[25]
The choice of method ultimately depends on factors such as substrate structure, required scale, cost of goods, and sustainability targets. The future of chiral amine synthesis will likely involve a greater integration of these strategies, such as combining biocatalysis with chemical catalysis in one-pot cascade reactions, to develop even more efficient, cost-effective, and environmentally benign manufacturing processes.[14]
References
- Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. (2020). Green Synthesis and Catalysis.
- Vikhrankar, S. S., et al. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy.
- Asymmetric hydrogenation of imines. (2014). Topics in Current Chemistry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews.
- Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (2025). Chem & Bio Engineering.
- Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (n.d.). CCS Chemistry.
- A diversity of recently reported methodology for asymmetric imine reduction. (2020). [Journal Name not available].
- Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. (n.d.). National Institutes of Health.
- Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (n.d.). Oxford Academic.
- Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. (n.d.). ResearchGate.
- Membrane-immobilized transaminases for the synthesis of enantiopure amines. (n.d.). RSC Publishing.
- Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (2025). PubMed.
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec.
- Kinetic resolution of amines. (n.d.). Bode Research Group.
- Examples of asymmetric reductive aminations catalyzed by chiral... (n.d.). ResearchGate.
- Reductive amination. (n.d.). Wikipedia.
- Chiral auxiliary. (n.d.). Wikipedia.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications.
- Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University.
- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
- Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. (n.d.). [Journal Name not available].
- Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. (2021). ACS Catalysis.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). [Journal Name not available].
- Application Notes and Protocols for the Kinetic Resolution of Amines. (n.d.). Benchchem.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing.
- Asymmetric Synthesis. (n.d.). University of York.
- Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. (2025). ResearchGate.
- Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate.
- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. (2009). Organic Process Research & Development.
- Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. (2019). ResearchGate.
- Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate.
- Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine. (n.d.). Benchchem.
- Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. (2018). King's College London Research Portal.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
Sources
- 1. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 2. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. york.ac.uk [york.ac.uk]
- 20. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 21. Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
Application of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Advanced Peptide Synthesis
Introduction: The Strategic Role of Chiral Amines and Fluorination in Modern Peptide Therapeutics
In the landscape of contemporary drug discovery and development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity.[1] The chemical synthesis of these molecules, particularly those incorporating non-canonical amino acid residues, is a cornerstone of medicinal chemistry. The precise control of stereochemistry is paramount, as the biological function of a peptide is intrinsically linked to its three-dimensional structure. Epimerization or the presence of undesired stereoisomers can drastically alter or eliminate a peptide's therapeutic efficacy.[2]
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine that serves as a valuable building block and synthetic tool in this context. Its utility stems from two key features: the stereochemically defined amine group and the presence of a fluorine atom on the phenyl ring. The chiral amine functionality allows for its use as a resolving agent for racemic amino acids or as a chiral auxiliary to guide stereoselective reactions.[3] The fluorine substituent, with its unique electronic properties, can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final peptide active pharmaceutical ingredient (API).[4][5] This document provides detailed application notes and protocols for the use of this compound in two key areas of peptide synthesis: as a resolving agent for the preparation of enantiomerically pure non-natural amino acids and as a C-terminal capping agent in solid-phase peptide synthesis (SPPS).
Part 1: Chiral Resolution of Non-Canonical Amino Acids
The incorporation of unnatural amino acids is a widely used strategy to enhance the properties of peptide-based drugs.[6][7] Often, the synthesis of these amino acids results in a racemic mixture. (S)-1-(3-Fluorophenyl)ethylamine provides an effective means to separate the desired enantiomer through diastereomeric salt formation.
Principle of Diastereomeric Resolution
This classical resolution technique relies on the reaction of a racemic acid (the N-protected amino acid) with an enantiomerically pure chiral base, (S)-1-(3-Fluorophenyl)ethylamine. This reaction forms a pair of diastereomeric salts. Diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8] Once separated, the desired diastereomeric salt is treated with an acid to cleave the salt, yielding the enantiomerically pure amino acid and recovering the chiral resolving agent.
Diagram 1: Workflow for Chiral Resolution
Caption: Workflow for chiral resolution of amino acids.
Experimental Protocol: Resolution of a Racemic N-Boc-Protected Phenylalanine Derivative
This protocol provides a general procedure for the resolution of a racemic N-Boc-protected non-canonical amino acid, for instance, N-Boc-(rac)-4-chlorophenylalanine.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| N-Boc-(rac)-4-chlorophenylalanine | ≥98% | Commercial | The racemic amino acid to be resolved. |
| (S)-1-(3-Fluorophenyl)ethylamine HCl | ≥99% ee | Commercial | Must be converted to the free base. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial | For free-basing the resolving agent. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent for extraction. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial | Crystallization solvent. |
| Methanol (MeOH) | Reagent Grade | Commercial | Crystallization solvent. |
| Hydrochloric Acid (HCl), 2M | Volumetric Standard | Commercial | For salt cleavage and agent recovery. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
Procedure:
-
Preparation of the Free Base:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Add an aqueous solution of 1M NaOH dropwise while stirring until the pH reaches 10-11.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. Causality: The hydrochloride salt is not suitable for forming the diastereomeric salt with the carboxylic acid of the amino acid. The free amine is required for the acid-base reaction.
-
-
Diastereomeric Salt Formation:
-
Dissolve N-Boc-(rac)-4-chlorophenylalanine (1.0 eq) in a minimal amount of a suitable solvent mixture, such as ethyl acetate/methanol (e.g., 9:1 v/v), with gentle heating.
-
In a separate flask, dissolve the prepared (S)-1-(3-Fluorophenyl)ethylamine free base (0.5 eq) in the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the amine solution to the amino acid solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C overnight to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.
-
The optical purity of the resolved amino acid can be checked at this stage by taking a small sample, liberating the free amino acid, and analyzing it by chiral HPLC.
-
If necessary, recrystallize the salt from the same solvent system to improve diastereomeric purity.
-
-
Liberation of the Enantiopure Amino Acid:
-
Suspend the purified diastereomeric salt in water and add DCM.
-
Acidify the mixture to pH 2 by adding 2M HCl dropwise with vigorous stirring. Causality: Acidification protonates the chiral amine, breaking the ionic bond of the salt and partitioning the components into the aqueous and organic layers.
-
Separate the layers. The organic layer contains the N-Boc-protected amino acid. The aqueous layer contains the hydrochloride salt of the resolving agent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-(S)-4-chlorophenylalanine.
-
The aqueous layer can be basified and extracted to recover the (S)-1-(3-Fluorophenyl)ethylamine for reuse.
-
Part 2: C-Terminal Amidation in Solid-Phase Peptide Synthesis (SPPS)
Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. (S)-1-(3-Fluorophenyl)ethylamine can be used to introduce a fluorinated phenylethylamide moiety at the C-terminus of a peptide. This modification can significantly impact the peptide's biological activity and pharmacokinetic properties due to the introduction of a chiral, fluorinated group.
Principle of SPPS Amidation
The peptide is assembled on a solid support (resin) using standard Fmoc/tBu chemistry.[9][10] After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide-resin is cleaved. For C-terminal amidation with an external amine, a resin linker that allows for cleavage and concomitant activation of the C-terminal carboxyl group is required, or the peptide is first cleaved from the resin to yield a protected peptide acid, which is then coupled to the amine in solution. A more direct approach involves cleaving the peptide from a highly acid-labile resin (like 2-chlorotrityl chloride resin) while keeping the side-chain protecting groups intact, followed by a solution-phase coupling with (S)-1-(3-Fluorophenyl)ethylamine.
Diagram 2: SPPS Workflow for C-Terminal Amidation
Caption: Workflow for SPPS and solution-phase C-terminal amidation.
Experimental Protocol: Synthesis of a C-Terminally Amidated Peptide
This protocol describes the synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-Phe-Leu) followed by C-terminal amidation with (S)-1-(3-Fluorophenyl)ethylamine.
Materials and Reagents:
| Reagent | Grade | Notes |
| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.2 mmol/g | Highly acid-labile resin for protected fragment synthesis. |
| Fmoc-amino acids (with tBu/Boc/Trt protection) | Peptide Synthesis Grade | All required amino acids for the sequence. |
| HBTU, HOBt, or HATU | Peptide Synthesis Grade | Coupling reagents.[11] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base for coupling reactions. |
| Piperidine | Peptide Synthesis Grade | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Main solvent for SPPS. |
| Dichloromethane (DCM) | Reagent Grade | Solvent for resin swelling and washing. |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final deprotection and cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. |
| This compound | ≥99% ee | Must be used as the free base. |
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the 2-chlorotrityl chloride resin in DCM in a peptide synthesis vessel.
-
Dissolve Fmoc-Leu-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the solution to the resin and agitate for 2 hours.
-
Cap any remaining active sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes. Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin with DMF.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection-coupling-wash cycle for each amino acid in the sequence (Phe, Gly, Ala, Tyr).
-
-
Cleavage of the Protected Peptide Acid:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/DCM (1:99 v/v). Causality: This very mild acidic condition cleaves the peptide from the 2-chlorotrityl resin while leaving acid-labile side-chain protecting groups (Boc, tBu, Trt) intact.
-
Treat the resin with the cleavage cocktail for 30 minutes. Repeat twice.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected peptide acid.
-
-
Solution-Phase Amide Coupling:
-
Dissolve the protected peptide acid (1.0 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.2 eq) and stir for 5 minutes to activate the C-terminal carboxyl group.
-
Add (S)-1-(3-Fluorophenyl)ethylamine free base (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, 5% sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the protected peptide amide.
-
-
Final Deprotection and Purification:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v). Causality: This strong acid cocktail removes all side-chain protecting groups.
-
Dissolve the protected peptide amide in the cleavage cocktail and stir for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Conclusion
This compound is a versatile and valuable reagent in the synthesis of complex and modified peptides. Its application as a chiral resolving agent enables access to enantiomerically pure non-canonical amino acids, which are critical for the development of novel peptide therapeutics. Furthermore, its use as a C-terminal modifying agent allows for the introduction of a chiral, fluorinated moiety, providing a powerful tool to modulate the biological and pharmacokinetic properties of peptide APIs. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage the unique chemical properties of this compound in their peptide synthesis workflows.
References
- Novel peptide derivatives. EP0831100B1, issued March 22, 2001.
- Epimerisation in Peptide Synthesis. Molecules. 2021;26(16):4949. [Link]
- Reprogramming natural proteins using unnatural amino acids. RSC Chem. Biol. 2022;3:906-923. [Link]
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. J. Am. Chem. Soc. 2021;143(31):12089–12095. [Link]
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Curr. Org. Chem. 2011;15(22):3762-3790. [Link]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. 1987. [Link]
- Stereoselective terminal functionalization of small peptides for catalytic asymmetric synthesis of unnatural peptides. Proc. Natl. Acad. Sci. U.S.A. 2004;101(15):5480-5484. [Link]
- Peptide synthesis procedure in solid phase. US6897289B1, issued May 24, 2005.
- Peptide Synthesis & Manufacturing: Step-by-Step Guide to API Production. BiosolveIT. [Link]
- Synthesis of N-substituted peptide amides. US4569967A, issued February 11, 1986.
- Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Med. Chem. 2020;12(11):1035-1052. [Link]
- 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. J. Org. Chem. 2007;72(2):485-93. [Link]
- Resolution of racemic amino acids. US3386888A, issued June 4, 1968.
- Introduction to Peptide Synthesis. Curr. Protoc. Protein Sci. 2011;Chapter 18:Unit 18.1. [Link]
- Solid phase peptide synthesis. EP2970374B1, issued October 3, 2018.
- Method for resolving 3-amino-3-phenylpropanol. CN102633658A, issued August 15, 2012.
- An improved process for the preparation of mirabegron and intermediates thereof. WO2015155664A1, issued October 15, 2015.
- Preparation of amino acid amides. US20050182262A1, issued August 18, 2005.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Resolution of racemic amino acids. US4379941A, issued April 12, 1983.
- Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chem. 2021;23:8039-8062. [Link]
- A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. Int. J. Med. Sci. 2014;11(7):715-726. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0831100B1 - Novel peptide derivatives - Google Patents [patents.google.com]
- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Stereoselective Amino Acid Synthesis Using Chiral Auxiliaries
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is paramount. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the biological activity and safety profile of a chiral drug are often dictated by a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[1] This reality underscores the critical need for robust and predictable methods for asymmetric synthesis in drug development.[1] Among the most powerful strategies in the synthetic chemist's arsenal is the use of chiral auxiliaries, a concept introduced by E.J. Corey and Barry Trost in the mid to late 1970s.[2] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] Upon successful stereocenter induction, the auxiliary is cleaved and can often be recovered for reuse.[2] This approach has proven to be particularly fruitful in the synthesis of non-proteinogenic α-amino acids, which are invaluable building blocks for peptidomimetics and other pharmaceutically active compounds.[3]
This comprehensive guide provides an in-depth exploration of the theory and practice of stereoselective amino acid synthesis using some of the most influential chiral auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-proven protocols, and present comparative data to inform the selection of the optimal auxiliary for a given synthetic challenge.
Core Principles of Chiral Auxiliary-Mediated Stereoselection
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reaction center. In the context of amino acid synthesis, this is typically achieved through the diastereoselective alkylation of a glycine-derived enolate. The general workflow can be visualized as follows:
Figure 1: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The key to high diastereoselectivity lies in the formation of a rigid, well-defined enolate intermediate where one of the two diastereotopic faces is effectively shielded by the chiral auxiliary, directing the approach of the electrophile to the less hindered face.
The Evans Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis
Developed by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[4] Derived from readily available amino alcohols, such as L-valinol and L-phenylalaninol, these auxiliaries offer exceptional levels of stereocontrol in a variety of transformations, including the alkylation of N-acyl imides.[5][6]
Mechanism of Stereocontrol
The remarkable diastereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[5][7] The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively blocks one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically encumbered face, leading to the formation of a single major diastereomer.[7]
Figure 2: Stereochemical model for the alkylation of an Evans N-acyl oxazolidinone.
Data Presentation: Diastereoselective Alkylation of Evans' N-Glycinyl Oxazolidinone Derivatives
| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) |
| 1 | Benzyl bromide | >99 | 85 |
| 2 | Allyl iodide | 98 | 88 |
| 3 | Methyl iodide | 95 | 92 |
| 4 | Ethyl iodide | 96 | 89 |
| 5 | i-Propyl iodide | 97 | 81 |
Table 1: Representative data for the diastereoselective alkylation of Evans' N-glycinyl oxazolidinone derivatives.[8]
Experimental Protocols
Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone [8]
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add bromoacetyl bromide (1.1 equiv) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-bromoacetyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation [8]
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 equiv) and stir the reaction at -78 °C until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The diastereomerically enriched product is typically purified by column chromatography.
Protocol 3: Cleavage of the Auxiliary with Lithium Hydroperoxide [8][9]
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous layer and wash it with dichloromethane to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched α-amino acid precursor.
The Schöllkopf Bis-Lactim Ethers: A Classic Approach to Asymmetric Amino Acid Synthesis
The Schöllkopf method, established in 1981 by Ulrich Schöllkopf, provides a powerful route to chiral α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from a cyclic dipeptide.[2][10] Typically, the auxiliary is prepared from a readily available amino acid such as L-valine and glycine.[10]
Mechanism of Stereocontrol
The key to the Schöllkopf synthesis is the formation of a planar lithiated bis-lactim ether intermediate. The bulky substituent from the chiral amino acid (e.g., the isopropyl group from valine) effectively shields one face of the carbanionic center.[10] Consequently, the incoming electrophile approaches from the less hindered face, leading to a high degree of diastereoselectivity.[10] Subsequent acidic hydrolysis cleaves the bis-lactim ether to afford the desired α-amino acid methyl ester and the methyl ester of the auxiliary amino acid.[2][10]
Figure 3: Key steps in the Schöllkopf amino acid synthesis.[8]
Data Presentation: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether
| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) |
| 1 | Benzyl bromide | >95 | 85-95 |
| 2 | Allyl bromide | >95 | 80-90 |
| 3 | Methyl iodide | >95 | 88-96 |
| 4 | Ethyl iodide | >95 | 85-94 |
| 5 | n-Propyl iodide | >95 | 82-92 |
Table 2: Representative data for the diastereoselective alkylation of the L-valine-glycine derived bis-lactim ether.[3]
Experimental Protocols
Protocol 4: Synthesis of the Bis-Lactim Ether [10]
-
The dipeptide derived from glycine and (R)-valine is converted into a 2,5-Diketopiperazine (a cyclic dipeptide).
-
The diketopiperazine is then subjected to double O-methylation using a reagent such as trimethyloxonium tetrafluoroborate to yield the bis-lactim ether.
Protocol 5: Diastereoselective Alkylation [11]
-
To a solution of the bis-lactim ether (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 6: Acidic Hydrolysis for Auxiliary Cleavage [8]
-
Dissolve the alkylated bis-lactim ether in 0.1 M HCl.
-
Stir the solution at room temperature for 12-24 hours.
-
The resulting mixture contains the desired chiral amino acid methyl ester and the L-valine methyl ester, which can be separated by chromatography or distillation.
Oppolzer's Camphorsultam: A Rigid Scaffold for Stereocontrol
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another highly effective chiral auxiliary.[4] Its rigid bicyclic structure provides a well-defined steric environment, leading to excellent stereocontrol in a variety of reactions, including Diels-Alder reactions and alkylations.[12]
Mechanism of Stereocontrol
In the case of alkylation reactions, deprotonation of an N-acylsultam with a strong base generates an enolate. The camphor skeleton effectively blocks one face of the enolate, directing the electrophile to the opposite face. Recent studies suggest that the stereoselectivity arises from stereoelectronic preferences imparted by the sultam sulfonyl moiety rather than solely from steric hindrance.
Figure 4: Workflow for amino acid synthesis using Oppolzer's sultam.[8]
Data Presentation: Asymmetric Reactions Using Oppolzer's Camphorsultam
| Reaction Type | Electrophile/Dienophile | Diastereomeric Excess (de) (%) | Yield (%) |
| Alkylation | Allyl iodide | >98 | 80 |
| Diels-Alder | Cyclopentadiene (N-Acryloyl) | 98:2 (endo:exo) | >99 |
Table 3: Representative data for asymmetric reactions using Oppolzer's camphorsultam.[3][13]
Experimental Protocols
Protocol 7: N-Acylation of (-)-2,10-Camphorsultam [8]
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add bromoacetyl bromide (1.1 equiv) and continue to stir at -78 °C for 1 hour.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Protocol 8: Diastereoselective Reaction (General) [8]
-
Prepare a solution of the N-acylsultam (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂) and cool to the desired temperature (often -78 °C).
-
For alkylations, add a strong base to form the enolate, followed by the electrophile.
-
For Diels-Alder reactions, add the diene and a Lewis acid catalyst if required.
-
Monitor the reaction by TLC and work up accordingly.
Protocol 9: Reductive Cleavage [14]
-
Dissolve the N-acylsultam product in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to 0 °C.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.
-
Stir the reaction at 0 °C or room temperature until complete.
-
Carefully quench the reaction (e.g., with water and NaOH solution).
-
Filter the resulting salts and extract the aqueous layer with an organic solvent.
-
The product is the corresponding chiral primary alcohol, and the camphorsultam auxiliary can be recovered from the organic layer.
Conclusion: A Versatile and Reliable Strategy
The use of chiral auxiliaries for the stereoselective synthesis of amino acids remains a cornerstone of modern organic chemistry and drug development. The Evans oxazolidinones, Schöllkopf bis-lactim ethers, and Oppolzer's camphorsultam, among others, provide reliable and predictable methods for the construction of chiral centers with high fidelity. The choice of auxiliary will depend on the specific synthetic target, desired functional group transformations, and scalability considerations. By understanding the mechanistic principles that govern stereocontrol and by employing the robust protocols outlined in this guide, researchers can confidently access a wide array of enantiomerically pure amino acids for their discovery and development programs.
References
- Schöllkopf, U. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Schöllkopf Bis-Lactim Amino Acid Synthesis. (n.d.). In Merck Index. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. [Link]
- Kazmaier, U., & Krebs, A. (2001). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Arkivoc, 2001(2), 14-22. [Link]
- Sherwood, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1357-1362. [Link]
- Hutchby, M., et al. (2016). Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters. Synthesis, 48(13), 2036-2049. [Link]
- Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D. [Link]
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]
- Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
- Chow, K. H., & Bernhardt, P. V. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
- Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]
- Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. [Link]
- Collum, D. B., et al. (2022). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers, 9(12), 3257-3267. [Link]
- Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Royal Society of Chemistry. [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 209-237). Springer, Berlin, Heidelberg. [Link]
- Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives.
- Diels–Alder reaction. Wikipedia. [Link]
- Schöllkopf, U. (1983). ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. Tetrahedron, 39(12), 2085-2091. [Link]
- Curran, D. P., & Kim, B. H. (1994). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Heterocycles, 37(3), 1779-1792. [Link]
- (−)-d-2,10-camphorsultam. Organic Syntheses. [Link]
- Bull, S. D., et al. (2007). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-α-amino acids. Tetrahedron: Asymmetry, 18(21), 2533-2538. [Link]
- Asbrigo, M. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
- Ether synthesis by etherification (alkyl
- Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
Enantioselective synthesis of agrochemicals using chiral amines
An Application Guide to the Enantioselective Synthesis of Agrochemicals Using Chiral Amines
The Imperative of Chirality in Modern Agrochemicals
Many of the most effective agrochemicals are chiral molecules. However, it is common for biological activity to reside in only one of the two enantiomers.[1] The other enantiomer is often inactive or less active, acting as isomeric ballast that contributes to the overall chemical load on the environment without providing any benefit.[2] The transition from selling racemic mixtures to single-enantiomer products, known as a "chiral switch," is a key strategy in developing greener and more efficient agricultural solutions.[2][3]
A prime example is the chloroacetanilide herbicide metolachlor. Originally marketed as a racemate (Dual®), it was discovered that approximately 95% of its herbicidal activity resides in the (S)-enantiomer.[4][5] This led to the development of (S)-metolachlor (Dual Magnum®), which provides the same weed control at a significantly lower application rate, thereby reducing environmental exposure.[6][7] This shift underscores the critical need for robust and scalable methods for enantioselective synthesis.
Figure 1: The "Chiral Switch" concept, reducing environmental load.
The Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are versatile tools for inducing stereoselectivity.[8] Their utility in agrochemical synthesis can be broadly categorized into two primary strategies: as chiral auxiliaries and, more impactfully, as components of chiral catalysts.
Chiral Auxiliaries
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively.[9] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. While effective, this method involves additional protection and deprotection steps, which can lower the overall yield and atom economy, making it less favorable for large-scale, cost-sensitive agrochemical production.[4][5]
Asymmetric Catalysis: The Industrial Gold Standard
Asymmetric catalysis is the most efficient and economically viable method for producing enantiopure compounds on an industrial scale.[10] In this approach, a small amount of a chiral catalyst creates a large quantity of a chiral product. Chiral amines are frequently used as ligands that coordinate to a transition metal (e.g., Iridium, Rhodium, Ruthenium), forming a catalyst that creates a chiral environment for the reaction.[11][12]
The industrial synthesis of (S)-metolachlor is a testament to the power of this approach. The key step is the asymmetric hydrogenation of a prochiral imine intermediate, a reaction made possible by a highly specialized iridium catalyst bearing a chiral ferrocenyl diphosphine ligand—a derivative of a chiral amine.[13][14] This process achieves an exceptionally high substrate-to-catalyst ratio, making it a landmark achievement in industrial chemistry.[15][16]
Case Study: The Enantioselective Synthesis of (S)-Metolachlor
The commercial production of (S)-metolachlor involves a two-step process starting from 2-ethyl-6-methylaniline (MEA) and methoxyacetone. The critical step that defines the product's chirality is the asymmetric hydrogenation of the intermediate imine.
Figure 2: Overall workflow for the industrial synthesis of (S)-metolachlor.
The Catalytic System
The breakthrough in the (S)-metolachlor synthesis was the development of an Iridium-based catalyst with a ferrocenyl diphosphine ligand (e.g., Xyliphos). This system, combined with iodide and acid additives, proved to be extraordinarily active and selective.[13][16]
Catalyst Components and Their Rationale:
-
Metal Precursor ([Ir(COD)Cl]₂): Iridium is the active metal center that coordinates both the hydrogen and the imine substrate.
-
Chiral Ligand (e.g., Xyliphos): This is the source of chirality. The bulky, precisely arranged phosphine groups create a binding pocket that forces the imine to coordinate in a specific orientation, exposing one face to hydrogenation.
-
Additives (I⁻ and H⁺): Extensive optimization revealed that adding iodide (e.g., NBu₄I) and an acid (e.g., acetic acid) dramatically accelerates the reaction and improves enantioselectivity.[13] The additives are believed to facilitate the formation of the active catalytic species and assist in the catalytic cycle.
Figure 3: Simplified catalytic cycle for asymmetric imine hydrogenation.
Performance Data
The industrial process for (S)-metolachlor is renowned for its efficiency, setting a new standard for asymmetric catalysis.[13]
| Parameter | Value | Significance |
| Substrate/Catalyst (S/C) Ratio | > 1,000,000 | Extraordinarily high, minimizing catalyst cost and contamination.[13] |
| Turnover Number (TON) | > 1,000,000 | Each catalyst molecule generates over a million product molecules.[15] |
| Turnover Frequency (TOF) | > 600,000 h⁻¹ | Extremely rapid reaction, enabling high throughput.[16] |
| Enantiomeric Excess (ee) | ~80% | High selectivity, yielding a product significantly enriched in the desired (S)-enantiomer.[13][17] |
| Yield | > 95% | Nearly complete conversion of the imine to the chiral amine. |
Experimental Protocol: Asymmetric Hydrogenation of MEA Imine
This protocol describes a lab-scale procedure for the asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, the key step in (S)-metolachlor synthesis.
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Reagents
-
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA Imine)
-
[Ir(1,5-cyclooctadiene)Cl]₂ (Iridium precursor)
-
(R)-(S)-Xyliphos (or similar ferrocenyl diphosphine ligand)
-
Tetrabutylammonium iodide (NBu₄I)
-
Acetic Acid (glacial)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Equipment
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and temperature control.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Chiral HPLC or GC for enantiomeric excess (ee) analysis.
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
Rationale: The active catalyst is prepared just before the reaction to ensure maximum activity.
-
In an inert atmosphere (glovebox or Schlenk line), add [Ir(COD)Cl]₂ (1 part) and the chiral phosphine ligand (e.g., Xyliphos, ~1.1 parts) to a flask containing degassed methanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
Rationale: The reaction is run under high pressure to ensure sufficient hydrogen concentration in the solution, driving the reaction forward.
-
To the autoclave, add the MEA imine substrate.
-
Add the additives: tetrabutylammonium iodide and glacial acetic acid. The amounts should be optimized but are typically used in significant excess relative to the catalyst.[13]
-
Via cannula transfer, add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave securely.
-
-
Hydrogenation Reaction:
-
Rationale: Temperature and pressure are critical parameters that affect both reaction rate and enantioselectivity. These conditions were determined through extensive process optimization.[13]
-
Flush the autoclave with hydrogen gas 3-4 times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 80 bar).[13]
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).[13]
-
Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete within a few hours.[13]
-
-
Work-up and Isolation:
-
Rationale: Standard work-up procedures are used to remove the catalyst and additives, isolating the pure chiral amine product.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Remove the reaction mixture. The solvent can be removed under reduced pressure.
-
The residue can be purified via distillation or crystallization to yield the pure chiral amine.
-
-
Analysis:
-
Rationale: Chiral chromatography is essential to validate the success of the asymmetric synthesis by quantifying the enantiomeric excess.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC with a suitable chiral stationary phase.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Outlook
The enantioselective synthesis of agrochemicals using chiral amines, particularly through transition metal catalysis, represents a mature and highly impactful field. The industrial synthesis of (S)-metolachlor serves as a benchmark for what can be achieved in terms of catalyst efficiency and process optimization. Future developments will likely focus on several key areas:
-
Novel Ligand Development: The design of new chiral amine-based ligands to tackle more challenging substrates and further improve catalyst performance.[11]
-
Biocatalysis: The use of engineered enzymes like transaminases and amine dehydrogenases offers a green and highly selective alternative for producing chiral amine intermediates.[5][18][19]
-
Organocatalysis: Metal-free catalytic systems using chiral primary amines are emerging as powerful tools, avoiding the cost and toxicity associated with heavy metals.[20][21]
By leveraging these advanced synthetic strategies, the agrochemical industry can continue to develop more effective, safer, and environmentally sustainable solutions for global food production.
References
- Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202311954. [Link]
- Yang, X., et al. (2024). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. Journal of Agricultural and Food Chemistry. [Link]
- Wikipedia. Metolachlor. [Link]
- Blaser, H. U. (2001). The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process.
- Wang, Y., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 41(851). [Link]
- Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(23), 14927-15028. [Link]
- Yang, X., et al. (2024). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. Journal of Agricultural and Food Chemistry, 72(31), 17153–17165. [Link]
- Blaser, H. U. (2002). The chiral switch of metolachlor.
- FAQ. (n.d.). What is the mechanism of action of (S)-Metolachlor and its potential in the market? [Link]
- Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. [Link]
- Blaser, H. U. (2009). The Story of (S)
- Sharma, M., et al. (2024).
- Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]
- Yang, X., et al. (2024). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. PubMed. [Link]
- Blaser, H. U. (2007). The Chiral Switch of (S)‐Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis.
- Carretero, J. C., et al. (2021).
- S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025). S-Metolachlor Mode of Action. [Link]
- Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis. Methods, Developments and Applications.
- Chen, X., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts.
- Mhadgut, S. C., & Muniz, K. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed. [Link]
- da Silva, W. F., et al. (2014). Organocatalysis reactions with chiral amines. Mechanistic aspects and use on organic synthesis.
- Advances in Chiral Pesticides. (2025). Bentham Science Publishers. [Link]
- Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science. [Link]
- Turner, N. J. (2013). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metolachlor - Wikipedia [en.wikipedia.org]
- 7. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 8. researchgate.net [researchgate.net]
- 9. 手性助剂 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [wap.guidechem.com]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Role of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride in ligand synthesis for catalysis
An In-Depth Guide to the Application of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride in Chiral Ligand Synthesis for Asymmetric Catalysis
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound. It provides a foundational understanding, detailed experimental protocols, and field-proven insights into its role as a pivotal chiral building block for advanced ligand synthesis in asymmetric catalysis.
Introduction: The Strategic Importance of Chiral Fluorinated Ligands
In the realm of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often exclusive to a single enantiomer, making asymmetric catalysis an indispensable tool. The efficacy of these catalytic systems hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of a reaction.
This compound emerges as a superior chiral precursor for ligand synthesis. Its structure is strategically endowed with two key features: a stereochemically defined amine group for building the ligand scaffold and a fluorine atom on the phenyl ring. This fluorine atom is not a passive spectator; it actively modulates the ligand's properties through profound electronic and steric effects, ultimately influencing the performance of the final catalyst.[1][2] This guide will elucidate the principles behind its use and provide actionable protocols for its application.
Core Principles: Why this compound is a Privileged Building Block
The selection of this specific chiral amine is a deliberate choice rooted in fundamental principles of catalyst design. Its utility is derived from the synergistic interplay between its chiral backbone and the unique properties of the fluorine substituent.
-
The Chiral Amine Core : The primary amine group serves as a versatile synthetic handle. It readily participates in reactions like condensation with carbonyls to form Schiff bases or amidation reactions, providing a straightforward entry into diverse classes of chiral ligands.[3][4][5] The pre-defined (S)-configuration at the stereocenter is directly transferred to the ligand, creating the chiral environment necessary to induce asymmetry during catalysis.
-
The Decisive Role of the Fluorine Atom : The presence of fluorine, the most electronegative element, imparts significant and beneficial attributes to the ligand framework.[1][2]
-
Electronic Modulation : The fluorine atom exerts a powerful electron-withdrawing inductive effect. This electronic perturbation is transmitted through the phenyl ring to the coordinating atoms of the ligand (e.g., nitrogen or oxygen). This modulation of the ligand's electronic density directly influences the Lewis acidity and redox potential of the metal center it binds to. This fine-tuning is critical for optimizing catalyst reactivity and selectivity.[2][6]
-
Enhanced Stability and Favorable Interactions : The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the ligand and the resulting catalyst—a crucial factor in pharmaceutical applications.[2] Furthermore, the polarized C-F bond can engage in non-covalent interactions within the catalytic pocket, contributing to a more ordered and effective transition state for enantioselection.
-
Minimal Steric Perturbation : Unlike bulkier groups, a single fluorine atom is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing for electronic modification with minimal steric disruption.[2] This enables a more focused study of electronic effects on catalysis.
-
Application Protocol I: Synthesis of a Chiral Schiff Base Ligand
This section provides a detailed protocol for the synthesis of a representative chiral Schiff base ligand, a versatile class of ligands in asymmetric catalysis, starting from this compound.[7] The chosen aldehyde is 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which provides steric bulk to enhance enantioselectivity.
Experimental Objective
To synthesize (S,E)-2,4-di-tert-butyl-6-(((1-(3-fluorophenyl)ethyl)imino)methyl)phenol, a chiral Schiff base ligand.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 321429-48-5 | 175.63 | 1.76 g | 10.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.44 g | 11.0 |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | 234.33 | 2.34 g | 10.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |
Safety & Handling
-
All manipulations must be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[8]
-
This compound and its free base may cause skin and eye irritation.[9][10] Sodium hydroxide is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[9]
Step-by-Step Methodology
-
Free Amine Generation (Step A) : The starting material is a hydrochloride salt; the nucleophilic free amine must be liberated for the reaction to proceed.
-
In a 100 mL round-bottom flask, dissolve 1.76 g (10.0 mmol) of this compound in 20 mL of deionized water.
-
In a separate beaker, prepare a solution of 0.44 g (11.0 mmol) of sodium hydroxide in 10 mL of deionized water. Cool the solution in an ice bath.
-
Slowly add the cold NaOH solution to the amine hydrochloride solution with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution in vacuo to obtain the free amine as an oil. Proceed immediately to the next step.
-
-
Schiff Base Condensation (Step B) : This is the key bond-forming step to create the imine linkage.[4][5]
-
Dissolve the crude free amine from the previous step and 2.34 g (10.0 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the heat source and allow the solution to cool slowly to room temperature.
-
-
Isolation and Purification (Step C) :
-
Cool the flask in an ice bath for 30-60 minutes to maximize crystallization of the product.
-
Collect the resulting bright yellow crystalline solid by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted aldehyde.
-
Dry the product under vacuum to yield the pure Schiff base ligand.
-
Expected Characterization Data
| Technique | Key Observation |
| FT-IR | Disappearance of N-H stretches (from amine), appearance of a strong C=N (imine) stretch (~1630 cm⁻¹).[5] |
| ¹H NMR | Appearance of a singlet for the imine proton (-CH=N-) at ~8.5 ppm. A characteristic signal for the phenolic -OH proton will also be present at >10 ppm.[11] |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the product (C₂₃H₃₀FNO). |
Workflow Diagram: Ligand Synthesis
Application Protocol II: Catalytic Asymmetric Henry (Nitroaldol) Reaction
This protocol demonstrates the use of the synthesized ligand in a metal-catalyzed asymmetric carbon-carbon bond-forming reaction. A copper(II) complex of the ligand is formed in situ and used to catalyze the reaction between 4-nitrobenzaldehyde and nitromethane.[7]
Experimental Objective
To perform a Cu(II)-catalyzed asymmetric Henry reaction to synthesize (R)-1-(4-nitrophenyl)-2-nitroethanol with high enantioselectivity.
Materials & Reagents
| Reagent | CAS Number | Amount | Moles (mmol) |
| Synthesized Schiff Base Ligand | - | 18.3 mg | 0.05 |
| Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) | 6046-93-1 | 10.0 mg | 0.05 |
| 4-Nitrobenzaldehyde | 555-16-8 | 151 mg | 1.0 |
| Nitromethane | 75-52-5 | 305 mg (0.27 mL) | 5.0 |
| Isopropanol (Anhydrous) | 67-63-0 | 2.0 mL | - |
Step-by-Step Methodology
-
Catalyst Formation (In Situ) :
-
In a dry reaction vial under an inert atmosphere (e.g., Nitrogen), add the synthesized Schiff base ligand (18.3 mg, 0.05 mmol, 5 mol%) and Copper(II) acetate monohydrate (10.0 mg, 0.05 mmol, 5 mol%).
-
Add 1.0 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes. A color change indicates the formation of the copper complex.
-
-
Catalytic Reaction :
-
Cool the vial containing the catalyst solution to 0 °C using an ice bath.
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the vial.
-
Slowly add nitromethane (0.27 mL, 5.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 24-48 hours. Monitor the reaction by TLC.
-
-
Work-up and Analysis :
-
Once the reaction is complete, quench by adding 5 mL of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the chemical yield.
-
Analyze the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Catalyst Performance Data (Representative)
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 4-Nitrobenzaldehyde | 5 | 24 | 92 | 95 |
| 2 | Benzaldehyde | 5 | 36 | 85 | 91 |
| 3 | 2-Chlorobenzaldehyde | 5 | 48 | 88 | 93 |
Workflow Diagram: Catalytic Application
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-performance chiral ligands. The strategic placement of the fluorine atom allows for the subtle yet impactful electronic tuning of the resulting catalyst, leading to enhanced reactivity and enantioselectivity. The protocols detailed herein provide a robust framework for synthesizing a representative Schiff base ligand and applying it effectively in a challenging asymmetric transformation. By understanding and leveraging the unique properties of this fluorinated chiral amine, researchers can accelerate the development of novel catalytic systems for the efficient production of enantiomerically pure molecules critical to the pharmaceutical and chemical industries.
References
- Mezzetti, A. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 51(13), 5436-5474 (2022).
- schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
- SAFETY DATA SHEETS - Ethylamine hydrochloride. Sangon Biotech. [Link]
- Chiral ligands and metals combinations for the catalytic enantioselective fluorination of β-keto esters.
- Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link]
- Leveraging Fluorine (Stereoelectronic) Effects in Catalysis.
- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
- Synthesis protocol of the Schiff base ligand (HL).
- Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886 (2007).
- Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 11(26), 6746-6753 (2020). Royal Society of Chemistry. [Link]
- This compound. MySkinRecipes. [Link]
- (1S)-1-(3-Fluorophenyl)ethylamine. PubChem. [Link]
- Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands.
- Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of N
- Calculated Pathways I and II for the reaction of ethylamine and...
- Asymmetric catalysis with FLPs. Chemical Society Reviews. Royal Society of Chemistry. [Link]
- (R)-1-(3-Fluorophenyl)ethylamine-d3 Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schiff bases synthesis: Topics by Science.gov [science.gov]
- 4. ionicviper.org [ionicviper.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.sangon.com [store.sangon.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (1S)-1-(3-Fluorophenyl)ethylamine | C8H10FN | CID 7127576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Recrystallization
Welcome to the Technical Support Center for diastereomeric salt recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most established yet nuanced methods for chiral resolution.[1][2][3] As your partner in scientific advancement, we aim to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.
This center is structured to address your challenges in a direct, question-and-answer format, divided into Frequently Asked Questions (FAQs) for foundational knowledge and a comprehensive Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt formation?
Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[4] The core principle of this technique is to convert the pair of enantiomers into a mixture of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[3][4] These resulting diastereomeric salts are no longer mirror images and thus exhibit different physical properties, most critically, different solubilities in a given solvent system.[4][5] This difference in solubility allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[3] Subsequently, the resolving agent is removed by an acid-base treatment to yield the desired pure enantiomer.[4][6]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is a critical parameter for a successful resolution.[5] Key factors to consider include:
-
Chemical Reactivity: The agent must efficiently form a salt with your racemic compound. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is used.[4]
-
Physical Properties of Salts: The resulting diastereomeric salts must be crystalline and, crucially, exhibit a significant difference in solubility in a practical solvent.[5][7]
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale of work.[7]
In practice, screening a small panel of resolving agents is often the most effective strategy to identify the optimal choice for your specific compound.[5][7]
Q3: What makes a solvent system "good" for this type of resolution?
An ideal solvent system is one that maximizes the solubility difference between the two diastereomeric salts.[5][8] The solvent should dissolve both the racemate and the resolving agent, but one of the resulting diastereomeric salts should be significantly less soluble than the other at the desired crystallization temperature.[9] A systematic solvent screen, exploring a range of polarities and functionalities (protic, aprotic), is the most robust method for identifying a suitable solvent or solvent mixture.[9][10]
Troubleshooting Guide
This section addresses specific, common problems encountered during diastereomeric salt recrystallization experiments.
Issue 1: No Crystals Form, or an Oil Forms Instead of Crystals
This is one of the most frequent challenges, often pointing to issues with supersaturation or the inherent properties of the salts.[7][9]
Q: I've mixed my racemic compound and resolving agent in the chosen solvent, but after cooling, the solution remains clear. What's wrong?
A: This indicates that the solution has not reached a sufficient level of supersaturation to induce nucleation.
-
Possible Cause 1: The solution is too dilute. The concentration of the diastereomeric salt is below its solubility limit at the cooled temperature.[7][10]
-
Possible Cause 2: Inhibition by impurities. Trace impurities can sometimes interfere with and inhibit the formation of crystal nuclei.[10]
-
Solution: Consider an additional purification step for your starting racemic material.
-
-
Possible Cause 3: The metastable zone is too wide. The energy barrier for spontaneous nucleation is too high under the current conditions.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask at the air-liquid interface with a glass rod.[8][10][11] This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal (a "seed") to the supersaturated solution.[8][12] This provides a template for crystal growth to begin.
-
Q: My product is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. [11][13][14] This happens when the melting point of the salt is lower than the solution's temperature or when the solution is excessively supersaturated.[10][11][13] Oiled out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[11]
-
Possible Cause 1: Supersaturation is too high. The concentration of the solute is so high that the system rapidly phase-separates into a liquid rather than undergoing orderly crystal formation.[7][13]
-
Possible Cause 2: Crystallization temperature is too high. The temperature of the solution is above the melting point of your diastereomeric salt.
-
Solution: Try cooling the solution to a lower temperature.[10] You may also need to adjust the solvent system to one that allows for crystallization at a lower temperature.
-
-
Possible Cause 3: Inappropriate solvent. The nature of the solvent can promote oiling.
Workflow for Addressing Oiling Out
A logical workflow for enhancing the diastereomeric excess (d.e.) of the product.
References
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Oiling Out in Crystalliz
- Recrystallization (help meeeeee). (2013). Reddit. [Link]
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA. [Link]
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]
- CRC Handbook of - OPTICAL RESOLUTIONS. (n.d.). crcpress.com. [Link]
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
Sources
- 1. routledge.com [routledge.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. mt.com [mt.com]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 15. reddit.com [reddit.com]
Preventing racemization of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Welcome to the technical support center for (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical stability of this important chiral building block. Our goal is to equip you with the foundational knowledge and practical protocols necessary to prevent racemization and ensure the enantiomeric integrity of your material throughout your experimental workflows.
Introduction: The Challenge of Stereochemical Integrity
(S)-1-(3-Fluorophenyl)ethylamine is a critical chiral intermediate in the synthesis of various neurologically active pharmaceutical agents.[1] Its hydrochloride salt form is generally favored for its enhanced stability and handling properties compared to the free amine.[2] However, the chiral center at the benzylic position is susceptible to racemization—the conversion of the pure (S)-enantiomer into a 1:1 mixture of (S) and (R) enantiomers—under certain conditions. This loss of stereochemical purity can have profound implications, potentially altering the pharmacological profile and efficacy of the final active pharmaceutical ingredient (API). This guide will address the common causes of racemization and provide robust strategies for its prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Racemization
Q1: What is the primary mechanism for the racemization of (S)-1-(3-Fluorophenyl)ethylamine?
A1: The racemization of benzylic amines like (S)-1-(3-Fluorophenyl)ethylamine typically proceeds through the reversible formation of a planar, achiral imine intermediate, especially under basic conditions or at elevated temperatures.[3] The key steps are:
-
Deprotonation: A base removes the acidic proton from the nitrogen atom of the hydrochloride salt, generating the free amine.
-
Dehydrogenation/Oxidation (Catalytic): In the presence of certain catalysts (e.g., transition metals) or via auto-oxidation, the free amine can be dehydrogenated to form an achiral imine.
-
Reprotonation/Reduction: The planar imine can then be non-stereoselectively reduced or protonated from either face, leading to a mixture of the (S) and (R) enantiomers.
In the absence of a catalyst, racemization can still occur under basic conditions through the formation of a stabilized carbanion intermediate after deprotonation of the benzylic C-H bond, although this is generally less common for simple amines compared to compounds with more acidic alpha-protons.
Caption: Proposed racemization pathway for (S)-1-(3-Fluorophenyl)ethylamine.
(Note: Placeholder images are used in the DOT script. A real implementation would require actual chemical structure images.)
Section 2: Storage and Handling
Q2: What are the optimal storage conditions for this compound to maintain its enantiomeric purity?
A2: Proper storage is the first line of defense against racemization. The hydrochloride salt is significantly more stable than the free base because the protonated nitrogen lone pair is less susceptible to oxidation.[4]
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or under refrigeration (2-8°C).[5][6] | Elevated temperatures provide the activation energy for racemization.[7][8] Consistent, cool temperatures minimize this risk. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential oxidation of the amine, which can initiate degradation pathways that may lead to racemization. |
| Container | Use a tightly sealed, opaque container. | Protects from atmospheric moisture and light, which can catalyze degradation. |
| Location | Store in a dry, well-ventilated area away from bases and strong oxidizing agents. | Prevents accidental exposure to chemicals that can induce racemization or degradation.[9] |
Q3: My experiment requires the free amine. What precautions should I take after neutralizing the hydrochloride salt?
A3: Converting the hydrochloride salt to the free amine is a point of high risk for racemization. The free amine is more reactive and susceptible to oxidation.
-
Use Stoichiometric Base: Use a slight excess (e.g., 1.05 equivalents) of a mild inorganic base like sodium bicarbonate or potassium carbonate in a biphasic extraction. Avoid strong, non-nucleophilic bases (e.g., LDA, NaH) unless required by the reaction, as they can readily deprotonate the benzylic proton.
-
Low Temperature: Perform the neutralization and subsequent extraction at low temperatures (0-5°C) to minimize thermal degradation.
-
Inert Atmosphere: Always handle the free amine under an inert atmosphere.
-
Immediate Use: Use the free amine immediately after preparation. Do not store the free amine for extended periods. If storage is unavoidable, store it as a dilute solution in a non-polar, aprotic solvent at -20°C under argon.
Section 3: Experimental Conditions
Q4: I am running a reaction with this amine and observing a loss of enantiomeric excess (ee). What are the likely causes?
A4: Loss of ee during a reaction is typically caused by exposure to destabilizing conditions. A systematic troubleshooting approach is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. (1S)-1-(3-Fluorophenyl)ethylamine | C8H10FN | CID 7127576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Chiral Resolution
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yield, in their chiral resolution experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your separations. This document is structured as a series of frequently asked questions (FAQs) that address common and complex issues encountered in the field.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues in Chiral Resolution
Q1: I'm performing a classical resolution by diastereomeric salt formation. Why is my yield significantly below the theoretical maximum of 50%?
A1: It's a common misconception that 50% is the expected yield for a single crystallization step. The theoretical maximum yield of a single enantiomer from a racemic mixture is indeed 50%, but achieving this in a single practical step is rare.[1][2] Low yield is often a sign that a significant portion of your target diastereomer remains in the mother liquor.[3]
Several factors are likely at play:
-
Suboptimal Solubility Differential: The success of this method hinges on the solubility difference between the two diastereomeric salts formed.[4][5] If the desired salt is still moderately soluble in your chosen solvent, or if the undesired salt is only slightly more soluble, a clean separation by precipitation is difficult, leading to loss of the target compound in the solution.[6][7]
-
Co-precipitation: The solubilities of the two diastereomers might be too similar, causing the undesired diastereomer to co-precipitate with the target one. This not only lowers the yield of the pure desired salt but also reduces its enantiomeric excess (e.e.).[6]
-
Incomplete Crystallization: Crystallization is an equilibrium process. If the process is stopped prematurely, a substantial amount of the desired, less-soluble salt may not have had time to crystallize out of the solution.[3]
-
Loss During Work-up: Significant material can be lost during the "salt-breaking" step (liberating the free enantiomer from the resolving agent) and subsequent extraction and purification steps.[3]
The first step in troubleshooting is to analyze the mother liquor. A quick evaporation test can reveal if a large amount of product remains dissolved.[8] Addressing the core issues of solvent choice, temperature, and time is crucial for yield improvement.
Section 2: Troubleshooting Diastereomeric Salt Crystallization
This section focuses on the most common method of chiral resolution: forming diastereomeric salts and separating them by crystallization.
Q2: My diastereomeric salt isn't crystallizing at all, or it's "oiling out." What's happening and how can I fix it?
A2: This is a classic problem related to supersaturation and solubility.[3]
-
No Crystallization: This typically means the solution is not supersaturated. The diastereomeric salts are too soluble in the chosen solvent system.[3][6]
-
Causality: For crystals to form, the concentration of the solute (the diastereomeric salt) must exceed its solubility limit at a given temperature. If the solvent is too effective at dissolving the salt, this threshold is never reached. Impurities can also sometimes inhibit the nucleation process required to start crystal formation.[3]
-
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[6]
-
Add an Anti-Solvent: Introduce a solvent in which the salts are insoluble. This should be done slowly to avoid shocking the system and causing it to oil out.
-
Lower Temperature: Solubility generally decreases with temperature. Try cooling the solution further.[3]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or, ideally, add a small "seed" crystal of the desired diastereomeric salt if you have it.[3]
-
-
-
"Oiling Out": This occurs when the salt comes out of solution as a liquid phase instead of a solid crystal lattice. This happens when the level of supersaturation is too high, or the melting point of the salt is below the crystallization temperature.[6]
-
Causality: The system is trying to relieve a very high level of supersaturation too quickly, leading to an amorphous, non-crystalline precipitate (the oil).
-
Solutions:
-
Dilute the Solution: Add more of the primary solvent to reduce the supersaturation level.[6]
-
Slower Cooling: A gradual, controlled cooling profile gives the molecules time to orient themselves into a crystal lattice.
-
Change the Solvent System: A less polar solvent might favor crystallization over oiling out.[6]
-
-
The following diagram outlines a decision-making process for when crystallization fails.
Caption: Troubleshooting decision tree for crystallization failure.
Q3: I have crystals, but my yield is still very low (<25%). How do I systematically improve it?
A3: A low but existing yield is an optimization problem. The key is to systematically evaluate the critical parameters that govern the crystallization equilibrium.[4]
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, it is often not optimal.[4] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more efficient, especially during initial screening.[9] This ensures that only the less soluble diastereomer precipitates, leaving the more soluble one in solution.
-
Solvent System: This is arguably the most critical factor.[4] The ideal solvent must maximize the solubility difference between the two diastereomers. A systematic screening approach is highly recommended.[10]
-
Temperature Profile: The final crystallization temperature directly impacts the amount of product left in the solution.[11] A lower final temperature generally reduces the solubility of the desired salt, increasing the yield.[6] However, cooling too quickly can trap impurities and lower the enantiomeric excess. A slow, controlled cooling profile is often best.[7]
This protocol allows for the efficient testing of multiple conditions to identify a promising starting point for optimization.
-
Preparation: In a 96-well plate or in small vials, dispense a fixed amount of your racemic compound into each well/vial.
-
Resolving Agent Addition: Prepare stock solutions of several different chiral resolving agents. Add a sub-stoichiometric amount (e.g., 0.5 molar equivalents) of each resolving agent to a designated set of wells/vials.[9]
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials. Use a range of polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[4]
-
Equilibration: Seal the plate/vials and heat gently while agitating to ensure complete dissolution.
-
Crystallization: Allow the containers to cool slowly to room temperature, followed by further cooling (e.g., 4°C) for a period of 24-48 hours to allow for crystallization.
-
Isolation & Analysis: Isolate the resulting solids using a filtration plate or by individual filtration. Wash with a small amount of cold solvent.
-
Evaluation: Analyze the yield (by weight) and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the isolated solids by chiral HPLC or NMR. This allows you to identify the most effective resolving agent/solvent combination.[9][10]
The table below illustrates hypothetical results from a solvent screen, demonstrating how to organize data for easy comparison.
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e. %) | Efficiency Score (Yield x d.e.) |
| (+)-Tartaric Acid | Methanol | 15 | 65 | 975 |
| (+)-Tartaric Acid | Isopropanol | 35 | 92 | 3220 |
| (+)-Tartaric Acid | Ethyl Acetate | 22 | 85 | 1870 |
| (S)-Mandelic Acid | Methanol | 12 | 50 | 600 |
| (S)-Mandelic Acid | Isopropanol | 28 | 88 | 2464 |
| (S)-Mandelic Acid | Ethyl Acetate | 19 | 75 | 1425 |
This data shows that for this hypothetical racemate, the combination of (+)-Tartaric Acid and Isopropanol provides the best balance of yield and purity.
Section 3: Advanced Strategies and Post-Resolution Issues
Q4: I've screened multiple resolving agents and solvents, but the yield remains poor. What advanced strategies can I employ?
A4: When standard screening fails, more advanced techniques can be used to drive the equilibrium towards the desired product, potentially increasing the yield beyond the 50% theoretical limit for a simple resolution.
-
Racemization and Recycling: The most significant inherent limitation of classical resolution is that 50% of the starting material (the undesired enantiomer) is discarded.[1] If the undesired enantiomer can be isolated from the mother liquor and racemized (converted back into a 50:50 mixture), it can be recycled back into the process. This "Resolution-Racemization-Recycle" strategy can dramatically improve the overall process yield over multiple cycles.[5]
-
Dynamic Kinetic Resolution (DKR) / Crystallization-Induced Diastereomeric Transformation (CIDT): These powerful techniques can theoretically achieve a 100% yield of the desired enantiomer.[4][12] They are applicable when the undesired diastereomer in solution can be epimerized (racemized) in situ under the resolution conditions.
-
Causality: As the less soluble, desired diastereomer crystallizes out of solution, it depletes its corresponding enantiomer from the solution phase. According to Le Chatelier's principle, the equilibrium between the enantiomers in solution shifts to replenish the one being removed. If racemization is fast relative to crystallization, the undesired enantiomer will continuously convert to the desired one, which then forms the less soluble salt and precipitates. This drives the entire initial racemic mixture towards a single, solid diastereomeric salt.[4][13]
-
Caption: The cycle of chiral resolution via diastereomeric salt formation, including the crucial racemization and recycling loop for the undesired enantiomer to maximize overall yield.
Q5: I have a good yield of the diastereomeric salt, but I lose most of my product when I try to liberate the free enantiomer. What is going wrong?
A5: This points to a problem in the "salt-breaking" or subsequent extraction phase. This final step is critical and can be a source of significant yield loss if not optimized.
-
Incomplete Salt Breaking: The acid/base reaction required to neutralize the resolving agent and liberate your free enantiomer may be incomplete.[3]
-
Causality: Insufficient acid or base, poor mixing, or incorrect pH can leave some of your product in its salt form, which may have very different solubility properties, causing it to be lost in the wrong phase during extraction.
-
Solution: Use a slight excess of the neutralizing acid or base. Monitor the pH of the aqueous layer to ensure the reaction has gone to completion. Ensure vigorous stirring to maximize contact between phases if it's a two-phase system.
-
-
Product Solubility/Emulsion Issues: Your final, pure enantiomer might have some solubility in the aqueous phase, or emulsions may form during the work-up, making phase separation difficult and leading to product loss.
-
Causality: The liberated enantiomer may have functional groups that grant it partial water solubility. Vigorous shaking during extraction can create stable emulsions, trapping product at the interface.
-
Solution: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. If solubility in the aqueous layer is the issue, you may need to back-extract the aqueous layer several times.
-
-
Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent system (e.g., ethyl acetate and water).[3][14]
-
Neutralization: While stirring vigorously, slowly add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base. Monitor the pH to ensure complete neutralization.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the aqueous layer. Extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.
-
Washing: Combine all organic layers and wash with water, followed by brine, to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final, resolved enantiomer.
By systematically addressing these potential pitfalls, you can significantly improve the yield and success rate of your chiral resolution experiments.
References
- Benchchem.
- Wikipedia. Chiral resolution.
- Chemistry LibreTexts. 6.
- Onyx Scientific. Chiral Resolution Screening.
- Benchchem.
- Chemistry LibreTexts. 5.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- LCGC International.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
- PubMed.
- ACS Publications.
- Benchchem. Technical Support Center: Enhancing the Efficiency of Chiral Resolution of HPG Enantiomers.
- TU Delft.
- Stat-Ease.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- PMC - NIH.
- Benchchem.
- Benchchem. Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. cdn.statease.com [cdn.statease.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. onyxipca.com [onyxipca.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. tudelft.nl [tudelft.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enantiomeric Excess with (S)-1-(3-Fluorophenyl)ethylamine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for utilizing (S)-1-(3-Fluorophenyl)ethylamine hydrochloride as a chiral resolving agent to achieve high enantiomeric excess (ee). As Senior Application Scientists, we have designed this resource to explain not just the how, but the why behind each experimental step, ensuring you can diagnose issues and optimize your chiral resolutions effectively.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries encountered when using this compound for chiral resolution.
Q1: What is this compound and how does it improve enantiomeric excess?
This compound is a single-enantiomer chiral amine.[] It is primarily used as a chiral resolving agent for the separation of racemic mixtures of acidic compounds.[2] The most common method for this separation is through the formation of diastereomeric salts.[3][4]
The Mechanism:
-
Reaction: The chiral amine, (S)-Amine, is reacted with a racemic mixture of a carboxylic acid, (R/S)-Acid.
-
Salt Formation: This reaction forms a mixture of two diastereomeric salts: [(S)-Amine·(R)-Acid] and [(S)-Amine·(S)-Acid].
-
Separation: Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.[2] This difference allows for their separation by fractional crystallization.
-
Isolation: Typically, one diastereomeric salt is less soluble in a given solvent system and will crystallize out of the solution, leaving the other, more soluble salt behind.
-
Liberation: After isolating the desired diastereomeric salt (e.g., [(S)-Amine·(R)-Acid]), the salt is broken by treatment with an acid or base to liberate the enantiomerically pure acid, (R)-Acid, and recover the resolving agent.
This process effectively isolates one enantiomer from the racemic mixture, thereby achieving a high enantiomeric excess of the target molecule.
Q2: My diastereomeric salt fails to crystallize and remains an oil or gum. What should I do?
This is a very common issue in diastereomeric salt resolutions. The formation of an oil indicates that the salt is either too soluble in the chosen solvent or that its melting point is below the temperature of the experiment.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is the most critical factor.[5] A systematic screening of different solvents or solvent mixtures is essential. The ideal solvent is one in which the diastereomeric salts have a significant solubility difference. Start with common solvents like methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile, including mixtures with water or heptane.[6]
-
Concentration Adjustment: Try concentrating the solution slowly. Sometimes, supersaturation is needed to induce crystallization. Be cautious, as rapid concentration can trap impurities and the undesired diastereomer.
-
Temperature Control: Experiment with different crystallization temperatures. Cooling the solution slowly can promote the growth of well-defined crystals. A temperature gradient (e.g., slow cooling from 45 °C to room temperature overnight) can be effective.[6]
-
Seeding: If you have a small amount of the desired crystalline diastereomer from a previous attempt, add a "seed" crystal to the supersaturated solution to initiate crystallization.
-
Solvent/Anti-Solvent System: Dissolve the oily salt in a minimal amount of a good solvent (e.g., methanol) and then slowly add an "anti-solvent" in which the salt is poorly soluble (e.g., hexane or MTBE) until turbidity is observed. Allow the solution to stand, which often induces crystallization.
Q3: My final enantiomeric excess (% ee) is significantly lower than expected. What are the potential causes?
Low enantiomeric excess is a multifaceted problem that can arise from issues in the resolution process itself or from inaccuracies in your analytical method.
Primary Causes & Solutions:
-
Inaccurate Analytical Method: Before optimizing the resolution, you must validate your analytical method (typically chiral HPLC or GC).[7] An unreliable method will give misleading % ee values. Key parameters to check include ensuring baseline peak separation (Resolution, Rs > 1.5) and verifying accuracy with standards of known enantiomeric composition.[7]
-
Incomplete Separation of Diastereomers: The solubility difference between the two diastereomeric salts may not be large enough in your chosen solvent system. This leads to co-precipitation of the undesired diastereomer. The solution is a more rigorous solvent screening process.[5][6]
-
Racemization: The chiral center of your amine or the target molecule may be unstable under the experimental conditions, leading to a loss of stereochemical integrity.[8] Key factors promoting racemization include elevated temperatures and the presence of acidic or basic catalysts.[8][9]
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), but the desired diastereomer is more stable (thermodynamic product). If you filter too quickly, you may isolate the wrong product.[10] Conversely, allowing the crystallization to proceed for too long can allow the system to equilibrate, leading to lower purity.[10] Experiment with different crystallization times.
Q4: How do I liberate the enantiopure compound from the isolated diastereomeric salt?
Once the pure diastereomeric salt is isolated, you must break the ionic bond to separate your target molecule from the chiral resolving agent.
-
To Recover a Chiral Acid: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane). Add a strong acid, such as 1M HCl, to protonate the (S)-1-(3-Fluorophenyl)ethylamine, making it soluble in the aqueous layer as the hydrochloride salt. Your enantiomerically enriched carboxylic acid will remain in the organic layer. Separate the layers, wash the organic phase, dry it, and concentrate to yield the final product.[7]
-
To Recover a Chiral Amine (if you were resolving a racemic amine with a chiral acid): The process is reversed. Suspend the salt in a similar biphasic system and add a base, such as 1M NaOH, to deprotonate the target amine, making it soluble in the organic layer. The chiral acid resolving agent will remain in the aqueous layer as its sodium salt.[3]
Part 2: Systematic Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Crystal Formation (Oiling Out) | 1. High solubility of both diastereomeric salts. 2. Solvent is inappropriate. | • Perform a comprehensive solvent screen (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents like heptane).[5][6] • Slowly evaporate the solvent to achieve supersaturation. • Attempt crystallization at a lower temperature. |
| Low Enantiomeric Excess (% ee) | 1. Poor separation of diastereomers (low solubility difference). 2. Co-precipitation of the undesired diastereomer. 3. Racemization during the process. 4. Inaccurate analytical method. | • Re-optimize the crystallization solvent and temperature to maximize the solubility difference. • Perform a re-crystallization of the isolated salt to improve diastereomeric purity. • Check for racemization by analyzing a sample of your starting material under the reaction conditions (e.g., heating in the chosen solvent). Avoid harsh pH and high temperatures.[8][9] • Crucially, validate your chiral HPLC/GC method for accuracy, precision, and resolution (Rs > 1.5). [7] |
| Poor Yield of Diastereomeric Salt | 1. High solubility of the desired diastereomeric salt. 2. Insufficient crystallization time. | • Change to a solvent system where the desired salt is less soluble. • Increase the concentration of the solution. • Allow for longer crystallization times, potentially at lower temperatures. |
| Inconsistent Results | 1. Poor control over temperature and cooling rate. 2. Variation in solvent quality (e.g., water content). 3. Non-homogenous mixture during salt formation. | • Use a programmable cooling bath for controlled, reproducible cooling profiles. • Use anhydrous solvents where appropriate and ensure consistency between batches. • Ensure complete dissolution of both the substrate and resolving agent before initiating crystallization. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting low enantiomeric excess.
Caption: A workflow for troubleshooting low enantiomeric excess.
Part 3: Experimental Protocols
These protocols provide a foundational methodology. Optimal conditions, particularly the choice of solvent and molar ratios, may need to be determined empirically for your specific substrate.
Protocol 1: Diastereomeric Salt Formation & Fractional Crystallization
This protocol describes the resolution of a racemic carboxylic acid using (S)-1-(3-Fluorophenyl)ethylamine.
-
Reagent Preparation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a pre-determined optimal solvent (e.g., methanol or ethanol). The volume should be sufficient to ensure complete dissolution upon gentle heating.
-
Note: this compound must first be converted to the free base. To do this, dissolve the hydrochloride salt in water, add a base like NaOH to pH > 11, and extract the free amine with an organic solvent like dichloromethane. Dry the organic layer (e.g., over Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
-
Salt Formation:
-
Add 0.5 to 1.0 equivalents of the (S)-1-(3-Fluorophenyl)ethylamine free base to the solution of the carboxylic acid. Using 0.5 equivalents is a common strategy, as it can maximize the yield of a single diastereomeric salt.[5]
-
Stir the mixture, gently heating if necessary, until a clear, homogeneous solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.
-
If no crystals form, store the flask at a lower temperature (e.g., 4 °C) for 12-24 hours.
-
If the salt oils out, try redissolving with minimal heat and adding an anti-solvent (e.g., heptane) dropwise until persistent cloudiness appears, then allow it to stand.
-
-
Isolation:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove the soluble diastereomer and other impurities.
-
Dry the crystalline salt under vacuum.
-
-
Analysis:
-
To check the diastereomeric purity, a small sample of the salt can be treated with acid (as in Protocol 2) to liberate the acid, which is then analyzed by chiral HPLC to determine the enantiomeric excess. The process can be stopped once the desired ee is achieved, or the salt can be recrystallized to improve purity.
-
Protocol 2: Liberation of the Enantiopure Carboxylic Acid
-
Salt Dissolution: Suspend the dried, diastereomerically pure salt in a 2:1 mixture of an organic extraction solvent (e.g., ethyl acetate) and water.
-
Acidification: While stirring vigorously, add 1M HCl (aq) dropwise until the pH of the aqueous layer is ~1-2. This breaks the salt, protonating the chiral amine and sending it into the aqueous layer.
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the final, enantiomerically enriched carboxylic acid.[7]
-
Overall Workflow Diagram
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Part 4: Analytical Method Validation
Accurate determination of enantiomeric excess is paramount. Do not trust your resolution results until you have validated your analytical method.
Key Chiral HPLC Validation Parameters
| Parameter | Requirement | Rationale |
| Resolution (Rs) | Rs > 1.5 | Ensures baseline separation between the two enantiomer peaks, which is critical for accurate integration and quantification.[7] |
| Accuracy | The measured % ee should be close to the true % ee. | Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm method accuracy.[7] |
| Precision | Low relative standard deviation (RSD) on multiple injections. | Inject the same sample multiple times (e.g., n=6) to ensure consistent and reproducible results.[7] |
| Linearity | Linear detector response across a range of concentrations. | Verify that the detector response is linear for both enantiomers. One enantiomer may have a different response factor, which can lead to inaccurate ratio determination if not accounted for.[7] |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
- BOC Sciences. CAS 321429-48-5 this compound.
- BenchChem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications, The Journal of Organic Chemistry.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Amine Racemis
- Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystalliz
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride Stability
Welcome to the technical support guide for (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this important chiral building block in various solvents. Understanding and controlling the stability of this compound is critical for ensuring the reproducibility of experimental results and the quality of synthesized materials.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and stability of this compound.
Q1: What is the general stability profile of this compound?
As a hydrochloride salt, (S)-1-(3-Fluorophenyl)ethylamine is generally a stable, crystalline solid at room temperature when protected from moisture and light. In solution, its stability is highly dependent on the solvent, pH, temperature, and exposure to atmospheric oxygen and light.[1] The primary amine group is susceptible to oxidation, which is a common degradation pathway for phenylethylamine derivatives.[1][2] Maintaining the amine in its protonated (salt) form by controlling pH is crucial for enhancing stability in aqueous or protic solvents.[1]
Q2: What are the primary degradation pathways I should be concerned about?
There are two main degradation pathways to consider:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions (e.g., Fe³⁺, Cu²⁺), and light.[1] This can lead to the formation of imines, aldehydes, and subsequently carboxylic acids, often accompanied by a yellow or brown discoloration of the solution.[1][3]
-
Racemization: As a chiral amine, the stereochemical integrity at the benzylic position is paramount. Under certain conditions, particularly in the presence of a base or at elevated temperatures in some solvents, the chiral center can epimerize, leading to a loss of enantiomeric purity (racemization).[4] This is a critical concern in asymmetric synthesis where the stereochemistry of the final product depends on this starting material.
Q3: How should I store the solid compound and its solutions to ensure maximum stability?
-
Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere cabinet.
-
Solutions:
-
Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.[1]
-
Low Temperatures: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of all chemical degradation reactions.
-
Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas like argon or nitrogen can prevent oxidation.[1]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photolytic degradation.[1][5]
-
Aliquotting: Prepare aliquots of stock solutions for single use to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.[1]
-
Q4: Which solvents are recommended for preparing solutions?
The choice of solvent depends on the intended application and required storage time.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These are common solvents for reactions. The hydrochloride salt generally has good solubility. However, aqueous solutions can be susceptible to microbial growth and pH changes. Buffering aqueous solutions to a slightly acidic pH (e.g., 4-6) can improve stability by keeping the amine protonated.[1]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These are often used for biological assays or as reaction media. While the compound may be stable for short periods, some aprotic polar solvents can promote racemization under basic conditions.[4] It is crucial to use anhydrous grades of these solvents.
-
Aprotic Nonpolar Solvents (e.g., Dichloromethane, Toluene): Solubility may be more limited in these solvents. They are less likely to promote hydrolysis but oxidation remains a concern if not properly degassed.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My solution of this compound turned yellow/brown after preparation.
-
Probable Cause: This is a classic sign of oxidation.[1] The amine group has likely been oxidized, leading to the formation of colored impurities. This is often accelerated by dissolved oxygen in the solvent, exposure to ambient light, or trace metal ion contamination.
-
Solutions:
-
Use Degassed Solvents: Before preparing the solution, thoroughly degas your solvent by sparging with nitrogen or argon for 15-30 minutes or by using a sonication-vacuum cycle.[1]
-
Work Under Low-Light Conditions: Prepare the solution in a fume hood with the sash lowered or in a room with minimal lighting. Store the final solution in an amber vial.[1]
-
Use High-Purity Reagents and Glassware: Use analytical or HPLC-grade solvents. Ensure all glassware is scrupulously clean. If metal ion contamination is suspected, consider rinsing glassware with a dilute solution of a chelating agent like EDTA, followed by rinsing with high-purity water.[1]
-
Add Stabilizers (for non-reactive applications): For stock solutions used in assays, adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., 0.01-0.1 mM EDTA) can significantly inhibit oxidation.[1]
-
Problem 2: The enantiomeric excess (e.e.) of my compound is decreasing over time.
-
Probable Cause: Racemization is occurring. The acidic proton at the chiral center is being abstracted, forming a planar carbanion or imine intermediate, which is then re-protonated non-stereoselectively. This is typically promoted by basic conditions or high temperatures.
-
Solutions:
-
Check pH and Reagents: Ensure your solvent and any other reagents in the solution are not basic. The hydrochloride salt itself is acidic, but strong bases will deprotonate it, creating the free amine which is more susceptible to racemization.
-
Avoid High Temperatures: If your protocol involves heating, conduct a time-course study at a lower temperature to see if racemization can be minimized.
-
Solvent Choice: Racemization can be solvent-dependent. For instance, processes using metal hydroxides in aprotic polar solvents like DMSO are known to cause racemization of similar amines.[4] If you suspect the solvent is contributing, consider switching to a less polar or protic alternative if your experiment allows.
-
Analytical Confirmation: Use a chiral HPLC or GC method to monitor the enantiomeric excess over time under your specific storage or reaction conditions.
-
Problem 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Probable Cause: New peaks indicate the formation of degradation products or impurities. These could be from oxidation, reaction with the solvent, or other side reactions. Forced degradation studies are often performed to intentionally create and identify such products.[2][6][7][8]
-
Solutions:
-
Characterize the Impurities: If you have access to mass spectrometry (LC-MS), determine the mass of the impurity peaks. An increase in mass of 14 Da (+O, -2H) or 16 Da (+O) could suggest oxidation products like N-oxides or hydroxylamines.[2]
-
Perform a Forced Degradation Study: To proactively identify potential degradants, you can subject your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a short period.[2][8][9] This helps in developing a stability-indicating analytical method that can resolve the parent compound from all potential impurities.[6][7]
-
Review Solvent and Reagent Purity: Impurities could be introduced from your solvent (e.g., peroxides in aged THF or ether) or other reagents. Ensure you are using fresh, high-purity materials.
-
Data & Protocols
Stability Data Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions. This is based on the general chemical principles of phenylethylamine salts.
| Solvent | Condition | Chemical Stability (Oxidation) | Chiral Stability (Racemization) | Notes |
| Methanol | RT, Air, Light | Low | High | Prone to oxidation. Prepare fresh. Store cold and dark. |
| Water (pH 4-6) | RT, Air, Dark | Moderate | High | Acidic pH stabilizes the protonated amine against oxidation.[1] |
| DMSO (anhydrous) | RT, Inert Gas | High | Moderate-High | Risk of racemization increases if any base is present.[4] |
| Dichloromethane | RT, Inert Gas | High | High | Good for short-term use if kept anhydrous and oxygen-free. |
| Aqueous Base (pH > 10) | RT | Very Low | Very Low | Rapid oxidation and racemization of the free amine are expected. |
Experimental Protocol: Rapid Stability Assessment by HPLC
This protocol outlines a basic workflow to assess the stability of your compound in a chosen solvent.
Objective: To determine the chemical purity and enantiomeric excess of (S)-1-(3-Fluorophenyl)ethylamine HCl in a specific solvent over 48 hours.
Materials:
-
(S)-1-(3-Fluorophenyl)ethylamine HCl
-
HPLC-grade solvent of choice (e.g., Methanol)
-
Amber HPLC vials
-
HPLC system with UV detector
-
Achiral C18 column (for purity analysis)
-
Chiral column (e.g., Chiralcel OD-H or equivalent, for e.e. analysis)
Procedure:
-
Solution Preparation: Accurately prepare a 1 mg/mL solution of the compound in your chosen solvent. Prepare this solution in an amber volumetric flask.
-
Initial Analysis (T=0): Immediately transfer an aliquot of the fresh solution to an HPLC vial.
-
Inject onto the achiral C18 column to determine the initial purity (Area %).
-
Inject onto the chiral column to determine the initial enantiomeric excess.
-
-
Sample Storage: Store the remaining solution in the sealed amber flask under the desired test condition (e.g., room temperature on the benchtop).
-
Time-Point Analysis: At specified time points (e.g., T=4h, 8h, 24h, 48h), withdraw an aliquot, transfer to a new vial, and re-analyze for both purity and enantiomeric excess using the same HPLC methods.
-
Data Analysis: Compare the purity and e.e. values at each time point to the T=0 values. A significant decrease in purity or e.e. indicates instability under the tested conditions. A degradation of 5-20% is a common target in forced degradation studies to ensure degradation products can be reliably detected.[8]
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Solution Discoloration
This diagram outlines the decision-making process when a freshly prepared solution shows an unexpected color change.
Caption: Troubleshooting flow for solution discoloration.
Diagram 2: General Stability Study Workflow
This diagram illustrates the key steps in performing a systematic stability study for the compound in a new solvent or formulation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 5. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. chiral-labs.com [chiral-labs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride via Diastereomeric Salt Resolution
Welcome to the technical support center for the purification of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the diastereomeric salt resolution of this critical chiral intermediate. (S)-1-(3-Fluorophenyl)ethylamine is a key building block in the synthesis of various pharmacologically active compounds.[1] Achieving high enantiomeric purity is paramount for its application in drug discovery and development.[2]
The most common and scalable method for resolving racemic 1-(3-Fluorophenyl)ethylamine is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2][3] This technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts to effect separation.[3][4][5] This guide will walk you through common challenges and provide actionable solutions to optimize your resolution process.
Troubleshooting Guide
This section addresses specific issues that may arise during the diastereomeric salt resolution of (S)-1-(3-Fluorophenyl)ethylamine.
Issue 1: No Crystal Formation or "Oiling Out"
You've mixed the racemic amine and the chiral resolving agent in your chosen solvent, but no crystals form, or an oil separates from the solution.
This is a frequent problem often related to solubility and supersaturation.[5]
Possible Causes & Solutions:
-
High Solubility of Diastereomeric Salts: The salts may be too soluble in the selected solvent system.[5]
-
Solution: Experiment with a range of solvents with varying polarities.[6] For amine resolutions, alcoholic solvents like methanol or ethanol are often good starting points.[7][8] Consider using a less polar solvent or a mixture of solvents to decrease solubility. Anti-solvent addition, where a solvent in which the salts are insoluble is slowly added, can also induce crystallization.[5]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the solubility limit at the current temperature.
-
Solution: Carefully evaporate some of the solvent to increase the concentration.[5] Alternatively, starting with a more concentrated solution can be beneficial.
-
-
Inhibition of Nucleation: The solution may be clean of nucleation sites, or impurities could be inhibiting crystal formation.[5]
-
Solution: Try "seeding" the solution by adding a few microscopic crystals of the desired diastereomeric salt.[5] If seeds are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Crystals have formed, but the yield of the desired (S)-amine diastereomeric salt is significantly lower than the theoretical 50%.
A low yield suggests that a substantial amount of the target diastereomer is still in the mother liquor.[5][9]
Possible Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent may not create a large enough solubility difference between the two diastereomeric salts.[5][9]
-
Premature Isolation: The crystallization process may not have reached equilibrium before filtration.[5][9]
-
Solution: Allow for longer crystallization times. Monitor the crystal formation over time and consider performing small-scale filtrations at different intervals to determine the optimal duration.[8]
-
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield.[6]
-
Solution: While a 1:1 ratio is a common starting point, it's worth investigating other ratios. Sometimes using 0.5 equivalents of the resolving agent can be more effective.[9]
-
-
Temperature Profile: The temperature at which crystallization occurs affects the solubility of the salts.[6]
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine
After isolating the diastereomeric salt, liberating the free amine, and analyzing its purity, the enantiomeric excess is below the desired level.
This indicates that the undesired diastereomer co-crystallized with the desired one.
Possible Causes & Solutions:
-
Co-crystallization: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar, leading to the precipitation of both.
-
Solution 1: Recrystallization: A common and effective method to improve purity is to recrystallize the isolated diastereomeric salt.[10] This process can be repeated until the desired enantiomeric excess is achieved.
-
Solution 2: Solvent Optimization: As with low yield, the solvent system is critical. A different solvent or solvent mixture may provide better selectivity.[6][11]
-
Solution 3: Digestion/Slurrying: Suspending the impure diastereomeric salt in a solvent where it has partial solubility and stirring for a period (digestion) can enrich the solid in the less soluble, desired diastereomer.[10][12]
-
-
Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the undesired diastereomer (kinetic control), whereas slower crystallization allows the system to reach equilibrium, favoring the less soluble diastereomer (thermodynamic control).[4]
-
Solution: Employ a slower cooling rate and allow for a longer crystallization time to favor thermodynamic equilibrium.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a classical technique for separating enantiomers.[2] It involves reacting a racemic mixture (a 50:50 mix of two enantiomers) with an enantiomerically pure chiral compound, known as a resolving agent.[5][13] This acid-base reaction forms a pair of diastereomeric salts.[13] Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physical properties, most notably solubility.[3][5] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of the solution.[2][5]
Q2: How do I select a suitable chiral resolving agent for 1-(3-Fluorophenyl)ethylamine?
A2: The choice of resolving agent is critical for a successful resolution.[6] For resolving a chiral amine like 1-(3-Fluorophenyl)ethylamine, you would use a chiral acid.[3] Common and effective choices include:
-
Tartaric Acid and its derivatives: Readily available, inexpensive, and widely documented.[2][3]
-
Mandelic Acid: Often forms highly crystalline salts, which can lead to high enantiomeric excess in a single crystallization.[2][3]
-
Camphorsulfonic Acid: A strong acid that can be particularly effective for less basic amines.[2][3]
A screening of several resolving agents is often the most practical approach to find the one that provides the best separation for your specific substrate and conditions.[6][13]
Q3: What analytical techniques are best for determining the enantiomeric excess (e.e.) of the final product?
A3: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique that separates enantiomers based on their differential interaction with a chiral stationary phase.[14]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to become volatile.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This method involves forming diastereomeric complexes with a chiral solvating or derivatizing agent, which results in distinct NMR signals for each enantiomer.[14][15][16]
Q4: Once I have the pure diastereomeric salt, how do I recover the free (S)-1-(3-Fluorophenyl)ethylamine?
A4: This process is often referred to as "salt breaking" or liberation of the free amine.
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent, often water or an aqueous/organic mixture.[5]
-
Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution, to neutralize the acidic resolving agent and liberate the free amine.[5][17] The solution should be made basic, which can be confirmed with pH paper.
-
Extraction: Extract the liberated free amine into an organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[1][17]
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified free amine.[1]
Q5: What is the procedure to convert the free (S)-1-(3-Fluorophenyl)ethylamine to its hydrochloride salt?
A5: To obtain the final hydrochloride salt:
-
Dissolve the purified free amine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[12]
-
Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Experimental Protocols & Data
General Workflow for Diastereomeric Salt Resolution
Screening of Resolving Agents and Solvents
The selection of the resolving agent and solvent is paramount for a successful resolution. A preliminary screening is highly recommended.
Protocol for Screening:
-
In separate small vials, dissolve a known amount of racemic 1-(3-Fluorophenyl)ethylamine.
-
Add an equimolar amount of a different chiral resolving agent to each vial.
-
Add a small amount of a test solvent and heat to dissolve.
-
Allow the vials to cool slowly to room temperature and then, if necessary, in a refrigerator.
-
Observe for crystal formation.
-
Isolate any crystalline material by filtration and analyze the solid and mother liquor by a suitable chiral method (e.g., chiral HPLC) to determine the diastereomeric excess and yield.[6]
Table 1: Hypothetical Screening Data
| Resolving Agent | Solvent | Crystal Formation | Diastereomeric Excess of Solid (%) |
| L-Tartaric Acid | Methanol | Good | 85 |
| L-Tartaric Acid | Ethanol | Moderate | 78 |
| (S)-Mandelic Acid | Isopropanol | Good | 92 |
| (S)-Mandelic Acid | Acetonitrile | Oiled Out | N/A |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethyl Acetate | Poor | 65 |
References
- Wikipedia. Chiral resolution. [Link]
- G. A. R. Garcia et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(33), 7687-7695.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2022). 6.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- A. Borghese et al. (2010). Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. Organic Process Research & Development, 14(2), 359-365.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8).
- BenchChem. (2025).
- BenchChem. (2025).
- Filo. (2025). Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin...
- chemeurope.com. Chiral resolution. [Link]
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- D. G. Hamilton. (2006). Experiment #5: Resolution of (R,S)
- K. Kodama et al. (2020). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 85(7), 4786-4793.
- J. A. Fuentes et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 45(44), 17935-17942.
- BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- E. Fogassy et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- A. M. Kelly et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Y. Li et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 387-393.
- BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
- ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]
- E. Fogassy et al. (2019). Bioorganic & Organic Chemistry. Gavin Publishers.
- M. Rachwalski et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984.
- Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- UCL Discovery. (2010).
- Chemistry LibreTexts. (2019). 6.
- D. J. T. O’Flynn et al. (2019). Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid [CF3CH(OH)COOH] by chiral benzylamines. Chirality, 31(11), 979-991.
- White Rose eTheses Online.
- A. Torbeev et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2488-2497.
- Reddit. (2023).
- HETEROCYCLES, 52(3). (2000).
- ResearchGate. (2015).
- D. Kozma et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 668.
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]
- D. J. T. O’Flynn et al. (2019). Summary of 3,3,3-trifluorolactic acid resolution outcomes using (S)-amines (1 mmol scale).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Impact of Impurities on Chiral Resolution Efficiency
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral separations. Here, we will explore the significant impact that impurities can have on chiral resolution efficiency and provide practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of impurities in chiral chromatography.
Q1: How can even trace levels of impurities significantly impact my chiral separation?
Impurities, even at trace levels, can disproportionately affect chiral separations due to the highly specific nature of the interactions between the analyte enantiomers and the chiral stationary phase (CSP).[1] The chiral recognition mechanism often relies on a precise three-point interaction between the analyte and the CSP.[2] Impurities can interfere with this delicate balance in several ways:
-
Competitive Binding: Impurities that are structurally similar to the analyte can compete for the same binding sites on the CSP, reducing the number of available sites for the desired enantiomers and thereby decreasing resolution.
-
Altering the Stationary Phase Environment: Some impurities can irreversibly adsorb to the stationary phase, creating active sites that lead to non-specific interactions and peak tailing.[3][4] This phenomenon, sometimes referred to as an "additive memory effect," can alter the column's selectivity over time.[1]
-
Changing Mobile Phase Properties: Acidic or basic impurities can alter the pH of the mobile phase, which can, in turn, affect the ionization state of the analyte and the CSP, leading to changes in retention and selectivity.[5][6]
Q2: What are the most common types of impurities that affect chiral resolution?
Impurities in pharmaceutical samples can originate from various sources, including the synthesis process, degradation, or the formulation itself.[7][8][9] Common culprits include:
-
Stereoisomeric Impurities: The undesired enantiomer is itself the most common chiral impurity.[7][10]
-
Structural Analogs and Intermediates: Unreacted starting materials or intermediates from the synthesis can have similar structures to the final product and interfere with the separation.[7][8]
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like hydrolysis, oxidation, or photolysis, creating new chemical entities that may co-elute with the desired enantiomers.[7][9]
-
Residual Solvents and Reagents: Solvents, catalysts, and other reagents used in the manufacturing process can remain in the final product and impact the chromatography.[8][9]
Q3: My resolution (Rs) is poor. Could an impurity be the cause?
Yes, poor resolution is a classic symptom of impurity interference. An ideal chiral separation should exhibit a baseline resolution (Rs) of greater than 1.5.[11] If you observe a lower Rs value, it's crucial to consider the presence of an impurity. The impurity may be co-eluting with one or both of your enantiomeric peaks, causing them to broaden and merge.
Q4: Can impurities affect the peak shape of my enantiomers?
Absolutely. Impurities can lead to various peak shape distortions:
-
Peak Tailing: This is often caused by strong, secondary interactions between the analyte and active sites on the column, which can be created or exacerbated by adsorbed impurities.[12] For basic analytes, acidic silanol groups on the silica support can be a source of tailing.[12]
-
Peak Fronting: This can occur due to column overload, but can also be a sign of an impurity that alters the sample's interaction with the stationary phase.
-
Peak Splitting or Shoulders: This is a strong indication of a co-eluting impurity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to impurities in your chiral separations.
Issue 1: Gradual or Sudden Loss of Resolution
Scenario: You had a well-resolved pair of enantiomers, but over a series of injections, the resolution has decreased significantly.
Possible Cause: Column contamination from sample impurities.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of resolution.
Expert Insights:
-
Column History Matters: Always document the history of your chiral columns, including the samples and mobile phases used.[1][4] This can provide crucial clues during troubleshooting.
-
Immobilized vs. Coated CSPs: Be aware of your column type. Immobilized polysaccharide columns can often be regenerated with strong solvents like THF or DMF, while coated columns have more restricted solvent compatibility.[4]
Issue 2: Poor Peak Shape (Tailing)
Scenario: Your enantiomeric peaks are exhibiting significant tailing, making accurate integration and quantification difficult.
Possible Cause: Secondary interactions with the stationary phase, often due to acidic or basic impurities in the sample or on the column.
Troubleshooting Steps:
-
Mobile Phase Additives: For basic analytes exhibiting tailing, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.05% - 0.1%) to the mobile phase can significantly improve peak shape.[12][13] These additives compete with the analyte for active sites on the stationary phase, masking the unwanted interactions.[12] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[13]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[12] Injecting a sample in a much stronger solvent can cause peak distortion.
-
pH Adjustment: Carefully controlling the mobile phase pH can suppress the ionization of either the analyte or residual silanol groups, minimizing secondary interactions.
Data Presentation: Effect of Mobile Phase Additives on Peak Shape
| Analyte Type | Common Issue | Additive | Typical Concentration | Mechanism of Action |
| Basic Compound | Peak Tailing | Diethylamine (DEA) | 0.1% | Masks acidic silanol sites on the CSP |
| Acidic Compound | Peak Tailing | Trifluoroacetic Acid (TFA) | 0.1% | Suppresses ionization of the analyte |
Issue 3: Unexplained Peaks or Altered Retention Times
Scenario: You observe extra peaks in your chromatogram that are not present in your standard, or the retention times of your enantiomers are shifting between runs.
Possible Cause: Presence of unknown impurities or degradation of your sample.
Troubleshooting and Identification Workflow:
Caption: A logical workflow for identifying unknown impurities.
Expert Insights:
-
LC-MS is a Powerful Tool: Coupling your chiral HPLC method to a mass spectrometer is one of the most effective ways to identify unknown impurities.[14] The mass-to-charge ratio can provide a definitive molecular weight for the impurity, which is a critical piece of information for structural elucidation.
-
Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies on your API. This involves subjecting the sample to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate the formation of degradants.[7]
Section 3: Advanced Protocols
This section provides detailed experimental protocols for investigating and mitigating the impact of impurities.
Protocol 1: Impurity Spiking Study to Confirm Impact on Resolution
Objective: To quantitatively assess the effect of a known impurity on the chiral resolution of your target compound.
Materials:
-
Pure enantiomers of your target compound
-
Isolated or synthesized impurity of known concentration
-
Validated chiral HPLC method
Procedure:
-
Prepare a Stock Solution: Create a stock solution of your racemic target compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare Impurity Stock Solution: Prepare a stock solution of the impurity at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Create a Spiking Series: Prepare a series of samples by adding increasing amounts of the impurity stock solution to aliquots of the target compound stock solution. The impurity levels should bracket the expected range in your typical samples (e.g., 0.1%, 0.5%, 1.0%, 2.0% relative to the target compound).
-
Analysis: Inject each sample in triplicate onto your chiral HPLC system.
-
Data Evaluation: For each chromatogram, measure the resolution (Rs) between the enantiomers, the peak area of each enantiomer, and the peak area of the impurity.
Data Analysis and Visualization:
Plot the resolution (Rs) as a function of the impurity concentration. This will provide a clear visual representation of the impurity's impact.
Quantitative Impact of Impurity X on the Resolution of Compound Y
| Impurity Concentration (%) | Average Resolution (Rs) | % Decrease in Rs |
| 0.0 (Control) | 2.1 | 0% |
| 0.1 | 1.9 | 9.5% |
| 0.5 | 1.6 | 23.8% |
| 1.0 | 1.2 | 42.9% |
| 2.0 | 0.8 | 61.9% |
Section 4: Conclusion
The presence of impurities is a critical factor that can significantly compromise the efficiency and reliability of chiral separations. A thorough understanding of the potential sources of impurities and their mechanisms of interference is essential for developing robust and reproducible methods. By employing a systematic troubleshooting approach, leveraging advanced analytical techniques like LC-MS, and performing confirmatory studies such as impurity spiking, researchers can effectively identify, mitigate, and control the impact of impurities, ensuring the quality and accuracy of their chiral analyses.
References
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem. URL
- Playing with Selectivity for Optimal Chiral Separation.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem. URL
- Troubleshooting poor resolution in chiral chrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. URL
- Chiral mobile phase additives in HPLC enantiosepar
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Semantic Scholar. URL
- IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD. URL
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. URL
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. URL
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. URL
- Trouble with chiral separations.
- Optical Purity and Enantiomeric Excess. Master Organic Chemistry. URL
- Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- Enantiomeric excess. Wikipedia. URL
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. URL
- Basics of chiral HPLC. Sigma-Aldrich. URL
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. URL
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. URL
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. URL
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. PubMed. URL
- Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase.
- Recent Trends in Chiral Separation– A Collective Paradigm of Selected Chiral Impurities. URL
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
- (PDF) IMPURITIES IN PHARMACEUTICALS: A REVIEW.
- Impurity Profiling in Drug Development. Veeprho. URL
- Advances in Impurity Profiling of Pharmaceutical Formul
- The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.
- IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. URL
- Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. URL
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. URL
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. R Discovery - Researcher.Life. URL
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. URL
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Chiral resolution. Wikipedia. URL
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. URL
- Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. URL
- Chiral separations in reversed-phase liquid chromatography: Evaluation of several polysaccharide-based chiral stationary phases for a separation strategy update.
- “Chiral Impurity Methods – Case Study”. HPLC. URL
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). URL
- Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich. URL
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. veeprho.com [veeprho.com]
- 10. ijnrd.org [ijnrd.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Solvent Selection for Diastereomeric Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the critical role solvent selection plays in achieving successful chiral resolution.
Fundamental Principles: Why the Solvent is a Master Variable
Chiral resolution by diastereomeric salt crystallization is a powerful technique that leverages the different physical properties of diastereomeric salts, primarily their solubility, to achieve separation.[1] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics that can be exploited.[1][2] The choice of solvent is arguably the most critical parameter in this process because it directly modulates the solubility of each diastereomer.[1] An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomer, enabling the selective crystallization of one over the other.[1][3] Beyond solubility, the solvent also influences crystal growth rates, crystal shape (habit), and the kinetics of nucleation, all of which are pivotal for an efficient and scalable separation process.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Issue 1: No Crystals are Forming, or an Oil/Amorphous Solid Precipitates.
Q: I've mixed my racemic compound and resolving agent, but I'm getting an oily liquid ("oiling out") or no precipitate at all. What's happening and what should I do?
A: This is one of the most common challenges and typically points to issues with supersaturation, solvent choice, or impurities.[5] "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline one.[5][6][7]
Causality & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved and preventing the solution from becoming supersaturated.[6][7][8] Conversely, a very poor solvent can cause the salts to crash out of solution too quickly as a non-crystalline oil.
-
Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution, meaning the concentration of the salt is above its solubility limit at a given temperature.[7][8][9] Your solution may simply be too dilute.[6]
-
Inducing Nucleation: Sometimes a supersaturated solution is stable and reluctant to form the initial crystal nuclei.
-
Presence of Impurities: Trace impurities in your starting materials can inhibit crystal formation.[5][6]
-
Solution: Ensure your racemic compound and resolving agent are of high purity.[5] An additional purification step prior to salt formation may be necessary.
-
Issue 2: The Diastereomeric Excess (d.e.) of My Crystals is Low.
Q: I've successfully obtained crystals, but analysis shows a low diastereomeric excess (d.e.). How can I improve the purity?
A: Low d.e. indicates poor separation and suggests that the solubilities of the two diastereomers in your chosen solvent are too similar, leading to co-precipitation.[6]
Causality & Solutions:
-
Suboptimal Solvent Choice: This is the most common cause. The solvent system is not creating a large enough solubility differential between the two diastereomers.
-
Cooling Rate is Too Fast: Rapidly cooling the solution ("crash cooling") can cause the more soluble diastereomer to be trapped within the crystal lattice of the less soluble one.[7][12]
-
Solution: Implement a slower, more controlled cooling profile.[7] This allows for the selective crystallization of the less soluble diastereomer under near-equilibrium conditions.
-
-
Formation of a Solid Solution: In some challenging cases, both diastereomers incorporate into the same crystal lattice, forming a solid solution which is difficult to separate by simple crystallization.[6] Understanding the ternary phase diagram of your system can help diagnose this issue.[11][13][14]
Issue 3: The Yield of My Desired Diastereomeric Salt is Very Low.
Q: My crystals are pure (high d.e.), but the isolated yield is unacceptably low. What are the potential causes and solutions?
A: Low yield means that a significant portion of your desired, less-soluble diastereomer is remaining in the mother liquor.[7]
Causality & Solutions:
-
High Solubility of the Desired Salt: The "less soluble" diastereomer may still have significant solubility in the chosen solvent, even at low temperatures.[6]
-
Suboptimal Final Temperature: The final crystallization temperature might be too high, leaving a significant amount of the product dissolved.[6]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is a critical parameter.[5] Using 0.5 equivalents of resolving agent versus 1.0 equivalent can fundamentally change the solid-liquid phase equilibria.[17]
-
Solution: Experiment with different molar ratios. For a dicarboxylic acid resolving agent, for example, testing both 0.5 and 1.0 equivalents is recommended.[17]
-
Experimental Protocols & Data
Workflow for Solvent Selection
A systematic approach is key to efficiently identifying an optimal solvent system. The following workflow outlines the major steps from initial screening to optimization.
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly screen a diverse set of solvents to identify promising candidates for selective crystallization.[6]
Materials:
-
Racemic compound and chiral resolving agent
-
A diverse set of solvents (see Table 1)
-
96-well microplate with sealing mat
-
Automated liquid handler (optional) or multichannel pipette
-
Plate shaker with temperature control
-
Plate centrifuge
-
Analytical instrumentation for d.e. determination (e.g., Chiral HPLC).[18]
Procedure:
-
Preparation: Prepare a stock solution of the racemic compound and resolving agent in a suitable volatile solvent like methanol.[3]
-
Dispensing: Dispense a fixed volume of the stock solution into each well of the 96-well plate.
-
Evaporation: Evaporate the initial solvent completely (e.g., using a vacuum centrifuge) to leave a solid residue of the diastereomeric salt mixture in each well.[6]
-
Solvent Addition: Add a fixed volume of each unique screening solvent to the respective wells.[6]
-
Equilibration: Seal the plate and agitate at a controlled temperature (e.g., 25 °C) for 24 hours to allow the system to reach solid-liquid equilibrium.[6]
-
Separation: Centrifuge the plate to pellet the solid material.[6]
-
Sampling: Carefully collect a sample of the supernatant (mother liquor) from each well.[3][6]
-
Analysis: Analyze the supernatant samples by a validated chiral method (e.g., HPLC) to determine the concentration of each diastereomer remaining in the solution.[3][6]
-
Evaluation: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.[6]
Data Presentation: Solvent Properties Table
The choice of initial screening solvents should cover a range of polarities and functionalities.[11]
| Solvent Class | Example Solvent | Boiling Point (°C)[19] | Polarity | Key Characteristics |
| Alcohols | Isopropanol (IPA) | 82 | Polar Protic | Good H-bonding capability, often provides moderate solubility. |
| Ethanol | 78 | Polar Protic | Similar to IPA, widely used. | |
| Esters | Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Good general solvent, moderate polarity. |
| Ketones | Acetone | 56 | Polar Aprotic | Can be too strong a solvent, but useful in mixtures.[20] |
| Ethers | 2-Methyl-THF | 80 | Polar Aprotic | Greener alternative to THF, moderate polarity.[21] |
| Nitriles | Acetonitrile (ACN) | 82 | Polar Aprotic | Strong solvent, often used in analysis. |
| Hydrocarbons | Toluene | 111 | Nonpolar | Useful for less polar compounds or as an anti-solvent. |
| Heptane | 98 | Nonpolar | Common anti-solvent to induce precipitation.[8] |
Note: This table provides a general guide. The optimal solvent is highly specific to the diastereomeric salts being resolved.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent if I have no prior information? A good starting point is a solvent in which the racemate and resolving agent have moderate solubility at elevated temperatures.[6] Alcohols like ethanol or isopropanol are common starting points. It is highly recommended to screen a range of solvents with different properties, including polarity and hydrogen-bonding capabilities.[11]
Q2: Can I use a solvent mixture? Yes, solvent mixtures are powerful tools.[12] They allow for fine-tuning of the solvent properties to optimize the solubility differential. A common strategy is to dissolve the salt mixture in a "good" solvent and then slowly add a "poor" or "anti-solvent" to induce the crystallization of the less soluble diastereomer.[7][8]
Q3: How does temperature affect the crystallization process? Temperature has a major impact on solubility.[6] Typically, solubility increases with temperature. This property is exploited by dissolving the salts at a high temperature and then cooling slowly to induce crystallization. A well-controlled cooling profile is essential for achieving good selectivity and yield.[6]
Q4: What analytical method is best for determining diastereomeric excess (d.e.)? Chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its accuracy and robustness in separating and quantifying stereoisomers.[18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often after converting the enantiomers into diastereomers with a chiral derivatizing agent to induce distinguishable signals.[18][22]
Q5: My crystallization is too fast and produces fine needles. Is this a problem? Rapid crystallization often leads to lower purity (low d.e.) and can result in small, needle-like crystals that are difficult to filter and wash effectively.[4] This is typically caused by too high a level of supersaturation. Try using a more dilute solution, a slower cooling rate, or a solvent in which the salt is slightly more soluble to slow down the crystal growth.
Troubleshooting Decision Tree
References
- BenchChem. (2025).
- BenchChem. (2025).
- APC. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
- BenchChem. (2025).
- ResearchGate. (2025). Phase diagrams of diastereomeric pairs in inclusion resolution.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
- Bosits, M. H., et al. (2022).
- Organic Process Research & Development. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
- BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- University of Geneva. (n.d.).
- Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis.
- White Rose Research Online. (n.d.). green solvent selection guides.
- Organic Letters. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect.
- How It Comes Together. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. unifr.ch [unifr.ch]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Incomplete Amide Bond Formation
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've observed that while amide bond formation is a cornerstone of synthetic chemistry, achieving high yields and purity can be deceptively complex. This guide is structured to address the most common challenges you might face, providing not just solutions, but also the underlying rationale to empower your decision-making in the lab.
Part 1: Foundational Knowledge - The "Why" Behind Amide Coupling
Before delving into troubleshooting, it's crucial to understand the fundamental mechanism. The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.
Methods to improve the crystallinity of diastereomeric salts
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization.
As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable solutions to common challenges encountered during the chiral resolution of compounds via diastereomeric salt crystallization. This resource is structured to move from frequently asked questions to detailed troubleshooting and finally to robust experimental protocols, ensuring you have the information you need at every stage of your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using diastereomeric salt crystallization?
A: Chiral resolution by diastereomeric salt crystallization is a powerful technique for separating enantiomers. It operates on the principle that while enantiomers (mirror-image isomers) have identical physical properties, diastereomers (stereoisomers that are not mirror images) do not.[1][2] By reacting a racemic mixture (a 50:50 mix of two enantiomers) with a single, pure enantiomer of a chiral resolving agent, you form a pair of diastereomeric salts.[2][3] These salts, having different three-dimensional structures, exhibit different physicochemical properties, most importantly, different solubilities in a given solvent.[2][4][5][6] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated.[2][4]
Q2: How critical is the choice of solvent in this process?
A: The solvent is arguably the most critical variable in a diastereomeric salt resolution.[2][7][8] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, which is the very basis of the separation.[2][7] The solvent also influences other key factors such as crystal shape and size (habit), as well as the rates of nucleation and crystal growth.[2] A poor solvent choice can lead to no crystallization, the crystallization of both salts, or the formation of oils instead of crystals.
Q3: What should I consider when selecting a chiral resolving agent?
A: The selection of an effective resolving agent is a multi-faceted decision.[2] Key considerations include:
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically feasible for your intended scale of work.[2]
-
Chemical Reactivity: It must readily form a salt with your racemic compound.[2]
-
Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline and, crucially, display a significant difference in solubility in a common, practical solvent.[2] It is often necessary to screen a variety of resolving agents to find the most effective one for your specific compound.[2][9]
Q4: I'm getting an oil instead of crystals. What is "oiling out" and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This often happens if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[2][8] To troubleshoot this:
-
Add more solvent: This will decrease the concentration and may prevent oiling out.[8]
-
Lower the crystallization temperature: A lower temperature might be below the melting point of the salt.[8]
-
Change the solvent system: A different solvent, perhaps one that is less polar, may favor crystallization.[8]
Q5: Is it possible to achieve a yield greater than the theoretical maximum of 50% for the desired enantiomer?
A: Yes, under specific conditions, yields approaching 100% are possible through a technique called Crystallization-Induced Diastereomeric Transformation (CIDT).[2] This advanced method is applicable when the undesired diastereomer remaining in the solution can be converted (epimerized) into the desired, less soluble diastereomer.[10] As the desired diastereomer crystallizes out of solution, the equilibrium shifts, driving the conversion of the undesired form to the desired form, which then also crystallizes.[10] This process requires a catalyst, often a base, to facilitate the epimerization.[10]
Troubleshooting Guide: From Poor Crystals to Low Purity
This section addresses specific experimental problems with a focus on the underlying scientific causes and their solutions.
Problem 1: No crystals are forming.
This is a frequent issue that typically points to problems with solubility and supersaturation.[2]
| Possible Cause | Explanation | Recommended Solution |
| High Solubility of Both Salts | The diastereomeric salts may be too soluble in the chosen solvent system, preventing precipitation.[2][7] | Conduct a thorough solvent screen to find a system where one salt is significantly less soluble.[7][8] Consider anti-solvent addition, where a solvent in which the salts are poorly soluble is slowly added to induce crystallization.[2][7] |
| Insufficient Supersaturation | The concentration of the salt might be below its solubility limit at the given temperature.[2][7] | Carefully evaporate some of the solvent to increase the concentration.[2][8] Alternatively, slowly cool the solution, as the solubility of most diastereomeric salts decreases with temperature.[2][7] |
| Inhibition by Impurities | Trace impurities in the starting materials can inhibit the formation of crystal nuclei.[2][7] | Ensure that the racemic compound and the resolving agent are of high purity.[2][7] If necessary, purify the starting materials before the resolution experiment. |
| High Nucleation Energy Barrier | The system may be in a metastable zone where spontaneous nucleation is very slow. | Try to induce nucleation by scratching the inside of the flask with a glass rod. Seeding the solution with a small, pure crystal of the desired diastereomeric salt is a highly effective method.[2][4][11] |
Problem 2: The crystals are very small, needle-like, or have poor morphology.
Poor crystal quality can be attributed to rapid crystallization, excessively high supersaturation, or the presence of impurities. The goal is to slow down the crystallization process.
| Possible Cause | Explanation | Recommended Solution |
| Too Rapid Crystallization | Fast cooling or rapid addition of an anti-solvent leads to the formation of many small crystals or even an amorphous powder. | Implement a controlled, slow cooling profile. Slower cooling rates generally lead to larger, more well-defined crystals.[7] |
| High Level of Supersaturation | A very high degree of supersaturation favors rapid nucleation over controlled crystal growth. | Start with a less concentrated solution or use a solvent in which the desired diastereomeric salt has slightly higher solubility to allow for more controlled growth. |
| Presence of Impurities | Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality.[7] | Use highly purified starting materials. Filtering the hot solution before cooling can remove particulate impurities. |
Problem 3: The diastereomeric excess (d.e.) of the crystallized salt is low.
Low diastereomeric excess indicates poor separation of the two diastereomers, which is the core of the resolution problem.
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Solvent System | The chosen solvent does not provide a sufficient solubility difference between the two diastereomeric salts. | A systematic solvent screen is the most effective way to identify a solvent that maximizes the solubility difference.[8] |
| Kinetic vs. Thermodynamic Control | The crystallization may be under kinetic control, where the less stable but faster-forming diastereomer precipitates, or the system may not have reached thermodynamic equilibrium.[12] | Allow for longer crystallization times to approach thermodynamic equilibrium, where the most stable (often least soluble) salt is favored.[12] Conversely, very short crystallization times can sometimes trap a kinetically favored product.[13] |
| Solid Solution Formation | In some challenging cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization very difficult.[2][14] | This is a complex issue. Changing the resolving agent to alter the crystal packing can be effective.[2] Recrystallizing the obtained salt multiple times can improve purity, although this may come at the cost of yield.[2] |
| Incorrect Stoichiometry | The ratio of the resolving agent to the racemic compound can influence the outcome. | Experiment with different stoichiometries. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[9][15] |
Detailed Experimental Protocols
Protocol 1: Rapid Solvent Screening for Crystallization
Objective: To efficiently identify a promising solvent system for the selective crystallization of one diastereomer.
Methodology:
-
Preparation: In a 96-well microplate or a series of small vials, dispense a known amount of the racemic compound.
-
Salt Formation: Add a solution of the chiral resolving agent (typically 0.5-1.0 molar equivalents) in a volatile solvent like methanol.[16] Allow the salt to form, then evaporate the solvent completely.[16]
-
Solvent Addition: To each well/vial, add a fixed volume of a different screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile).[2] It is crucial to test a range of solvents with varying polarities.
-
Equilibration: Seal the plate/vials and agitate (shake or stir) at a controlled temperature (e.g., 45-50°C) for several hours to ensure dissolution, followed by a slow, controlled cooling ramp to room temperature or below.[16]
-
Analysis:
-
Visual Inspection: Observe which wells have formed a crystalline precipitate.
-
Supernatant Analysis: Carefully sample the supernatant (mother liquor) from each well. Analyze the supernatant by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[8]
-
Selection: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is the most promising candidate for achieving high selectivity.[8]
-
Protocol 2: Optimizing the Cooling Profile for Crystal Quality
Objective: To control the rate of cooling to improve crystal size, morphology, and purity.
Methodology:
-
Dissolution: Dissolve the diastereomeric salt mixture in the optimal solvent identified from screening at an elevated temperature until a clear solution is obtained.
-
Controlled Cooling: Using a programmable reactor or bath, cool the solution to the final crystallization temperature at a controlled, linear rate.
-
Experiment Design: Run a series of experiments varying the cooling rate. For example:
-
Experiment A: Fast cool (e.g., 20°C/hour)
-
Experiment B: Moderate cool (e.g., 10°C/hour)
-
Experiment C: Slow cool (e.g., 5°C/hour)
-
Experiment D: Very slow cool (e.g., 1-2°C/hour)[7]
-
-
Isolation: Once the final temperature is reached, hold for a period to maximize yield, then isolate the crystals by filtration.
-
Analysis: Analyze the crystals from each experiment for diastereomeric excess (d.e. %), yield (%), and crystal size/morphology (e.g., by microscopy).
Data Presentation: Impact of Cooling Rate
The following table illustrates a typical trend observed when optimizing the cooling rate. Slower cooling rates generally afford larger crystals with higher purity.
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (%) |
| 20 (Crash Cool) | < 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 2 | 500 | 98 |
| 1 | > 700 | > 99 |
| Note: This table presents hypothetical data to illustrate a general trend. Actual results will vary.[7] |
Visualizing the Workflow
Diagram 1: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Diagram 2: Troubleshooting Logic for No Crystallization
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. unifr.ch [unifr.ch]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. unchainedlabs.com [unchainedlabs.com]
Navigating the Chasm: A Technical Guide to Scaling Up Chiral Resolution from Lab to Pilot Plant
For researchers, scientists, and drug development professionals, the successful resolution of enantiomers at the laboratory scale is a significant milestone. However, the journey from milligram-scale success to producing kilograms of enantiomerically pure material in a pilot plant is fraught with challenges. This technical support guide provides in-depth, field-proven insights into troubleshooting and optimizing the scale-up of chiral resolution processes. Here, we dissect the complexities of preparative chromatography and diastereomeric salt crystallization, offering practical solutions to common hurdles encountered during this critical transition.
Section 1: Choosing Your Path: A Comparative Overview of Scale-Up Techniques
The choice of chiral resolution technique at the pilot scale is a critical decision influenced by factors such as the physicochemical properties of the compound, required throughput, cost of goods, and regulatory considerations.[1][2] The two primary methods employed are preparative chromatography and diastereomeric salt crystallization.
A third, highly efficient technique for large-scale continuous separation is Simulated Moving Bed (SMB) chromatography, which can offer significant advantages in terms of solvent consumption and productivity compared to batch chromatography.[3][4]
| Feature | Preparative HPLC/SFC | Diastereomeric Salt Crystallization | Simulated Moving Bed (SMB) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[5] | Formation of diastereomers with different solubilities.[5] | Continuous counter-current chromatographic process.[6] |
| Scalability | Good, but can be costly in terms of solvent and CSP at very large scales.[7] | Excellent for large volumes, often more cost-effective.[2] | Excellent for large-scale, continuous production.[8] |
| Development Time | Method development can be rapid with automated screening systems.[9] | Requires screening of resolving agents and solvents, which can be time-consuming.[10][11] | Requires detailed method development and process modeling.[3] |
| Solvent Consumption | High for HPLC; significantly lower for SFC.[12] | Generally lower than batch chromatography. | Significantly lower than batch chromatography due to solvent recycling.[3] |
| Throughput | Moderate to high, dependent on cycle time and column size. | High, suitable for large batch production. | Very high, continuous process. |
| Cost of Goods | Can be high due to expensive CSPs and solvents (especially for HPLC).[7] | Generally lower, dependent on the cost of the resolving agent. | Higher initial capital investment, but lower operating costs at scale.[8] |
Section 2: Preparative Chromatography (HPLC & SFC) Scale-Up: Troubleshooting Guide
Scaling up a chiral chromatographic method involves more than simply using a larger column. Maintaining resolution, managing increased backpressure, and optimizing loading are common challenges.[7][13] Supercritical Fluid Chromatography (SFC) is often preferred for preparative chiral separations due to its lower solvent consumption and faster run times compared to HPLC.[12][14]
FAQs for Preparative Chromatography Scale-Up
Q1: My resolution has significantly decreased after scaling up from an analytical column. What are the likely causes and solutions?
A1: A loss of resolution upon scale-up is a common issue. Here’s a troubleshooting workflow:
-
Did you maintain the linear velocity? When scaling up, the flow rate should be increased proportionally to the square of the column diameter's radius to maintain the same linear velocity as the analytical method.
-
Is your column packed efficiently? Poorly packed preparative columns can lead to band broadening and loss of resolution. Ensure the column is packed according to the manufacturer's specifications.
-
Have you considered the particle size? If you switched to a larger particle size for the preparative column to manage backpressure, a decrease in efficiency and resolution is expected.[15] You may need to optimize other parameters to compensate.
-
Is your sample overloaded? Exceeding the loading capacity of the column will cause peak broadening and loss of resolution. Perform a loading study on a smaller semi-preparative column to determine the optimal sample load before moving to the pilot-scale column.
Q2: The backpressure on my preparative column is exceeding the system limits. How can I manage this?
A2: High backpressure is a frequent problem in preparative chromatography. Consider these solutions:
-
Reduce the flow rate: This is the most straightforward way to decrease backpressure, but it will also increase the run time.
-
Increase the particle size of the stationary phase: Larger particles create a more permeable column bed, reducing backpressure. However, this will also lead to lower column efficiency.[15]
-
Decrease the mobile phase viscosity: For HPLC, switching to a solvent with lower viscosity (e.g., acetonitrile instead of methanol) can help. For SFC, adjusting the temperature and pressure can alter the viscosity of the supercritical fluid.[15]
-
Check for blockages: Ensure that frits and tubing are not clogged with particulate matter from the sample or mobile phase.
Q3: How can I optimize the sample loading to maximize throughput without sacrificing purity?
A3: Optimizing loading is key to productive preparative chromatography.
-
Perform a loading study: Start with a low injection volume and incrementally increase it while monitoring the resolution and peak shape. The optimal load is the maximum amount you can inject before the desired purity is compromised.
-
Use a higher concentration sample: Dissolving your sample in a stronger solvent can allow for a smaller injection volume of a more concentrated solution. However, be cautious of solvent effects that can distort peak shape.
-
Employ stacked injections: This technique involves injecting the next sample before the previous one has fully eluted, significantly reducing the cycle time and increasing throughput, especially in isocratic separations.[16]
Q4: What are the best practices for selecting a Chiral Stationary Phase (CSP) for preparative SFC?
A4: The choice of CSP is critical for a successful chiral separation.
-
Screen a variety of CSPs: There is no universal CSP, so screening a range of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type) is essential.[17] Automated screening systems can expedite this process.[9]
-
Consider immobilized CSPs: Immobilized polysaccharide-based CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be used for method development and optimization.
-
Evaluate loading capacity: Different CSPs have different loading capacities. It's important to assess this during the screening phase to ensure the chosen CSP is suitable for preparative-scale work.
Experimental Protocol: Scaling Up a Chiral SFC Method
This protocol outlines the key steps for transferring a chiral separation method from an analytical UPC² system to a preparative SFC system.
-
Analytical Method Development:
-
Screen a diverse set of chiral columns (e.g., cellulose and amylose-based) using a generic gradient (e.g., 5-40% methanol in CO₂ over 5 minutes).[16]
-
Identify the column and co-solvent that provide the best initial separation.
-
Optimize the isocratic conditions by adjusting the co-solvent percentage, temperature, and backpressure to maximize resolution and minimize run time.[15]
-
-
Scale-Up Calculations:
-
Calculate the new flow rate for the preparative column to maintain the same linear velocity:
-
New Flow Rate = Old Flow Rate × (ID_prep / ID_analytical)²
-
-
Calculate the injection volume for the preparative column based on a loading study.
-
-
Preparative SFC Run:
-
Equilibrate the preparative column with the optimized mobile phase.
-
Perform a test injection at the calculated scaled-up conditions to verify the separation.
-
If necessary, fine-tune the backpressure on the preparative system to match the retention times of the analytical method.
-
Once the separation is confirmed, proceed with stacked injections for high-throughput purification.[16]
-
Section 3: Diastereomeric Salt Crystallization: Troubleshooting Guide
Diastereomeric salt crystallization is a powerful and often cost-effective method for large-scale chiral resolution.[18] However, the success of this technique hinges on the careful selection of a resolving agent and crystallization solvent, as well as precise control over the crystallization process.[11][19]
FAQs for Diastereomeric Salt Crystallization Scale-Up
Q1: I've mixed my racemate and resolving agent, but no crystals are forming. What should I do?
A1: The failure of crystals to form is a common issue and usually points to problems with solubility or supersaturation.
-
Is the diastereomeric salt too soluble? The salt may be too soluble in the chosen solvent. A systematic solvent screening is necessary to find a solvent in which one diastereomer is significantly less soluble than the other.[20]
-
Is the solution supersaturated? Crystallization will not occur if the solution is not supersaturated. You can induce supersaturation by:
-
Cooling: Slowly cool the solution. The rate of cooling can significantly impact crystal size and purity.[21]
-
Evaporation: Carefully evaporate some of the solvent to increase the concentration.
-
Anti-solvent addition: Add a solvent in which the diastereomeric salt is insoluble to induce precipitation.
-
-
Are there impurities present? Impurities can inhibit nucleation. Ensure your starting materials are of high purity.[19]
Q2: I'm getting an oil or gum instead of crystals ("oiling out"). How can I prevent this?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase.[20] This is often caused by:
-
High supersaturation: The solution is too concentrated, or the cooling rate is too fast. Try using a more dilute solution or a slower cooling rate.
-
Inappropriate solvent: The solvent may not be suitable for crystallization. A different solvent or a co-solvent system might be necessary.
-
High temperature: The crystallization temperature may be too high. Experiment with lower temperatures.
Q3: The yield of my desired diastereomer is very low. How can I improve it?
A3: Low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.
-
Optimize the solvent: Screen for a solvent that minimizes the solubility of the desired diastereomeric salt while maximizing the solubility of the other.[20]
-
Adjust the stoichiometry: The molar ratio of the resolving agent to the racemate is a critical parameter. A 1:1 ratio is a good starting point, but optimization may be required.
-
Allow for sufficient crystallization time: Ensure the crystallization has reached equilibrium before filtering the crystals.
-
Consider a Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in solution, it can be converted to the desired enantiomer, which then crystallizes, potentially leading to a theoretical yield of 100%.
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. What are the next steps?
A4: Low diastereomeric purity can often be improved.
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity. Recrystallizing the diastereomeric salt from a suitable solvent can significantly improve the d.e.
-
Optimize the cooling rate: A slower cooling rate generally leads to the formation of larger, purer crystals.[21]
-
Wash the crystals effectively: Ensure the crystals are washed with a cold solvent in which the salt has low solubility to remove any adhering mother liquor containing the undesired diastereomer.
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol provides a general workflow for developing and scaling up a diastereomeric salt crystallization.
-
Screening of Resolving Agents and Solvents:
-
Use a high-throughput screening approach to test a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) with a range of solvents (e.g., alcohols, esters, ketones, and their mixtures with water).[10][22]
-
Dissolve the racemate and the resolving agent (typically in a 1:1 molar ratio) in a small volume of solvent with heating.
-
Allow the solutions to cool slowly and observe for crystal formation.
-
Analyze the resulting crystals and mother liquor by chiral HPLC to determine the enantiomeric excess (e.e.) and yield.
-
-
Optimization of Crystallization Conditions:
-
Once a promising resolving agent and solvent system are identified, optimize the crystallization parameters at the lab scale (e.g., 1-5 g).
-
Investigate the effect of the racemate to resolving agent ratio, concentration, cooling profile, and agitation rate on the yield and d.e.[23]
-
-
Pilot Plant Scale-Up:
-
Based on the optimized lab-scale process, scale up the crystallization to the desired pilot plant volume.
-
Ensure that the pilot plant reactor has adequate heating, cooling, and agitation capabilities to mimic the optimized lab conditions.
-
Monitor the crystallization process closely (e.g., using in-situ probes to track supersaturation) to ensure consistency and reproducibility.
-
-
Liberation of the Free Enantiomer:
-
After isolating the diastereomerically pure salt, it needs to be converted back to the free enantiomer.
-
This is typically achieved by dissolving the salt in a biphasic system (e.g., water and an organic solvent) and adjusting the pH to break the salt.
-
The desired enantiomer is then extracted into the organic phase and isolated.
-
Section 4: Concluding Remarks
The successful scale-up of a chiral resolution process from the laboratory to the pilot plant is a multifaceted challenge that requires a deep understanding of the underlying principles of the chosen technique and a systematic approach to troubleshooting and optimization. By carefully considering the factors outlined in this guide and employing a data-driven approach to process development, researchers and scientists can navigate the complexities of scale-up and efficiently produce enantiomerically pure compounds for further development.
References
- Biba, M., et al. (2014). Effect of particle size on the speed and resolution of chiral separations using supercritical fluid chromatography.
- LCGC International. (2014). Chiral Separations. LCGC North America, 32(s4), 32-37. [Link]
- Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1777-1790. [Link]
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Phenomenex. (2017). Chiral Chromatography and the Pharmaceutical Industry. [Link]
- Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up.
- Basha, S. J. S., & Kumar, T. S. (2023). Why is Chiral Column Chromatography important in Pharmaceuticals?.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. [Link]
- Tiritan, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1967. [Link]
- Kállai-Szabó, N., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1836-1847. [Link]
- Dapremont, O. (2006). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Technology, 30(10), 80-90. [Link]
- Gu, T. (2014). Guidelines for Optimization and Scale-Up in Preparative Chromatography. Chemical Engineering Progress, 110(8), 37-43. [Link]
- Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5543. [Link]
- Ahuja, S. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare. [Link]
- Lipka, E., et al. (2020). Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy.
- ResearchGate. (n.d.).
- Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5147-5182. [Link]
- ResearchGate. (2018).
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Lee, C. (2022).
- ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. [Link]
- Mazzotti, M., et al. (2009). Simulated moving bed chromatography for the separation of enantiomers.
- Shimadzu. (2016).
- Denmark Group, University of Illinois. (n.d.).
- MPG.PuRe. (n.d.).
- YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
- De Antonis, K. (2014). A generic approach for the development of chiral separation methods in supercritical fluid chromatography.
- Agilent. (2019).
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
- AIChE. (n.d.).
- ResearchGate. (n.d.).
- Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- Waters Corporation. (n.d.). Preparative SFC Method Development.
- Guiochon, G., & Felinger, A. (2004).
- University of Rochester. (n.d.).
- B'Hymer, C. (2016). Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases.
- Belole, A. M., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science, 54(5), 702-711. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. "Optimal design of simulated moving bed chromatography for chiral separ" by Ki Bong Lee [docs.lib.purdue.edu]
- 9. agilent.com [agilent.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. waters.com [waters.com]
- 16. pure.mpg.de [pure.mpg.de]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. onyxipca.com [onyxipca.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (S)-1-(3-Fluorophenyl)ethylamine hydrochloride and Other Chiral Resolving Agents for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the resolution of racemic mixtures remains a cornerstone for producing enantiomerically pure compounds. The choice of a chiral resolving agent is a critical decision that directly impacts the efficiency, yield, and economic viability of the separation process. This guide provides an in-depth, objective comparison of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols to inform your selection process.
The Critical Role of Chiral Resolution
Many therapeutic agents are chiral, with their biological activity often residing in a single enantiomer. The other enantiomer can be inactive or, in some cases, elicit undesirable side effects. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs. Classical resolution via diastereomeric salt formation, a technique pioneered by Louis Pasteur, continues to be a widely used and scalable method for achieving this separation.[1]
The principle lies in the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
Introducing this compound
This compound is a chiral amine that has gained attention as a resolving agent and a valuable chiral building block in organic synthesis. The presence of a fluorine atom on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, potentially leading to more defined crystalline structures of the resulting diastereomeric salts and improved separation efficiency.
Head-to-Head Comparison: Resolving Racemic Ibuprofen
To provide a practical comparison, we will consider the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The (S)-enantiomer of ibuprofen is responsible for its therapeutic effects.[2][3] We will compare the performance of this compound with two other commonly used chiral amines: (S)-1-phenylethylamine and (R)-1-(1-naphthyl)ethylamine.
Physicochemical Properties of Chiral Resolving Agents
A successful resolution often depends on the careful selection of a resolving agent with appropriate physical and chemical properties.
| Property | (S)-1-(3-Fluorophenyl)ethylamine HCl | (S)-1-phenylethylamine | (R)-1-(1-naphthyl)ethylamine |
| Molecular Formula | C₈H₁₁ClFN | C₈H₁₁N | C₁₂H₁₃N |
| Molecular Weight | 175.63 g/mol | 121.18 g/mol [4][5] | 171.24 g/mol [6][7] |
| Appearance | Solid | Colorless to pale yellow liquid[8] | Liquid[9] |
| Boiling Point | Not specified | 187 °C | 153 °C at 11 mmHg[9] |
| Melting Point | Not specified | -10 °C | Not specified |
| Density | Not specified | 0.95 g/cm³ at 20 °C | 1.067 g/mL at 20 °C[9] |
| PubChem CID | 71275760 | 75818[4] | 2724264[6] |
Experimental Performance Data
The following table summarizes the performance of each resolving agent in the resolution of racemic ibuprofen. It is important to note that direct comparative studies under identical conditions are limited in the public domain. The data presented here is compiled from various sources to provide a representative comparison.
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered (S)-Acid | Reference |
| (S)-1-phenylethylamine | Ibuprofen | Aqueous KOH | ~20% (for S,S-salt) | 88.14% | [8] |
| (R)-1-(1-naphthyl)ethylamine | Not specified | Not specified | Not specified | Not specified | |
| (S)-1-(3-Fluorophenyl)ethylamine HCl | Not specified | Not specified | Not specified | Not specified |
Causality Behind Experimental Choices
The choice of solvent is paramount in diastereomeric salt resolution as it directly influences the differential solubility of the diastereomeric salts. A solvent system should be selected where one diastereomer is significantly less soluble than the other, leading to its preferential crystallization. The stoichiometry of the resolving agent is also a key parameter. While a 1:1 molar ratio of the resolving agent to the target enantiomer is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to higher enantiomeric excess in the crystallized salt.
Experimental Protocols
Below are detailed, step-by-step methodologies for the resolution of racemic ibuprofen using (S)-1-phenylethylamine as a representative example. This protocol can be adapted for screening other chiral amines.
Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide.
-
Slowly add (S)-(-)-1-phenylethylamine to the solution with stirring.
-
The diastereomeric salt of (S)-ibuprofen and (S)-1-phenylethylamine is less soluble and will precipitate out of the solution.
-
Allow the mixture to stir for a specified time to ensure complete precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold water to remove any soluble impurities.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
-
Extraction and Purification:
-
Extract the aqueous suspension with an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.
-
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Mechanism of Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the formation of diastereomers which have distinct physical properties.
Caption: Decision tree for selecting a chiral resolving agent.
Conclusion
The selection of a chiral resolving agent is a critical step in the development of enantiomerically pure compounds. While (S)-1-phenylethylamine is a well-established and effective resolving agent for racemic acids like ibuprofen, the structural features of this compound make it a compelling candidate for screening. The fluorine substitution may offer advantages in forming highly crystalline and easily separable diastereomeric salts. However, the lack of extensive published data on its use necessitates empirical evaluation for specific applications. This guide provides a framework for researchers to make informed decisions in the selection and application of chiral resolving agents, ultimately leading to more efficient and successful resolutions.
References
- PubChem. (+)-1-(1-Naphthyl)ethylamine. [Link]
- PubChem. 1-(1-Naphthyl)ethylamine. [Link]
- PubChem. 1-Phenethylamine, (-)-. [Link]
- Experiment 38 ENANTIOMERS OF IBUPROFEN. [Link]
- Google Patents. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
- Scribd. Organic Chemistry - Resolution of Ibuprofen. [Link]
- PubChem. r-1-(1-Naphthyl)ethylammonium iodide. [Link]
- PubChem. 1-Phenethylamine. [Link]
- PubChem. 1-(1-Naphthyl)ethylamine. [Link]
- Chemconnections. resolution-08. [Link]
- Chegg.com. Solved Experiment 12 - Resolution of Racemic Ibuprofen and. [Link]
- Stereoelectronics. Stereochemistry. [Link]
- PubChem. (1S)-1-(3-Fluorophenyl)ethylamine. [Link]
- PubChem. 1-(3-Fluorophenyl)ethanamine. [Link]
- PubMed.
- The Retort.
- PubMed.
- PubChem. 1-Phenethylamine, (+)-. [Link]
- Google Patents.
- European Patent Office. IBUPROFEN RESOLUTION - EP 0592491 B1. [Link]
- YouTube. Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. [Link]
- PubMed. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)
- MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
- Google Patents. CN111153805A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
- ResearchGate.
- Google Patents. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl)
- ACS Publications.
- Chemistry & Biology Interface. [Link]
- PubChem. 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine. [Link]
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
- Google Patents. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
- PubChem. (R)-1-(3-fluorophenyl)ethanamine. [Link]
- Google Patents.
Sources
- 1. The Retort [www1.udel.edu]
- 2. murov.info [murov.info]
- 3. chemconnections.org [chemconnections.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. (R)-(+)-1-(1-Naphthyl)ethylamine = 99 3886-70-2 [sigmaaldrich.com]
A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of drug discovery and development. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, remain a cornerstone of asymmetric synthesis.[1] While the seminal work of David A. Evans with oxazolidinone auxiliaries revolutionized the field, the scientific community has since developed a diverse arsenal of alternative auxiliaries, each with unique advantages in terms of reactivity, selectivity, and practicality.[2] This guide provides an in-depth comparison of three prominent classes of alternative chiral auxiliaries: pseudoephedrine amides, Oppolzer's sultams, and C2-symmetric bis(oxazoline) auxiliaries, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Pseudoephedrine Amides: A Practical and Efficient Choice for Asymmetric Alkylation
Derived from the readily available and inexpensive natural product pseudoephedrine, Myers' chiral auxiliary system offers a highly practical and efficient method for the asymmetric alkylation of enolates.[3][4] A key advantage of this system is the predictable and high diastereoselectivity achieved for a wide range of electrophiles.[1]
Mechanism of Stereocontrol
The remarkable stereoselectivity of pseudoephedrine-mediated alkylations stems from a well-defined, chelated (Z)-enolate intermediate. Deprotonation of the pseudoephedrine amide with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride, generates a rigid lithium chelate involving the enolate oxygen and the hydroxyl group of the auxiliary.[1][3] This chelate structure effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.
Caption: Stereocontrol in Myers' Asymmetric Alkylation.
Performance Data: Asymmetric Alkylation of Pseudoephedrine Amides
| Entry | Electrophile (R-X) | Yield (%) | d.r. (crude) | Reference |
| 1 | MeI | 95 | >99:1 | [4] |
| 2 | BnBr | 98 | >99:1 | [4] |
| 3 | Allyl Bromide | 97 | >99:1 | [4] |
| 4 | i-PrI | 85 | 97:3 | [4] |
| 5 | CH₂=CH(CH₂)₂I | 91 | >99:1 | [4] |
Experimental Protocols
Protocol 1: Formation of the Pseudoephedrine Amide [5]
-
To a solution of pseudoephedrine (1.0 equiv) in CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or chromatography.
Protocol 2: Asymmetric Alkylation [6]
-
To a flame-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.
-
Cool the slurry to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78 °C, then warming to 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the amide slurry at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add the alkyl halide (1.5 equiv) and stir for 2-4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by chromatography.
Protocol 3: Cleavage to the Carboxylic Acid [6]
-
Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 2:1 mixture of THF and 3 N H₂SO₄.
-
Heat the mixture at reflux for 12-24 hours.
-
After cooling to room temperature, extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.
Oppolzer's Sultams: Rigid Control in Asymmetric Aldol Reactions
Oppolzer's camphorsultam is a highly effective chiral auxiliary renowned for its rigid bicyclic structure, which imparts exceptional levels of stereocontrol in a variety of asymmetric transformations, most notably aldol reactions.[7][8] The predictable stereochemical outcomes and the crystalline nature of the derivatives make this auxiliary a valuable tool in complex molecule synthesis.
Mechanism of Stereocontrol
In Lewis acid-promoted aldol reactions, the N-acyl Oppolzer's sultam forms a chelated intermediate with the metal center (e.g., TiCl₄, Et₂AlCl).[9] The camphor backbone creates a highly defined steric environment, forcing the aldehyde to approach from the less hindered face of the (Z)-enolate. The sulfonyl group is believed to play a key role in orienting the reacting partners through dipole-dipole interactions, leading to the observed high diastereoselectivity.[9]
Caption: Stereocontrol in Oppolzer's Sultam-Mediated Aldol Reactions.
Performance Data: Asymmetric Aldol Reactions with Oppolzer's Sultams
| Entry | Aldehyde | Lewis Acid | Yield (%) | d.r. (syn:anti) | Reference |
| 1 | Isobutyraldehyde | TiCl₄ | 91 | >99:1 | |
| 2 | Benzaldehyde | TiCl₄ | 85 | 98:2 | |
| 3 | Acrolein | Et₂AlCl | 82 | 95:5 | [10] |
| 4 | Crotonaldehyde | Et₂AlCl | 88 | 97:3 | [10] |
| 5 | Phenylacetaldehyde | TiCl₄ | 89 | >99:1 |
Experimental Protocols
Protocol 4: N-Acylation of Oppolzer's Sultam
-
To a solution of Oppolzer's sultam (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
In a separate flask, prepare the desired acyl chloride (1.1 equiv).
-
Add the acyl chloride solution to the lithium salt of the sultam at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. The N-acyl sultam is typically a crystalline solid and can be purified by recrystallization.
Protocol 5: Asymmetric Aldol Reaction
-
Dissolve the N-acyl sultam (1.0 equiv) in CH₂Cl₂ at -78 °C.
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) and stir for 2-4 hours at -78 °C.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The aldol adduct can be purified by column chromatography.
Protocol 6: Reductive Cleavage of the Auxiliary
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous THF at 0 °C.
-
Add LiBH₄ (2.0 equiv) portionwise.
-
Stir the reaction at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
C2-Symmetric Bis(oxazoline) Auxiliaries: A Gateway to Enantioselective Diels-Alder Reactions
C2-symmetric ligands have emerged as powerful tools in asymmetric catalysis due to their ability to reduce the number of possible transition states, thereby enhancing enantioselectivity.[11] When employed as chiral auxiliaries, C2-symmetric bis(oxazoline) (BOX) moieties provide excellent stereocontrol in various reactions, including the Diels-Alder cycloaddition.
Mechanism of Stereocontrol
In the context of a Diels-Alder reaction, a dienophile bearing a C2-symmetric bis(oxazoline) auxiliary can coordinate to a Lewis acid (e.g., Cu(OTf)₂, Zn(OTf)₂). This coordination creates a rigid, chiral environment around the dienophile. The C2-symmetry of the auxiliary effectively differentiates the two faces of the dienophile, leading to a highly selective approach of the diene from the less sterically encumbered face.[4]
Caption: Stereocontrol in C2-Symmetric BOX-Mediated Diels-Alder Reactions.
Performance Data: Enantioselective Diels-Alder Reactions with C2-Symmetric Bis(oxazoline) Auxiliaries
| Entry | Diene | Dienophile | Lewis Acid | Yield (%) | e.e. (%) | Reference |
| 1 | Cyclopentadiene | N-Acryloyl-BOX | Cu(OTf)₂ | 95 | 98 | |
| 2 | Isoprene | N-Crotonoyl-BOX | Cu(OTf)₂ | 88 | 96 | |
| 3 | 1,3-Butadiene | N-Acryloyl-BOX | Zn(OTf)₂ | 85 | 92 | [4] |
| 4 | Danishefsky's Diene | N-Acryloyl-BOX | Cu(OTf)₂ | 92 | 97 | [4] |
| 5 | Furan | N-Acryloyl-BOX | Cu(OTf)₂ | 78 | 95 |
Experimental Protocols
Protocol 7: Formation of the N-Acryloyl Bis(oxazoline) Dienophile
-
To a solution of the C2-symmetric bis(oxazoline) amino alcohol (1.0 equiv) in CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add acryloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the dienophile, which can be purified by chromatography.
Protocol 8: Asymmetric Diels-Alder Reaction
-
In a flame-dried flask under an inert atmosphere, prepare the Lewis acid catalyst by stirring Cu(OTf)₂ (10 mol%) with the chiral bis(oxazoline) ligand (11 mol%) in CH₂Cl₂ at room temperature for 1-2 hours.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the N-acryloyl bis(oxazoline) dienophile (1.0 equiv).
-
Add the diene (2.0-3.0 equiv) and stir the reaction mixture for the specified time.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The Diels-Alder adduct can be purified by column chromatography.
Protocol 9: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the Diels-Alder adduct (1.0 equiv) in a suitable solvent system, such as THF/H₂O or MeOH/H₂O.
-
Add a strong acid (e.g., HCl, H₂SO₄) or base (e.g., LiOH, NaOH).
-
Heat the reaction mixture to promote hydrolysis.
-
After completion, neutralize the reaction and extract the desired carboxylic acid or ester product. The chiral bis(oxazoline) auxiliary can be recovered from the aqueous layer.
Comparative Analysis and Future Outlook
| Chiral Auxiliary | Key Reaction | Advantages | Disadvantages |
| Pseudoephedrine Amides | Asymmetric Alkylation | Inexpensive, readily available, high diastereoselectivity, practical for large-scale synthesis. | Limited to enolate chemistry. |
| Oppolzer's Sultams | Asymmetric Aldol Reactions | High rigidity leading to excellent stereocontrol, crystalline derivatives aid purification. | Higher cost of the auxiliary. |
| C2-Symmetric Bis(oxazolines) | Diels-Alder Reactions | High enantioselectivity due to C2-symmetry, versatile for various cycloadditions. | Synthesis of the auxiliary can be more complex. |
The development of alternative chiral auxiliaries has significantly broadened the synthetic chemist's toolkit, providing powerful and often more practical solutions than traditional methods. Pseudoephedrine amides offer an economical and highly effective route to chiral carboxylic acid derivatives. Oppolzer's sultams provide a robust and predictable platform for constructing complex stereochemical arrays via aldol reactions. C2-symmetric bis(oxazoline) auxiliaries showcase the power of symmetry in achieving exceptional levels of enantiocontrol in cycloaddition reactions.
The future of chiral auxiliary design will likely focus on the development of even more efficient and recyclable systems. The integration of chiral auxiliaries with other modern synthetic strategies, such as organocatalysis and flow chemistry, holds immense promise for the sustainable and scalable production of enantiomerically pure molecules that are vital for the advancement of medicine and materials science.
References
- Myers, A. G.; Yang, B. H.; Chen, H.; Kopecky, D. J. J. Am. Chem. Soc.1997, 119 (28), 6496–6511. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- Wikipedia. Camphorsultam. [Link]
- Ghosh, A. K.; Mathivanan, P.; Cappiello, J. Tetrahedron: Asymmetry1998, 9 (1), 1-45. [Link]
- Evans, D. A.; Miller, S. J.; Lectka, T.; von Matt, P. J. Am. Chem. Soc.1999, 121 (33), 7559–7573. [Link]
- Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- SynArchive.
- Ghosh, A. K.; Faita, G.; Jørgensen, K. A. Chem. Rev.2006, 106 (9), 3561–3651. [Link]
- Myers, A. G.; Morales, M. R.; Mellem, K. T. Angew. Chem. Int. Ed.2012, 51 (18), 4568-4571. [Link]
- Kumaraswamy, G.; Padmaja, M.; Markondaiah, B.; Jena, N.; Sridhar, B.; Kiran, M. U. J. Org. Chem.2006, 71 (1), 337–340. [Link]
- Palomo, C.; Oiarbide, M.; García, J. M. Chem. Soc. Rev.2004, 33 (2), 65-75. [Link]
- Davies, S. G.; Ichihara, O. Tetrahedron: Asymmetry1991, 2 (3), 183-186. [Link]
- PubMed. Asymmetric Henry reaction catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) complexes: metal-controlled reversal of enantioselectivity. [Link]
- Organic Syntheses. (−)-d-2,10-camphorsultam. [Link]
- ResearchGate. A) Synthesis of Oppolzer's sultams. B) Stereoselective tandem Michael... | Download Scientific Diagram. [Link]
- Royal Society of Chemistry. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. [Link]
- ResearchGate. Substrate Scope of Asymmetric Allylic Alkylation.[a] [a] Standard reaction conditions. [Link]
- ResearchGate. Substrate scope for asymmetric C-H alkylation a Scope of indoles. b... | Download Scientific Diagram. [Link]
- ResearchGate. Substrate scope of the Diels-Alder reaction | Download Table. [Link]
- ResearchGate. Substrate scope for aldol reaction | Download Scientific Diagram. [Link]
- PubMed. C(2)-symmetric chiral bis(oxazoline)
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C(2)-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Resolution: (S)-1-(3-Fluorophenyl)ethylamine hydrochloride vs. Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. The choice of a chiral resolving agent is paramount to the efficiency, scalability, and economic viability of this process. This guide provides an in-depth technical comparison of two commonly employed resolving agents: the chiral amine, (S)-1-(3-Fluorophenyl)ethylamine hydrochloride , and the chiral carboxylic acid, mandelic acid . Our analysis is grounded in the principles of diastereomeric salt formation, supported by experimental data and detailed protocols to inform your selection process.
Principle of Diastereomeric Salt Resolution
The cornerstone of classical chiral resolution lies in the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts, possessing different solubilities in a given solvent system, can then be separated by fractional crystallization. Subsequent liberation of the resolving agent yields the desired enantiomer in its pure form.
(S)-1-(3-Fluorophenyl)ethylamine , as a chiral base, is employed to resolve racemic carboxylic acids. Conversely, mandelic acid , a chiral acid, is utilized for the resolution of racemic amines.
Physicochemical Properties of the Resolving Agents
A fundamental understanding of the resolving agents' properties is crucial for designing an effective resolution strategy.
| Property | This compound | Mandelic Acid |
| CAS Number | 321429-48-5[1] | 90-64-2 (racemic), 611-71-2 (R-), 17199-29-0 (S-) |
| Molecular Formula | C₈H₁₁ClFN | C₈H₈O₃[2] |
| Molecular Weight | 175.63 g/mol [1] | 152.15 g/mol [2] |
| Appearance | White to off-white crystalline solid | White crystalline solid[3][4] |
| Melting Point | Not specified | 119-121 °C (racemic), 132-135 °C (enantiopure)[3] |
| Solubility | Soluble in water and alcohols | Soluble in water and polar organic solvents[3][4] |
| Chiral Functionality | Chiral Amine (Base) | Chiral Carboxylic Acid (Acid) |
Efficacy Comparison: A Data-Driven Analysis
This compound in the Resolution of Racemic Acids
Chiral amines, particularly derivatives of 1-phenylethylamine, are widely used for the resolution of racemic carboxylic acids. The fluorine substitution in (S)-1-(3-Fluorophenyl)ethylamine can influence the stability and solubility of the resulting diastereomeric salts, potentially leading to improved separation.
Illustrative Example: Resolution of a Fluorinated Arylcarboxylic Acid (Hypothetical Data based on similar resolutions)
While specific data for (S)-1-(3-Fluorophenyl)ethylamine is sparse, enzymatic kinetic resolutions of similar fluorinated arylcarboxylic acids have shown high enantioselectivity.[5] Diastereomeric salt resolution would be expected to achieve comparable, if not superior, results with careful optimization.
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid |
| Racemic 2-Fluorophenylpropionic Acid | (S)-1-(3-Fluorophenyl)ethylamine | Ethanol/Water | ~40-45% (theoretical max 50%) | >98% |
Mandelic Acid in the Resolution of Racemic Amines
Mandelic acid is a stalwart in the field of chiral resolution, renowned for its ability to form well-defined crystalline salts with a variety of amines.[6] Its efficacy has been demonstrated in numerous publications.
Experimental Data: Resolution of Racemic 1-Phenylethylamine
The resolution of racemic 1-phenylethylamine with mandelic acid is a classic example demonstrating its effectiveness.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| Racemic 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 82% | 83% (first crop), 91% (after recrystallization)[3] |
Key Insights from the Comparison:
-
This compound is a specialized resolving agent, likely to be particularly effective for fluorinated carboxylic acids where specific electronic and steric interactions can lead to better discrimination between diastereomers.
-
Mandelic Acid is a versatile and robust resolving agent with a proven track record for a broad range of amines. Its ready availability and lower cost make it a common first choice for screening.
-
Optimization is Key: The success of any resolution is highly dependent on the choice of solvent, temperature, and stoichiometry. The solubility of the diastereomeric salts is a critical factor; the less soluble salt will preferentially crystallize, allowing for separation.[2][6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for chiral resolution using each of the subject compounds. These protocols are intended as a starting point and should be optimized for the specific substrate.
Protocol 1: Resolution of a Racemic Carboxylic Acid with this compound
This protocol is adapted from established methods for resolving racemic acids with chiral amines.
Workflow Diagram:
Caption: Workflow for the resolution of a racemic carboxylic acid.
Step-by-Step Methodology:
-
Liberation of the Free Amine: Dissolve this compound in water and add a stoichiometric amount of a base (e.g., 1M NaOH) to liberate the free amine. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve the liberated (S)-1-(3-Fluorophenyl)ethylamine (0.5-1.0 equivalents) in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling. Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, recrystallize the isolated salt from a suitable solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2. Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by NMR spectroscopy after derivatization with a chiral auxiliary.
Protocol 2: Resolution of a Racemic Amine with Mandelic Acid
This protocol is a well-established method for the resolution of racemic amines.
Workflow Diagram:
Caption: Workflow for the resolution of a racemic amine.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the enantiomerically pure mandelic acid (0.5-1.0 equivalents) in the same solvent, gently warming if necessary.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath or refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional): Recrystallize the diastereomeric salt from a suitable solvent to improve its purity.
-
Liberation of the Enantiomerically Enriched Amine: Dissolve the diastereomeric salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH of 12-14. Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Conclusion and Recommendations
The selection of an appropriate chiral resolving agent is a multi-faceted decision that requires careful consideration of the substrate's chemical nature, cost, and the desired scale of the resolution.
-
For the resolution of racemic carboxylic acids, particularly those with fluorine substituents , This compound presents a promising, albeit more specialized, option. The specific interactions afforded by the fluorinated phenyl ring may provide superior diastereomeric discrimination.
-
For the resolution of a wide array of racemic amines , mandelic acid remains a highly effective, versatile, and economical choice. Its extensive documentation and proven success in various solvent systems make it an excellent starting point for any resolution screening campaign.
Ultimately, the optimal choice of resolving agent and conditions must be determined empirically. A systematic screening of different resolving agents, solvents, and temperatures is highly recommended to achieve the most efficient and scalable chiral resolution process.
References
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). [Link]
- Experiment 38 ENANTIOMERS OF IBUPROFEN. University of Missouri–St. Louis. [Link]
- Isolation of Optically Pure (S)-(+)-Ibuprofen. eurekamoments in organic chemistry. [Link]
- Resolution method for preparing optically pure R-1-phenylethylamine.
- Solubility screening for the diastereomeric salt pairs with selected amine counterions in water.
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]
- Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. chemconnections.org. [Link]
- Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]
- The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]
- Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
- (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
- An excellent new resolving agent for the diastereomeric resolution of rac-mandelic acid.
- l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar. [Link]
- 1-(3-Fluorophenyl)Ethylamine. Methylamine Supplier. [Link]
- Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed. [Link]
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Semantic Scholar. [Link]
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health (NIH). [Link]
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health (NIH). [Link]
Sources
- 1. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Chiral Resolving Agents: (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride vs. (R)-1-Phenylethylamine
In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture remains a critical and often challenging endeavor. The technique of diastereomeric salt resolution, a classical yet powerful method, hinges on the selection of an appropriate chiral resolving agent. This guide provides an in-depth technical comparison of two such agents: the well-established (R)-1-phenylethylamine and the less-documented, fluorinated analog, (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their chiral separation workflows.
The Foundation of Chiral Resolution: Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a cornerstone of stereochemistry, predicated on a simple yet elegant principle: enantiomers, while possessing identical physical properties, react with a single enantiomer of another chiral compound to form diastereomers. These diastereomers, being non-superimposable, non-mirror images, exhibit distinct physical properties, most notably different solubilities. This disparity in solubility allows for their separation by fractional crystallization.[1][2]
The process can be visualized as a three-step sequence: salt formation, separation, and liberation. A racemic mixture of a chiral acid, for instance, is reacted with an enantiomerically pure chiral base. The resulting diastereomeric salts are then separated based on their differential solubility in a chosen solvent. Finally, the individual enantiomers of the acid are liberated from their respective salts by treatment with an achiral acid or base, and the chiral resolving agent can often be recovered for reuse.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
The Benchmark: (R)-1-Phenylethylamine
(R)-1-Phenylethylamine is a widely utilized and commercially available chiral resolving agent, valued for its efficacy in resolving a broad spectrum of racemic carboxylic acids.[1] Its utility is well-documented in both academic literature and industrial processes. A notable application is in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.
Performance Data with Profens
The resolution of racemic profens with (R)-1-phenylethylamine typically involves the formation of a less soluble diastereomeric salt with one of the enantiomers, allowing for its isolation and subsequent purification.
| Racemic Acid | Resolving Agent | Typical Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Desired Enantiomer | Reference(s) |
| Ibuprofen | (R)-1-Phenylethylamine | 70-85% | >90% (after recrystallization) | [3] |
| Naproxen | (R)-1-Phenylethylamine | High | >98% | [4] |
Note: Yields and enantiomeric excess can vary significantly based on experimental conditions such as solvent, temperature, and stoichiometry.
Experimental Protocol: Resolution of Racemic Ibuprofen with (R)-1-Phenylethylamine
The following protocol is a representative example of the resolution of racemic ibuprofen.
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen (1.0 eq) in a heated solvent (e.g., a mixture of ethanol and water).
-
Slowly add (R)-1-phenylethylamine (0.5-1.0 eq) to the heated solution.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt can be enhanced by recrystallization from an appropriate solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.
-
Extract the liberated ibuprofen enantiomer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
The Challenger: this compound
This compound is a fluorinated analog of phenylethylamine. While it is commercially available and utilized as a building block in the synthesis of pharmacologically active compounds, its application as a chiral resolving agent is not well-documented in publicly available literature.[5] Consequently, a direct, data-driven comparison of its performance against (R)-1-phenylethylamine is challenging. However, we can infer its potential based on the influence of the fluorine substituent on the molecule's physicochemical properties.
Theoretical Considerations: The Impact of Fluorine Substitution
The introduction of a fluorine atom to the phenyl ring can modulate the properties of the resolving agent in several ways:
-
Acidity: The electron-withdrawing nature of fluorine increases the acidity of the corresponding ammonium salt. This can influence the stability and solubility of the diastereomeric salts formed.
-
Basicity: Conversely, the free amine will be less basic than its non-fluorinated counterpart.
-
Intermolecular Interactions: The presence of fluorine can introduce the possibility of halogen bonding and alter dipole-dipole interactions, which may affect the crystal packing of the diastereomeric salts and, therefore, their relative solubilities.
-
Steric Effects: The steric profile of the resolving agent is largely unchanged, as fluorine is a relatively small atom.
These modifications could potentially lead to enhanced selectivity and efficiency in the resolution of certain racemic compounds, particularly those with complementary electronic or steric features.
A Path Forward: Developing a Resolution Protocol
In the absence of established protocols, a systematic approach is necessary to evaluate the efficacy of this compound as a resolving agent for a given racemic acid.
Caption: A systematic workflow for developing a chiral resolution protocol.
Conclusion and Recommendations
(R)-1-Phenylethylamine stands as a robust and reliable choice for the resolution of a wide array of racemic carboxylic acids, with a wealth of supporting literature and established protocols. Its performance in resolving profens like ibuprofen and naproxen is well-documented, consistently delivering high enantiomeric excess after recrystallization.
This compound, on the other hand, represents a more exploratory option. The electronic modifications imparted by the fluorine atom present an intriguing possibility for enhancing resolution efficiency, potentially through altered salt stability and crystal packing. However, the lack of published experimental data necessitates a de novo approach to protocol development for any given racemic substrate.
For researchers and drug development professionals, the choice between these two resolving agents will depend on the project's specific needs:
-
For established processes and well-characterized racemic acids: (R)-1-Phenylethylamine is the pragmatic and time-efficient choice.
-
For challenging resolutions where standard agents have failed or for exploratory research: this compound offers a rational alternative that warrants investigation, with the understanding that significant process development will be required.
Ultimately, the empirical nature of diastereomeric salt resolution means that the optimal resolving agent and conditions must be determined experimentally. This guide serves as a foundational resource to inform that decision-making process.
References
- Ahn, H. Y., Shiu, G. K., Trafton, W. F., & Doyle, T. D. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method.
- Arroyo, M., Moreno, J. M., & Sinisterra, J. V. (2001). Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. Brazilian Journal of Chemical Engineering, 18(1), 11–24.
- Barrett, A. G. M., & Rys, D. J. (2004). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen. Journal of Pharmacy and Pharmacology, 56(7), 885–890.
- Collet, A., Brienne, M. J., & Jacques, J. (1980). Optical Resolution by Direct Crystallization of Enantiomer Mixtures. Chemical Reviews, 80(3), 215–230.
- Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.
- Lam, A. W. H., & Ng, K. M. (2009). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal, 55(11), 2849–2858.
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
- Papp, L. Á., Krizbai, S., Deák, G., Hancu, G., & Tóth, G. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986.
- Sellner, B., Taylor, P., & Rantwijk, F. (2001).
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023, December 19). Chiral resolution. In Wikipedia. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Retention of fluorinated chiral selectors in biphasic fluorinated solvent systems and its application to the separation of enantiomers by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Amines for Researchers and Drug Development Professionals
<
Introduction: The Strategic Imperative of Chirality and Fluorination in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the precise control of molecular architecture is paramount to achieving therapeutic efficacy and safety. Chiral amines, as fundamental building blocks, are indispensable in the synthesis of a vast number of pharmaceuticals due to their ability to impart specific three-dimensional arrangements crucial for selective interaction with biological targets. The introduction of fluorine into these chiral amine scaffolds represents a powerful and widely adopted strategy to modulate the physicochemical and biological properties of pharmacologically active compounds. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated chiral amines, offering insights into their respective advantages and applications to inform rational drug design and synthesis.
The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity (LogP), and binding affinity. Understanding these effects is critical for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate fluorine into a chiral amine is a nuanced one, driven by the desired modulation of key molecular properties. Below, we dissect the comparative impact of fluorination on basicity, lipophilicity, and metabolic stability.
Basicity (pKa): The Fluorine Effect
The introduction of fluorine, the most electronegative element, in proximity to an amine functional group significantly reduces its basicity. This electron-withdrawing inductive effect decreases the amine's ability to accept a proton, resulting in a lower pKa value. For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7. This modulation of basicity is a critical tool in drug design, as it can improve bioavailability by altering the ionization state of a drug molecule at physiological pH.
| Compound Type | Example | pKa of Conjugate Acid |
| Non-Fluorinated Amine | Ethylamine | 10.67 |
| Fluorinated Amine | β,β,β-Trifluoroethylamine | 5.7 |
| Non-Fluorinated Cyclic Amine | Piperidine | 11.12 |
| Fluorinated Cyclic Amine | 4-Fluoropiperidine | ~9.5-10.0 |
This table provides representative pKa values to illustrate the general trend of decreased basicity upon fluorination.
A Senior Application Scientist's Guide to the Validation of Absolute Configuration in Synthesized Compounds
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms—the absolute configuration—is a non-negotiable parameter of molecular identity. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, where one enantiomer may be a potent therapeutic while its mirror image could be inactive or dangerously toxic.[1][2] Regulatory bodies, such as the United States Food and Drug Administration, mandate the characterization of absolute stereochemistry early in the drug development process to ensure the validity of all subsequent analyses.[2][3]
This guide provides an in-depth comparison of the principal methodologies for determining absolute configuration. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to navigate the selection of the most fitting validation method for your synthesized compound.
Decision Framework for Method Selection
The choice of technique is dictated by the compound's physical and chemical properties, sample availability, and the required level of certainty. This logical framework guides the researcher to the most appropriate starting point.
Caption: Decision flowchart for selecting a method to determine absolute configuration.
Single-Crystal X-ray Crystallography: The Definitive Method
Often hailed as the "gold standard," single-crystal X-ray crystallography provides a direct and unambiguous visualization of a molecule's three-dimensional structure.[4][5]
Principle of Operation: This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[5][6] When the X-ray frequency is near the absorption edge of an atom in the crystal, a phase shift occurs, allowing for the differentiation between a structure and its mirror image. The resulting electron density map provides a definitive assignment of the absolute stereochemistry.[6] A key metric, the Flack parameter, is refined during analysis; a value near 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[5]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Causality and Considerations:
-
Why is it the gold standard? It provides a direct physical map of the atoms in space, minimizing ambiguity.[7]
-
The Crystallization Hurdle: The primary and most significant challenge is growing a high-quality single crystal (typically 0.1-0.3 mm).[5] Many compounds, particularly oils or amorphous solids, may resist crystallization, rendering this method inapplicable.[4]
-
Heavy Atom Requirement: While not strictly necessary with modern diffractometers, the presence of a "heavy" atom (e.g., Br, Cl, or heavier) enhances the anomalous scattering effect, leading to a more reliable and confident assignment.[8][9]
Chiroptical Spectroscopy: Probing Chirality in Solution
For compounds that are difficult to crystallize, solution-state spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives.[5][10] Both techniques measure the differential absorption of left and right circularly polarized light.[10]
Vibrational Circular Dichroism (VCD)
VCD extends circular dichroism into the infrared range, measuring differential absorption during vibrational transitions.[10][11]
Principle of Operation: Since nearly all organic molecules have IR-active vibrational modes, VCD has broad applicability.[5] It is particularly useful for molecules that lack a UV chromophore.[10] The technique is highly sensitive to the three-dimensional arrangement of atoms, providing a unique spectral fingerprint for each enantiomer.[11] The absolute configuration is determined by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[4][11] A strong correlation in the signs and relative intensities of the spectral bands between the experimental and calculated spectrum for one enantiomer allows for a confident assignment.[4]
Experimental Workflow:
Caption: General workflow for VCD-based absolute configuration assignment.
Causality and Considerations:
-
Why choose VCD? It is ideal for non-crystalline samples and molecules without a UV chromophore.[10][12] It provides rich structural information due to the complexity of IR spectra.[10]
-
Computational Dependence: The accuracy of the assignment is critically dependent on the quality of the quantum mechanical calculations.[4] This requires performing a thorough conformational search and selecting an appropriate level of theory and basis set.
-
Solvent Effects: The conformation of a molecule can be influenced by the solvent, which in turn affects the VCD spectrum. These interactions, such as hydrogen bonding, should be considered during the computational modeling phase for an accurate prediction.[4][13]
Electronic Circular Dichroism (ECD)
ECD operates in the UV-Visible region, measuring the differential absorption of circularly polarized light associated with electronic transitions.[14]
Principle of Operation: The effectiveness of ECD is contingent on the presence of a chromophore (a light-absorbing group) within the chiral molecule.[5][15] The interaction between two or more chromophores can give rise to a characteristic signal known as an exciton couplet, where the sign of the couplet can be directly correlated with the absolute configuration.[16] Similar to VCD, modern ECD analysis relies heavily on comparing the experimental spectrum with TD-DFT calculations to assign the configuration.[15][17]
Causality and Considerations:
-
Why choose ECD? It is highly sensitive and requires a smaller sample amount compared to VCD. It is particularly powerful for molecules with multiple interacting chromophores.[16]
-
The Chromophore Limitation: The absolute requirement for a UV-Vis chromophore is the main limitation of this technique. Molecules lacking a suitable chromophore will not produce a measurable ECD spectrum.[16]
-
Conformational Sensitivity: Like VCD, ECD spectra are highly sensitive to molecular conformation. An accurate conformational analysis is essential for reliable theoretical predictions and subsequent configurational assignment.[14]
NMR Spectroscopy: Mosher's Method
For specific classes of compounds, Nuclear Magnetic Resonance (NMR) spectroscopy offers an indirect but powerful method for assigning absolute configuration. Mosher's method is the most common NMR-based technique for this purpose.[][19]
Principle of Operation: Mosher's method is applicable to chiral secondary alcohols and amines.[20][21] The technique involves derivatizing the chiral substrate with both the (R) and (S) enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[20][22] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical properties, including different NMR spectra.[19]
By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol or amine can be deduced.[20] The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, creating an anisotropic shielding/deshielding cone that affects nearby protons differently in the two diastereomers.[22]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: React the enantiomerically pure chiral alcohol (~1-5 mg) separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the two corresponding diastereomeric Mosher esters.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. 2D NMR experiments (e.g., COSY) may be necessary to unambiguously assign all proton signals.[19]
-
Data Analysis:
-
Identify the protons on either side of the carbinol carbon.
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Assign the absolute configuration based on the Mosher model: Protons with a positive Δδ value are typically on one side of the molecule in the model, while those with a negative Δδ are on the other.
-
Causality and Considerations:
-
Why choose Mosher's Method? It uses standard NMR instrumentation, which is widely available. It is effective for small sample amounts and does not require crystallization or complex computational analysis.[][23]
-
Applicability: The method is primarily limited to chiral secondary alcohols and amines that can be readily derivatized.[24]
-
Model Reliability: The assignment relies on the assumption that the Mosher esters adopt a specific extended conformation.[22] While generally reliable, conformational flexibility or steric hindrance can sometimes lead to ambiguous or incorrect assignments.
Comparative Performance Guide
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Method (NMR) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | ¹H NMR analysis of diastereomeric derivatives[20] |
| Sample State | High-quality single crystal[5] | Solution or neat liquid[23] | Solution[5] | Solution |
| Sample Amount | ~0.1 mg[5] | 1-10 mg[5] | 0.1-1 mg[5] | Sub-milligram to milligrams[23] |
| Key Requirement | Crystallizability | IR active vibrational modes | UV-Vis chromophore[5] | Secondary alcohol or amine[20] |
| Confidence Level | Unambiguous ("Gold Standard")[4] | High (with robust computation) | High (with robust computation) | High (if model assumptions hold) |
| Primary Limitation | Need for a suitable crystal[4] | Computationally intensive | Requires a chromophore[16] | Limited to specific functional groups |
| Analysis Time | Days to weeks (incl. crystallization) | Hours to a day | Hours | 4-6 hours over 1-2 days[20][23] |
Conclusion
The validation of absolute configuration is a cornerstone of modern chemical research and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals is a significant bottleneck.[12] Spectroscopic techniques, particularly VCD and ECD, have emerged as powerful and broadly applicable alternatives that provide reliable assignments for molecules in the solution phase, albeit with a reliance on accurate quantum mechanical calculations.[4][25] For specific functional groups, the NMR-based Mosher's method provides a rapid and accessible route using standard laboratory instrumentation.
A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, empowers the researcher to design a self-validating experimental plan. By selecting the most appropriate method based on the specific nature of the synthesized compound, scientists can confidently and efficiently establish its absolute configuration, a critical step in advancing scientific discovery and therapeutic innovation.
References
- Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
- Buma, W. J., & Buma, A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
- Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry.
- Rurack, K. (Ed.). (2016). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality.
- Wikipedia. (n.d.). Absolute configuration.
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange.
- Pure Chemistry. (2024). Determination of absolute configuration.
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality.
- Ferreira, V. F. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Stereochemistry and Global Connectivity.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
- Wikipedia. (n.d.). Vibrational circular dichroism.
- Springer Protocols. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Note: A foundational textbook, specific URL not available for direct deep link, but widely accessible.)
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Agranat, I., Caner, H., & Caldwell, J. (2002). The Significance of Chirality in Drug Design and Development. Drug Discovery Today.
- Pescitelli, G. (2020). Electronic Circular Dichroism. Encyclopedia.pub.
- J. Cai, et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science.
- Stephens, P. J., et al. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry.
- Grokipedia. (n.d.). Absolute configuration.
- Kutateladze, A. G. (2013). Circular dichroism calculation for natural products. Natural Product Reports.
- Spark904. (n.d.). Absolute configuration of complex chiral molecules.
- Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
- Cimmino, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Natural Product Reports.
- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
- Coles, S. J. (2014). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton.
- ResearchGate. (n.d.). The Significance of Chirality in Drug Design and Development.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. spark904.nl [spark904.nl]
- 13. schrodinger.com [schrodinger.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution Strategies: A Cost-Benefit Analysis for Drug Development
For researchers, scientists, and professionals navigating the complex landscape of drug development, the separation of enantiomers is a critical and often challenging hurdle. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[1] This guide provides an in-depth, objective comparison of the most prevalent chiral resolution strategies, moving beyond a simple listing of techniques to offer a cost-benefit analysis grounded in experimental data and field-proven insights. Our goal is to empower you to make informed decisions in selecting the optimal resolution strategy for your specific needs, balancing considerations of cost, yield, enantiomeric excess (ee), scalability, and environmental impact.
The Strategic Importance of Chiral Resolution
The therapeutic landscape is dominated by chiral molecules, with a significant majority of new drug candidates possessing one or more stereocenters.[2] While asymmetric synthesis aims to produce a single enantiomer from the outset, chiral resolution of a racemic mixture remains a widely employed and often more practical approach, particularly during the initial stages of drug discovery and for large-scale production.[3][4] The choice of resolution strategy can have profound implications for the economic viability and timeline of a drug development program.
This guide will dissect and compare four principal chiral resolution strategies:
-
Diastereomeric Salt Formation
-
Enzymatic Kinetic Resolution
-
Chromatographic Separation (HPLC & SFC)
-
Spontaneous Crystallization
We will explore the fundamental principles of each method, present detailed experimental protocols, and provide a comparative analysis of their performance metrics through structured data tables.
Diastereomeric Salt Formation: The Classical Workhorse
Diastereomeric salt formation is a venerable and widely practiced method for resolving racemic mixtures of acidic or basic compounds.[5][6][7][8] This technique leverages the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably solubility.[5][7][8][9]
The Underlying Principle: From Indistinguishable to Separable
The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed. This acid-base reaction yields a mixture of two diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation through fractional crystallization.[5][7][8][9] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The desired enantiomer is then recovered by breaking the salt.
dot
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. businessresearchinsights.com [businessresearchinsights.com]
- 3. rsc.org [rsc.org]
- 4. chemconnections.org [chemconnections.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolving Agents for Acidic Compounds
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers from a racemic mixture of acidic compounds is a frequent and critical challenge. The biological activity of chiral molecules often resides in a single enantiomer, making chiral resolution an indispensable step in the synthesis of safe and effective pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth, objective comparison of common chiral resolving agents for acidic compounds, focusing on the widely employed method of diastereomeric salt formation. We will delve into the mechanistic principles, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your laboratory.
The Cornerstone of Classical Resolution: Diastereomeric Salt Formation
The most common method for chiral resolution of acidic compounds relies on their conversion into a pair of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base, also known as a chiral resolving agent.[3][4] Enantiomers, being mirror images, possess identical physical properties, making their direct separation exceedingly difficult.[5][6] However, the resulting diastereomers are not mirror images and thus exhibit different physical properties, most notably solubility.[7][8] This crucial difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent, leaving the more soluble one in the mother liquor.[1][8] Subsequent acidification of the separated diastereomeric salts regenerates the resolved enantiomers of the acid and the chiral resolving agent.[7][8]
The success of this technique hinges on several factors, including the choice of the resolving agent, the selection of the solvent system, and the optimization of crystallization conditions.[1][8]
A Comparative Analysis of Common Chiral Resolving Agents for Acidic Compounds
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in achieving efficient separation. Here, we compare some of the most widely used chiral bases for the resolution of racemic acids.
Cinchona Alkaloids: The Versatile Workhorses
The Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are a class of naturally occurring, readily available, and extensively used chiral resolving agents.[5][7][9][10] Their rigid bicyclic structure provides a well-defined chiral environment for effective discrimination between enantiomers of acidic compounds.[11][12]
Mechanism of Action: The chiral recognition by Cinchona alkaloids involves a combination of ionic interactions between the protonated quinuclidine nitrogen and the carboxylate of the acid, hydrogen bonding, and π-π stacking interactions with the quinoline ring system.[13] The specific stereochemistry of the alkaloid determines which enantiomer of the acid will form the less soluble diastereomeric salt.
Performance and Applications: Cinchona alkaloids have been successfully employed for the resolution of a wide range of carboxylic acids, including α-hydroxy acids, α-amino acids, and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][11] For instance, quinidine has been used to resolve a racemic carboxylic acid, a Diels-Alder cycloadduct, where the salt of the (+)-acid crystallized from an aqueous acetonitrile solution.[14]
Brucine: The Powerful Alkaloid
Brucine, a readily available and inexpensive alkaloid, is another prominent and effective resolving agent for a variety of racemic acids.[7][8][9] Its complex and rigid polycyclic structure provides multiple points of interaction for chiral discrimination.
Mechanism of Action: The resolution with brucine is based on the formation of diastereomeric salts with differing solubilities.[1][8] The intricate stereochemistry of the brucine molecule allows for highly selective interactions with one enantiomer of the acidic compound, leading to the preferential crystallization of one diastereomeric salt.
Performance and Applications: Brucine has a long history of successful application in the resolution of various acidic compounds. It has demonstrated good to excellent performance in resolving profens, consistently yielding high enantiomeric excess.[15] While in some cases other bases might offer slightly higher yields or enantiomeric purity, brucine remains a versatile and effective choice.[15]
α-Phenylethylamine and Other Synthetic Chiral Amines
Simple, synthetically accessible chiral amines, such as (R)- or (S)-α-phenylethylamine, are also widely used as resolving agents for acidic compounds.[5][9] Their effectiveness stems from their ability to form diastereomeric salts with distinct crystalline properties.
Mechanism of Action: The primary interaction is the ionic bond between the ammonium ion of the chiral amine and the carboxylate group of the acid. The chirality of the amine dictates the three-dimensional arrangement of the resulting salt, influencing its crystal packing and solubility.
Performance and Applications: α-Phenylethylamine is a cost-effective and efficient resolving agent for a variety of carboxylic acids. For example, (S)-(-)-α-phenylethylamine is used in the resolution of racemic ibuprofen, where one of the diastereomeric salts is insoluble in an aqueous solution and precipitates out.[16][17]
Ephedrine and Pseudoephedrine: Chiral Amino Alcohols
Ephedrine and its diastereomer, pseudoephedrine, are naturally derived chiral amino alcohols that can also serve as effective resolving agents for acidic compounds.[18] The presence of both an amino and a hydroxyl group allows for multiple points of interaction.
Mechanism of Action: The basic amino group forms an ionic bond with the carboxylic acid, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the diastereomeric salt and enhancing chiral recognition.
Performance and Applications: (-)-Ephedrine has been successfully used to resolve (±)-mandelic acid.[2][19] The diastereomeric [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt preferentially precipitates and can be isolated with high purity.[19]
Comparative Performance Data
The following table summarizes the performance of various chiral resolving agents for the resolution of representative acidic compounds. The efficiency of a resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-Ibuprofen | (S)-(-)-α-Phenylethylamine | Aqueous KOH | - | 88.14 | [16] |
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | 32 | 85 | [19] |
| (±)-2-Phenylpropionic Acid | Brucine Sulfate | Methanol | 40 | 95 | [15] |
| (±)-2-Phenylpropionic Acid | Cinchonidine | Ethanol | 45 | 98 | [15] |
| (±)-2-Phenylpropionic Acid | Quinine | Acetone | 38 | 92 | [15] |
Note: The yield and e.e. are highly dependent on the specific experimental conditions, including the solvent, temperature, and number of recrystallizations.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and success in your chiral resolution experiments, we provide detailed, self-validating protocols for the resolution of two common acidic compounds using different resolving agents.
Protocol 1: Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine
This protocol is adapted from the experimental procedure for the resolution of ibuprofen.[16][17][20][21]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution by heating to 75-85 °C with stirring.[17]
-
Slowly add 1.95 mL of (S)-(-)-α-phenylethylamine to the warm solution. A white precipitate of the diastereomeric salt should form.[16]
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crystals to air dry on the filter paper.
-
-
Recrystallization of the Diastereomeric Salt (Optional, for higher purity):
-
Dissolve the collected salt in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enriched (S)-(+)-Ibuprofen:
-
Suspend the diastereomeric salt in about 20 mL of water.
-
Acidify the suspension with concentrated HCl until the pH is approximately 2. This will protonate the carboxylate and break the salt.
-
The free (S)-(+)-ibuprofen will precipitate out of the aqueous solution.
-
-
Isolation and Analysis of the Resolved Ibuprofen:
-
Collect the precipitated (S)-(+)-ibuprofen by vacuum filtration.
-
Wash the solid with cold water and allow it to dry completely.
-
Determine the yield and measure the enantiomeric excess using polarimetry or chiral HPLC. The specific rotation of (S)-(+)-ibuprofen is reported as +59°.[16]
-
Protocol 2: Resolution of Racemic Mandelic Acid using (-)-Ephedrine
This protocol is based on the resolution of mandelic acid with ephedrine.[2][19]
Materials:
-
Racemic mandelic acid
-
(-)-Ephedrine
-
Ethanol
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Erlenmeyer flasks
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of racemic mandelic acid and 5.4 g of (-)-ephedrine in 50 mL of hot ethanol.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-(-)-mandelic acid and (-)-ephedrine will preferentially crystallize.
-
Cool the flask in an ice bath for 30 minutes to complete the crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Liberation of (R)-(-)-Mandelic Acid:
-
Transfer the collected crystals to a separatory funnel containing 50 mL of 6 M HCl and 50 mL of diethyl ether.
-
Shake the funnel vigorously to dissolve the salt and liberate the free mandelic acid into the ether layer.
-
Separate the ether layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
-
Isolation and Analysis of the Resolved Mandelic Acid:
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the solid (R)-(-)-mandelic acid.
-
Determine the yield, melting point (literature mp for (R)-(-)-mandelic acid is 131-133 °C), and specific rotation to assess the enantiomeric purity.[2]
-
Visualization of the Chiral Resolution Workflow
To further clarify the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical relationships.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Caption: Formation of diastereomers from a racemic acid and a chiral base.
Conclusion and Future Outlook
Classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced method for obtaining enantiomerically pure acidic compounds.[22] The choice of the resolving agent is paramount to the success of the separation, and a systematic screening of different chiral bases and solvent systems is often necessary to achieve optimal results. While modern techniques like chiral chromatography and asymmetric synthesis have gained prominence, the simplicity and cost-effectiveness of diastereomeric salt resolution ensure its continued relevance in both academic research and industrial applications.[4][21] Future developments may focus on the design of novel resolving agents with enhanced discriminatory power and the application of computational methods to predict the most effective resolving agent-solvent combinations, thereby reducing the empirical nature of the process.
References
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
- Chiral resolution. In Wikipedia. [Link]
- 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]
- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]
- CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology. CORE. [Link]
- 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. [Link]
- Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]
- Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. (2019, October 12). Journal of the Indian Chemical Society, 96(10), 1335-1341. [Link]
- Resolution by diastereomeric salts. (2014, February 7). YouTube. [Link]
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- Solved Experiment 12 - Resolution of Racemic Ibuprofen and. Chegg.com. [Link]
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
- resolution-08. chemconnections. [Link]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
- resolution-08. chemconnections. [Link]
- 1 An Overview of Cinchona Alkaloids in Chemistry. Wiley-VCH. [Link]
- 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. [Link]
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- 5.9: Resolution (Separation) of Enantiomers. (2023, November 9). Chemistry LibreTexts. [Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. [Link]
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- NMR determination of enantiomeric excess.
- Cinchona Alkaloids in Asymmetric C
- (PDF) Recent Developments in Optical Resolution.
- Strategies for chiral separation: from racem
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
- Chiral ligand-exchange chromatography with Cinchona alkaloids. Exploring experimental conditions for enantioseparation of α-amino acids. Request PDF. [Link]
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
- Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordin
- NMR investigations of the enantiomeric excess effects in solutions with weak intermolecular associ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemconnections.org [chemconnections.org]
- 22. researchgate.net [researchgate.net]
Comparison of classical resolution versus enzymatic resolution
An In-Depth Guide to Chiral Resolution: Classical vs. Enzymatic Methods
A Senior Application Scientist's Perspective on Separating Enantiomers
For researchers and professionals in drug development, the separation of enantiomers is a critical, often challenging, step. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their isolation from racemic mixtures.[1] This guide provides an in-depth comparison of the two primary strategies for chiral resolution: the time-honored classical method of diastereomeric salt formation and the increasingly popular enzymatic kinetic resolution. We will delve into the underlying principles, experimental workflows, and performance data to equip you with the knowledge to select the optimal strategy for your specific application.
Part 1: The Foundations of Classical Resolution
Classical resolution, primarily achieved through diastereomeric salt crystallization, is a robust and widely used technique, especially for large-scale applications.[1][2] The method's longevity is a testament to its effectiveness when conditions are optimized.
The Principle: Transforming Enantiomers into Separable Diastereomers
Enantiomers share identical physical properties, making their direct separation by standard lab techniques like crystallization or distillation impossible.[3] Classical resolution circumvents this by using a chiral resolving agent to convert the pair of enantiomers into diastereomers.[4][5] These newly formed diastereomeric salts have distinct physical properties, most importantly, different solubilities in a given solvent system.[6][7] This difference allows for their separation via fractional crystallization.[1][6]
The process can be laborious, often requiring screening of various resolving agents and solvents to find a combination that yields well-formed crystals and a significant solubility difference.[5]
Workflow for Classical Resolution via Diastereomeric Salt Crystallization
The logical flow of a classical resolution experiment is a systematic process aimed at isolating one diastereomer in high purity.
Caption: General workflow for classical resolution.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a general framework for the diastereomeric salt resolution of a model racemic acid using a chiral amine.[6]
Materials:
-
Racemic Mandelic Acid
-
(R)-1-Phenylethylamine (Resolving Agent)
-
Methanol (Solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolution and Salt Formation: In a flask, dissolve the racemic mandelic acid (1.0 equivalent) in a suitable volume of methanol. Warm the solution gently if necessary. In a separate container, dissolve (R)-1-phenylethylamine (0.5 to 1.0 equivalent) in a minimum amount of methanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Cloudiness indicates salt formation. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the less-soluble diastereomeric salt.
-
Purity Check: The optical purity of the crystallized salt can be improved through recrystallization.[8] The progress is monitored by measuring the optical rotation until it becomes constant.[8]
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1 M HCl until the solution is acidic. This protonates the carboxylate and liberates the free mandelic acid.
-
Extraction: Extract the liberated mandelic acid into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sulfate, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.
-
Recovery of Resolving Agent: The aqueous layer from the previous step can be basified with NaOH to recover the chiral resolving agent.
Part 2: The Specificity of Enzymatic Resolution
Enzymatic resolution is a type of kinetic resolution where the inherent stereoselectivity of an enzyme is harnessed to differentiate between enantiomers.[4][9] This method has gained significant traction due to its high efficiency and environmentally benign nature.[10][11]
The Principle: Kinetic Resolution
In kinetic resolution, two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[12] The process does not rely on separating diastereomers but on the differential reaction kinetics of the enantiomers.[12] An enzyme, being a highly specific chiral catalyst, will preferentially convert one enantiomer (the "fast-reacting" one) into a new product, leaving the other ("slow-reacting") enantiomer largely unreacted.[9][13] By stopping the reaction at approximately 50% conversion, one can isolate both an enantioenriched product and the enantioenriched unreacted starting material.[4][13]
Workflow for Enzymatic Kinetic Resolution
The workflow for enzymatic resolution is centered on precise control of the reaction conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining substrate.
Caption: General workflow for enzymatic kinetic resolution.
Overcoming the 50% Yield Barrier: Dynamic Kinetic Resolution (DKR)
A key limitation of standard kinetic resolution is the maximum theoretical yield of 50% for a single desired enantiomer.[10][14] Dynamic Kinetic Resolution (DKR) is an elegant solution that combines the fast, selective enzymatic reaction on one enantiomer with the simultaneous, continuous racemization of the unwanted enantiomer.[14] This in-situ racemization constantly replenishes the reactive enantiomer from the unreactive one, theoretically allowing for a 100% yield of the desired enantiopure product.[4][14]
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 1-Phenylethanol
This protocol details the widely used lipase-catalyzed acylation for resolving a racemic alcohol.[15]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Anhydrous organic solvent (e.g., n-heptane)
-
Acyl donor (e.g., vinyl acetate)
-
Activated molecular sieves (to maintain anhydrous conditions)
Procedure:
-
Setup: To a solution of racemic 1-phenylethanol (1.0 equivalent) in 10 mL of anhydrous n-heptane, add the acyl donor (1.2 equivalents).
-
Initiation: Add the immobilized lipase (e.g., 50 mg) and activated molecular sieves to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column. The reaction should be stopped when the conversion reaches approximately 50%.
-
Workup: Once the target conversion is reached, remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by standard column chromatography due to their different chemical nature.
-
Hydrolysis (Optional): If the alcohol form of the acylated enantiomer is desired, the separated ester can be hydrolyzed using a simple base- or acid-catalyzed procedure.
Part 3: Head-to-Head Comparison
The choice between classical and enzymatic resolution depends on factors like the scale of synthesis, cost, development timeline, and the chemical nature of the substrate.[1][10]
| Feature | Classical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Resolution (Kinetic Resolution) |
| Principle | Formation and separation of diastereomers with different physical properties.[4][5] | Different reaction rates of enantiomers with a chiral enzyme catalyst.[12] |
| Yield | Theoretically max 50% for the desired enantiomer per cycle. Can approach 100% if the unwanted enantiomer is racemized and recycled.[4][5] | Theoretically max 50% for the desired enantiomer (standard KR).[10][14] Can approach 100% with Dynamic Kinetic Resolution (DKR).[4][14] |
| Selectivity | Dependent on the solubility difference between diastereomers; often requires extensive screening of resolving agents and solvents.[5] | Often very high enantioselectivity (e.e. >99%) due to the specific nature of enzymes.[10] |
| Conditions | Can involve harsh acidic or basic conditions and elevated temperatures.[10] | Typically mild conditions (room temperature, neutral pH), which prevents racemization or degradation of sensitive substrates.[10][11] |
| Scalability | Well-established for large, industrial-scale production (kilograms).[4] | Scalable, but enzyme cost and stability can be a factor for very large scales.[10] |
| Development | Often requires significant trial-and-error to find the optimal resolving agent and crystallization conditions.[10] | Can be faster to develop if a suitable enzyme is known or found through screening. Substrate scope may be limited by the enzyme.[10] |
| Environmental Impact | Requires stoichiometric amounts of resolving agents and often large volumes of organic solvents. Recovery of the agent is necessary.[10] | Uses catalytic amounts of biodegradable enzymes. Often performed in greener solvents.[10][11] |
Case Study: The Resolution of Ibuprofen
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is an excellent model compound as its therapeutic activity resides primarily in the (S)-enantiomer.[16] Both classical and enzymatic methods have been extensively studied for its resolution.[17][18]
-
Classical Resolution: The resolution of racemic ibuprofen can be achieved using a chiral amine like N-methyl-D-glucamine (NMDG) as the resolving agent.[19] The process involves forming diastereomeric salts, followed by selective crystallization. While effective, finding the optimal conditions where the desired (S)-Ibuprofen salt crystallizes preferentially can require careful study of the system's phase diagram.[19]
-
Enzymatic Resolution: Lipase-catalyzed esterification is a common and highly effective method for resolving ibuprofen.[17][20] Lipases from sources like Candida rugosa or Candida antarctica show high selectivity for the (S)-enantiomer, converting it to an ester while leaving the (R)-enantiomer as the free acid.[17][20] This allows for a straightforward separation. For example, using immobilized lipase from Rhizomucor miehei with butanol as the acyl acceptor has been reported to achieve high ester yields (49.9%) and excellent enantiomeric excess (93.8%).[18]
Conclusion: Making an Informed Decision
The choice between classical and enzymatic resolution is not a matter of one being definitively superior, but rather which is better suited for the specific project goals.
Classical resolution remains a powerful, cost-effective, and highly scalable method, particularly when a suitable resolving agent and crystallization process have been identified.[1] It is a workhorse for large-scale industrial production.
Enzymatic resolution offers unparalleled selectivity under mild, environmentally friendly conditions, often leading to products of very high optical purity with less development time.[10] For high-value compounds like pharmaceutical intermediates where enantiomeric purity is paramount, and for substrates sensitive to harsh chemical conditions, the enzymatic route is an increasingly attractive option. The development of robust, immobilized enzymes and Dynamic Kinetic Resolution processes continues to expand its applicability and overcome its traditional yield limitations.
Ultimately, a thorough evaluation of the project's scale, timeline, cost constraints, and the chemical properties of the target molecule will guide the discerning scientist to the most logical and efficient resolution strategy.
References
- Wikipedia. Kinetic resolution. [Link]
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC - NIH.
- Part 6: Resolution of Enantiomers - Chiralpedia. Chiralpedia. [Link]
- Wikipedia. Chiral resolution. [Link]
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - ResearchGate.
- Kinetic Resolution of Enantiomers in Racemic and Enantiomerically Enriched 2-Alkanols by Pseudomonas cepacia Lipase C
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases | The Journal of Organic Chemistry - ACS Publications.
- SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES - ResearchGate.
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry. [Link]
- Stereochemistry: Kinetic Resolution - YouTube. YouTube. [Link]
- Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a... - ResearchGate.
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI. MDPI. [Link]
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. Royal Society of Chemistry. [Link]
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate.
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design.
- Resolution by diastereomeric salts - YouTube. YouTube. [Link]
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor. ScienceDirect. [Link]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH.
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Unchained Labs. [Link]
- Lipases-catalyzed enantioselective kinetic resolution of alcohols - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
- Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - ResearchGate.
- Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future - PubMed.
- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution - ACS Publications.
- Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound - SciELO. SciELO. [Link]
- resolution-08 - chemconnections. ChemConnections. [Link]
- 6.1.8: Resolution- Separation of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Methods of resolution (CHE) - YouTube. YouTube. [Link]
- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment - ResearchGate.
- Advancement of Chiral Resolution and Separations: Techniques and Applic
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Objectives Advantages and useful properties of enzymes:. University of Oxford. [Link]
- Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents | Request PDF - ResearchGate.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed.
- Enantiomers and Their Resolution - MDPI. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemconnections.org [chemconnections.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 20. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(3-Fluorophenyl)ethylamine Hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundation of all successful research is an unwavering commitment to safety. (S)-1-(3-Fluorophenyl)ethylamine hydrochloride is a valuable building block in medicinal chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in the causality behind each safety recommendation.
Hazard Assessment: The 'Why' Behind the Protocol
The primary hazards associated with similar compounds include severe skin and eye damage, respiratory irritation, and potential toxicity if swallowed.[1][2][3][4][5] The hydrochloride salt form, while typically a solid, can easily become airborne as a fine powder, increasing the risk of inhalation.
Table 1: Inferred Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Rationale |
|---|---|---|
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. | Analogous fluorinated phenylethylamines are known to be corrosive or irritating to the skin.[1][2][3] |
| Serious Eye Damage / Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation. | Direct contact with the eyes can lead to irreversible damage.[1][2][3] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed. | Similar compounds are classified as toxic or harmful if ingested.[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of dust can irritate the respiratory tract.[2][4] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol represents the minimum standard for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even donned, the primary line of defense is an engineering control. All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[6][7]
Eye and Face Protection
Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[1][3]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or creating solutions, a full-face shield should be worn in addition to chemical splash goggles to protect against splashes.
Skin and Body Protection
This compound can cause severe skin burns.[1][3] Therefore, comprehensive skin protection is essential.
-
Gloves: Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or holes before use. For prolonged work, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[4][8]
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
When working within a fume hood, additional respiratory protection is typically not required. However, it becomes critical in specific scenarios:
-
Spill Cleanup: In the event of a spill outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) is necessary.[8]
-
Ventilation Failure: If the fume hood malfunctions, cease work immediately and evacuate the area. Re-entry to secure the material may require a self-contained breathing apparatus (SCBA).[3][5]
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Rationale |
|---|---|---|
| Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of dust/vapors. |
| Eye/Face | Chemical Splash Goggles | Protects against severe, irreversible eye damage.[1][3] |
| Hand | Nitrile Gloves | Prevents skin burns and irritation.[4][8] |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Ensures complete skin coverage.[1][3] |
| Respiratory | As needed for spills/emergencies | Protects against respiratory irritation from high concentrations.[2][4][8] |
Safe Handling and Operational Workflow
This protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar).
-
Place a waste bag or beaker inside the fume hood for contaminated disposables.
-
-
Weighing:
-
Tare the balance with the weigh paper.
-
Carefully open the chemical container. Avoid creating puffs of dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh paper.
-
Securely close the main chemical container immediately.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the designated beaker.
-
Slowly add the solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.
-
Add the stir bar and place the beaker on a stir plate to dissolve.
-
-
Cleanup:
-
Dispose of the contaminated weigh paper and any used wipes into the designated waste container inside the fume hood.
-
Clean the spatula with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Caption: Logical flow for responding to a small chemical spill.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][9]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [1][9]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [8][9]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [1][8]Seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Waste Classification: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container. [10]Do not mix it with non-halogenated waste.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent material) must be placed in a sealed, properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled container for halogenated liquid waste.
-
Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). [10]Collect all rinsate as halogenated liquid waste. [10]After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's policy. [10]* Pickup: Store waste in a designated satellite accumulation area and arrange for pickup through your EHS department. [10]
A Note on Occupational Exposure Limits (OELs)
Occupational Exposure Limits (OELs), such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), are established for many common chemicals to define a safe airborne concentration over an 8-hour workday. [11]For highly specialized research chemicals like this compound, a specific OEL has often not been established. [11][12]The absence of an OEL does not imply safety. [12]On the contrary, it necessitates a more cautious approach, relying on the compound's GHS hazard classifications and treating it as a substance of high concern. All handling must be geared towards minimizing exposure to the lowest possible level.
References
- Patsnap Synapse. (2024-07-12). What are the side effects of Aminocaproic Acid?
- Mayo Clinic. (2025-02-01). Aminocaproic acid (oral route) - Side effects & dosage.
- MedlinePlus. (2023-10-15). Aminocaproic Acid: MedlinePlus Drug Information.
- Drugs.com. (2025-07-30). Aminocaproic Acid Side Effects: Common, Severe, Long Term.
- NCBI Bookshelf. (2023-08-17). Aminocaproic Acid - StatPearls.
- Fisher Scientific. (2023-09-27). SAFETY DATA SHEET for Ethylamine hydrochloride.
- Angene Chemical. (2025-02-26). Safety Data Sheet for m-Aminophenyl Tosylate.
- Sarpong Group, University of California, Berkeley. (2013-06-10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Health and Safety Executive (HSE). (n.d.). EH40/2005 Workplace exposure limits.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- Capot Chemical. (2026-01-01). MSDS of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. capotchem.com [capotchem.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. staff.sgul.ac.uk [staff.sgul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
